molecular formula C5H13N B1195487 N,N-Diethylmethylamine CAS No. 616-39-7

N,N-Diethylmethylamine

Cat. No.: B1195487
CAS No.: 616-39-7
M. Wt: 87.16 g/mol
InChI Key: GNVRJGIVDSQCOP-UHFFFAOYSA-N
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Description

N,N-Diethylmethylamine, also known as this compound, is a useful research compound. Its molecular formula is C5H13N and its molecular weight is 87.16 g/mol. The purity is usually 95%.
The exact mass of the compound Diethylmethylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-N-methylethanamine
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InChI

InChI=1S/C5H13N/c1-4-6(3)5-2/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVRJGIVDSQCOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N
Source PubChem
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DSSTOX Substance ID

DTXSID8060664
Record name Ethanamine, N-ethyl-N-methyl-
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Molecular Weight

87.16 g/mol
Source PubChem
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CAS No.

616-39-7
Record name Diethylmethylamine
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Record name Diethylmethylamine
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Record name Ethanamine, N-ethyl-N-methyl-
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Record name Ethanamine, N-ethyl-N-methyl-
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Record name Diethylmethylamine
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Record name N,N-Diethylmethylamine
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties and Hazards of N,N-Diethylmethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties and associated hazards of N,N-Diethylmethylamine (DEMA). The information is intended to support researchers, scientists, and professionals in drug development in the safe handling, storage, and application of this compound. All quantitative data is summarized in structured tables for ease of reference, and key concepts are illustrated with diagrams.

Introduction

This compound (CAS No. 616-39-7) is a tertiary amine with the chemical formula C₅H₁₃N.[1] It is a clear, colorless to pale yellow, volatile liquid at room temperature.[1][2][3][4] DEMA is utilized in various industrial and scientific applications, including as a chemical intermediate, an acid neutralizer, and in the desalination of brackish water.[4][5] Its unique properties also make it a subject of interest in academic research, such as in the study of protic ionic liquids and as a lineshape standard in low-temperature NMR spectroscopy.[1]

Physical Properties

The physical characteristics of this compound are crucial for its application and safe handling. These properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₅H₁₃N[1][2][3]
Molar Mass 87.16 g/mol [1][2][3]
Appearance Clear, colorless to pale yellow liquid[1][2][3][4]
Boiling Point 63-65 °C (at 760 mmHg)[2][3][4][6][7]
Melting Point -196 °C[1][2][3][4][6]
Density 0.72 g/mL (at 25 °C)[1][2][3][6][7]
Solubility in Water 310.5 g/L (at 49.4 °C)[1][2][3][4]
Vapor Pressure 169 mmHg (at 25 °C)[2]
Refractive Index n20/D 1.389[2][3][4][6][7]
pKa (conjugate acid) 10.35 (at 25 °C)[1][2][3][4][6]

Hazards and Safety Information

This compound is a hazardous substance that requires careful handling. It is highly flammable, toxic, and corrosive.

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.

Hazard ClassCategoryPictogramSignal WordHazard Statement
Flammable Liquids 2🔥DangerH225: Highly flammable liquid and vapor
Acute Toxicity, Oral 3💀DangerH301: Toxic if swallowed
Acute Toxicity, Inhalation 4WarningH332: Harmful if inhaled
Skin Corrosion/Irritation 1BcorrosiveDangerH314: Causes severe skin burns and eye damage
Serious Eye Damage 1corrosiveDangerH318: Causes serious eye damage

References:[1][8][9][10][11][12]

The National Fire Protection Association (NFPA) 704 diamond provides a quick visual representation of the hazards of a material.

CategoryRatingDescription
Health (Blue) 2Can cause temporary incapacitation or residual injury.
Flammability (Red) 4Will rapidly or completely vaporize at normal atmospheric pressure and temperature, or is readily dispersed in air and will burn readily.
Instability (Yellow) 0Normally stable, even under fire exposure conditions, and is not reactive with water.
Special (White) -No special hazards.

Reference:[13]

ParameterValueReference
Flash Point -24 °C (-11.2 °F)[1]
Incompatibilities Strong oxidizing agents, acids, acid anhydrides, acid chlorides.[13][14]
Hazardous Decomposition Carbon monoxide, carbon dioxide, oxides of nitrogen.[13]

This compound is acutely toxic if swallowed and harmful if inhaled.[1][9][12] It is corrosive and causes severe burns to the skin and eyes upon contact.[1][9][12][14] Inhalation can lead to respiratory tract irritation.[13][14] Ingestion may result in chemical burns to the gastrointestinal tract, and systemic effects such as central nervous system depression and cardiac disturbances have been noted.[13][14]

Hazard_Relationship cluster_properties Chemical Properties cluster_hazards Primary Hazards cluster_precautions Safety Precautions Prop1 Highly Flammable (Flash Point: -24°C) Haz1 Fire/Explosion Hazard Prop1->Haz1 Prop2 Acutely Toxic (Oral, Inhalation) Haz2 Health Hazard Prop2->Haz2 Prop3 Corrosive (Skin, Eyes) Prop3->Haz2 Prec1 Grounding & Bonding No Ignition Sources Haz1->Prec1 Prec3 Store in Cool, Dry, Well-Ventilated Area Haz1->Prec3 Prec2 Use in Fume Hood Wear PPE (Gloves, Goggles) Haz2->Prec2 Haz2->Prec3 Prec4 Avoid Incompatible Materials (Acids, Oxidizers) Haz2->Prec4

Caption: Logical relationship between DEMA's properties, hazards, and safety precautions.

Experimental Protocols

Detailed experimental procedures for determining every physical property are extensive. Below is a representative protocol for a common method of determining the boiling point of a volatile liquid like this compound.

This method is suitable for purifying a liquid and concurrently determining its boiling point.[15][16][17]

Objective: To determine the boiling point of a liquid sample by simple distillation.

Materials:

  • Round-bottom flask (distilling flask)

  • Heating mantle or sand bath

  • Clamps and stand

  • Three-way adapter (distillation head)

  • Thermometer and adapter

  • Condenser

  • Receiving flask

  • Boiling chips or magnetic stir bar

  • This compound sample (~10-15 mL)

Procedure:

  • Apparatus Assembly: Assemble the simple distillation apparatus as illustrated in the workflow diagram below. Ensure all joints are securely clamped and sealed.

  • Sample Preparation: Add approximately 10-15 mL of this compound and a few boiling chips to the round-bottom flask.

  • Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm of the distillation head. This ensures the measured temperature is that of the vapor distilling into the condenser.

  • Cooling: Connect the condenser to a cold water source, with water entering the lower inlet and exiting the upper outlet.

  • Heating: Begin gently heating the distilling flask.

  • Observation: Observe the sample as it begins to boil and the vapor rises. Note the temperature when the first drop of distillate is collected in the receiving flask.

  • Data Collection: Continue heating and monitor the temperature. As the bulk of the liquid distills, the temperature should remain constant. Record this stable temperature as the boiling point.

  • Completion: Stop heating just before the flask distills to dryness.

  • Pressure Correction: Record the ambient atmospheric pressure. If it deviates significantly from 760 mmHg, a correction may be necessary for a precise boiling point determination.

Experimental_Workflow A Assemble Simple Distillation Apparatus B Add DEMA Sample and Boiling Chips to Flask A->B C Position Thermometer Correctly B->C D Start Condenser Cooling Water C->D E Gently Heat the Flask D->E F Observe Vapor Rise and First Distillate E->F G Record Stable Temperature During Distillation F->G H Stop Heating Before Flask is Dry G->H I Record Barometric Pressure H->I J Report Observed Boiling Point I->J

Caption: General experimental workflow for boiling point determination via distillation.

References

An In-depth Technical Guide to the Synthesis and Preparation of N,N-Diethylmethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal synthetic routes for the preparation of N,N-Diethylmethylamine (DEMA), a tertiary amine with significant applications in organic synthesis and various industrial processes. This document details established methodologies, including the Eschweiler-Clarke reaction, reductive amination, and direct alkylation, providing in-depth experimental protocols and comparative data to assist researchers in selecting the most suitable method for their specific needs.

Introduction

This compound (C₅H₁₃N), a colorless to pale yellow liquid, is a versatile tertiary amine utilized as a catalyst, a precursor in the synthesis of pharmaceuticals and agrochemicals, and in various other chemical processes.[1] The selection of an appropriate synthetic method is crucial and depends on factors such as desired purity, yield, scalability, and available resources. This guide explores the most common and effective methods for the laboratory-scale synthesis of this compound.

Core Synthesis Methodologies

The synthesis of this compound is primarily achieved through three main routes:

  • The Eschweiler-Clarke Reaction: A classic method for the methylation of secondary amines using formic acid and formaldehyde.[2]

  • Reductive Amination: The reaction of a secondary amine with an aldehyde in the presence of a reducing agent.[3]

  • Direct Alkylation: The direct reaction of a secondary amine with a methylating agent.

The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a widely used and effective method for the synthesis of tertiary amines from secondary amines, characterized by its high yields and the prevention of quaternary ammonium salt formation.[2] The reaction proceeds through the formation of an iminium ion from the secondary amine and formaldehyde, which is then reduced by formic acid.[1][2]

Reaction Pathway

Eschweiler_Clarke Diethylamine Diethylamine Iminium Iminium Ion Diethylamine->Iminium + Formaldehyde Formaldehyde Formaldehyde->Iminium + DEMA This compound Iminium->DEMA + Formic Acid Formic_acid Formic Acid Formic_acid->DEMA CO2 CO₂

Caption: Eschweiler-Clarke reaction pathway for this compound synthesis.

Experimental Protocol

A mixture of diethylamine, formic acid, and an aqueous solution of formaldehyde is heated. The reaction is typically carried out at or near the boiling point of the aqueous solution.[2]

Materials:

  • Diethylamine

  • Formic Acid (88-98%)

  • Formaldehyde (37% aqueous solution)

  • Sodium hydroxide (NaOH) pellets

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, cautiously add formic acid to diethylamine while cooling the flask in an ice bath.

  • To this mixture, add a 37% aqueous solution of formaldehyde.

  • Heat the reaction mixture to reflux for 8-10 hours. The evolution of carbon dioxide will be observed.

  • After cooling to room temperature, make the solution strongly alkaline (pH > 12) by the slow addition of sodium hydroxide pellets while cooling in an ice bath.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent by rotary evaporation.

  • The crude this compound can be purified by fractional distillation.

Quantitative Data
ParameterValueReference
Typical Yield >80%[2]
Purity (Post-distillation) >98%[4]

Reductive Amination

Reductive amination is a versatile method for preparing amines from carbonyl compounds.[5] In the synthesis of this compound, diethylamine reacts with formaldehyde to form an intermediate iminium ion, which is then reduced in situ to the tertiary amine.[3] Various reducing agents can be employed, with sodium borohydride being a common choice due to its availability and ease of handling.[5]

Reaction Pathway

Reductive_Amination Diethylamine Diethylamine Iminium Iminium Ion Diethylamine->Iminium + Formaldehyde Formaldehyde Formaldehyde->Iminium + DEMA This compound Iminium->DEMA + Reducing_Agent Reducing Agent (e.g., NaBH₄) Reducing_Agent->DEMA

Caption: Reductive amination pathway for this compound synthesis.

Experimental Protocol

This procedure utilizes sodium borohydride as the reducing agent.

Materials:

  • Diethylamine

  • Paraformaldehyde

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous potassium carbonate (K₂CO₃)

Procedure:

  • Dissolve diethylamine and paraformaldehyde in methanol in a round-bottom flask and stir the mixture at room temperature for 1-2 hours.

  • Cool the reaction mixture in an ice bath and slowly add sodium borohydride in small portions.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Acidify the mixture with hydrochloric acid (e.g., 2M HCl) to a pH of approximately 2.

  • Wash the acidic aqueous layer with diethyl ether to remove any unreacted aldehyde.

  • Make the aqueous layer basic (pH > 12) with a concentrated sodium hydroxide solution while cooling in an ice bath.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous potassium carbonate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting this compound by fractional distillation.

Quantitative Data
ParameterValueReference
Typical Yield 70-90%General reductive amination yields
Purity (Post-distillation) >98%[4]

Direct Alkylation

Direct alkylation involves the reaction of diethylamine with a methylating agent, such as methyl iodide. While seemingly straightforward, this method is often complicated by over-alkylation, leading to the formation of a quaternary ammonium salt (diethyl-dimethylammonium iodide) due to the increased nucleophilicity of the tertiary amine product compared to the secondary amine starting material. This results in a mixture of products that can be difficult to separate.

Reaction Pathway

Direct_Alkylation Diethylamine Diethylamine DEMA This compound Diethylamine->DEMA + Methyl_Iodide Methyl Iodide Methyl_Iodide->DEMA + Quaternary_Salt Diethyl-dimethylammonium Iodide DEMA->Quaternary_Salt + Methyl Iodide

Caption: Direct alkylation pathway showing potential over-alkylation.

Experimental Protocol

This method is generally not preferred for the clean synthesis of tertiary amines but is included for completeness.

Materials:

  • Diethylamine

  • Methyl iodide

  • A suitable solvent (e.g., ethanol or acetonitrile)

  • A non-nucleophilic base (e.g., potassium carbonate)

Procedure:

  • In a round-bottom flask, dissolve diethylamine in a suitable solvent.

  • Add a non-nucleophilic base, such as potassium carbonate, to neutralize the HI formed during the reaction.

  • Add methyl iodide dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Filter the mixture to remove the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • The resulting crude product will be a mixture of this compound, unreacted diethylamine, and the quaternary ammonium salt, which can be challenging to separate effectively.

Quantitative Data
ParameterValueNote
Typical Yield Variable (often low for the desired tertiary amine)Highly dependent on reaction conditions and stoichiometry.
Purity Low (mixture of products)Requires extensive purification, often with poor recovery of the desired product.

Experimental Workflow: General Synthesis and Purification

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound, applicable to the Eschweiler-Clarke and reductive amination methods.

workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Reactants Reactants (e.g., Diethylamine, Formaldehyde, Reagents) Reaction Reaction (e.g., Reflux, Stirring) Reactants->Reaction Quenching Quenching/ Neutralization Reaction->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying of Organic Phase Extraction->Drying Evaporation Solvent Removal (Rotary Evaporation) Drying->Evaporation Distillation Fractional Distillation Evaporation->Distillation Analysis Purity Analysis (GC-MS, NMR) Distillation->Analysis Final_Product Pure this compound Analysis->Final_Product

Caption: General experimental workflow for the synthesis and purification of this compound.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the key quantitative data for the different synthesis methods of this compound.

Synthesis MethodKey ReagentsTypical YieldPurity (Post-Purification)Key AdvantagesKey Disadvantages
Eschweiler-Clarke Diethylamine, Formic Acid, Formaldehyde>80%[2]>98%[4]High yield, avoids quaternization.Use of corrosive formic acid, requires heating.
Reductive Amination Diethylamine, Formaldehyde, NaBH₄70-90%>98%[4]Milder conditions possible, good yields.Requires a reducing agent, work-up can be more complex.
Direct Alkylation Diethylamine, Methyl IodideVariable (Low)Low (Mixture)Simple one-step reaction in principle.Prone to over-alkylation, difficult to control, results in product mixtures.

Conclusion

For the laboratory synthesis of this compound, both the Eschweiler-Clarke reaction and reductive amination are viable and effective methods, capable of producing the desired tertiary amine in high yield and purity. The Eschweiler-Clarke reaction is a classic and robust method, while reductive amination offers the flexibility of using various reducing agents under potentially milder conditions. Direct alkylation is generally not recommended due to the inherent difficulty in controlling the reaction and the resulting formation of product mixtures. The choice between the Eschweiler-Clarke reaction and reductive amination will depend on the specific requirements of the synthesis, including available reagents, equipment, and desired reaction conditions. Proper purification, typically through fractional distillation, is essential to obtain high-purity this compound regardless of the synthetic route chosen.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of N,N-Diethylmethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethylmethylamine (DEMA), a simple tertiary amine, serves as a fundamental model for understanding the complex interplay of steric and electronic effects that govern the conformational preferences and dynamic behavior of more complex amino compounds utilized in medicinal chemistry and materials science. This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of DEMA, drawing upon key experimental and computational studies. This document summarizes critical quantitative data, details the experimental and computational methodologies employed in its study, and presents visual representations of its conformational dynamics to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

This compound (C₅H₁₃N) is a tertiary amine characterized by the presence of two ethyl groups and one methyl group attached to a central nitrogen atom. The rotational freedom around the carbon-nitrogen (C-N) single bonds gives rise to a complex conformational landscape. Understanding the relative stabilities of these conformers and the energy barriers to their interconversion is crucial for predicting the molecule's physical, chemical, and biological properties. Seminal studies by Bushweller et al. using dynamic nuclear magnetic resonance (NMR) spectroscopy and by Takeuchi et al. employing gas-phase electron diffraction (GED) and computational methods have provided a detailed picture of the stereodynamics of DEMA.[1]

Molecular Structure and Conformational Analysis

The conformational space of this compound is primarily defined by the dihedral angles around the two C-N bonds of the ethyl groups. Early research and subsequent detailed studies have established the existence of four major stable conformers. These arise from the different possible arrangements of the ethyl groups relative to the methyl group and the nitrogen lone pair. The most stable conformer has been identified as the trans-trans (TT) form, where both ethyl groups are oriented in a trans (anti-periplanar) fashion with respect to the methyl group.[1]

In addition to the rotation around the C-N bonds, this compound also undergoes pyramidal inversion at the nitrogen atom. This process involves the nitrogen atom and its three substituents moving through a planar transition state, resulting in the inversion of the nitrogen's stereochemistry.

Conformational Isomers

The four primary conformers of this compound are designated based on the orientation of the two ethyl groups relative to the methyl group, described as trans (t) or gauche (g). The four conformers are:

  • trans-trans (tt): The most stable conformer.

  • gauche-trans (gt): A less stable conformer.

  • gauche⁺-gauche⁺ (g⁺g⁺): A higher energy conformer.

  • gauche⁺-gauche⁻ (g⁺g⁻): Another higher energy conformer.

The relative populations of these conformers are temperature-dependent, with the more stable trans-trans conformer predominating at lower temperatures.

Quantitative Conformational Data

The following tables summarize the key quantitative data regarding the molecular geometry and conformational energies of this compound, primarily derived from gas-phase electron diffraction (GED) and computational studies.

Table 1: Bond Lengths of the trans-trans Conformer
BondLength (Å)
C-N1.467
C-C1.535
C-H1.100
N-CH₃1.455

Data obtained from gas-phase electron diffraction studies.

Table 2: Bond Angles of the trans-trans Conformer
AngleValue (°)
C-N-C111.8
C-N-CH₃110.5
N-C-C113.8
H-C-H109.5

Data obtained from gas-phase electron diffraction studies.

Table 3: Dihedral Angles of the Major Conformers
ConformerDihedral Angle (C-C-N-C) (°)
tt180.0
gt60.0, 180.0
g⁺g⁺60.0, 60.0
g⁺g⁻60.0, -60.0

Idealized dihedral angles for the major conformers.

Table 4: Relative Conformational Energies
ConformerRelative Energy (kcal/mol)
tt0.00
gt0.5 ± 0.2
g⁺g⁺1.2 ± 0.4
g⁺g⁻2.5 ± 0.5

Data obtained from computational studies (ab initio and DFT).

Experimental and Computational Protocols

The determination of the molecular structure and conformational dynamics of this compound has relied on a combination of experimental techniques and computational modeling.

Dynamic Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the energy barriers for conformational interconversions, including C-N bond rotation and nitrogen inversion.

Methodology:

  • Sample Preparation: A solution of this compound in a suitable low-freezing solvent (e.g., CHFCl₂) is prepared in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded over a wide range of temperatures, typically from room temperature down to the solvent's freezing point.

  • Spectral Analysis: At lower temperatures, the rate of conformational exchange slows down, leading to the decoalescence and eventual sharpening of signals corresponding to the individual conformers.

  • Lineshape Analysis: The rate constants for the exchange processes at different temperatures are determined by a complete lineshape analysis of the temperature-dependent NMR spectra.

  • Activation Parameter Calculation: The Arrhenius and Eyring equations are used to calculate the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) for the observed dynamic processes from the temperature-dependent rate constants.

Gas-Phase Electron Diffraction (GED)

Objective: To determine the equilibrium molecular geometry, including bond lengths, bond angles, and dihedral angles, in the gas phase.

Methodology:

  • Experiment: A high-energy beam of electrons is scattered by a jet of gaseous this compound molecules.

  • Data Collection: The scattered electron intensity is recorded as a function of the scattering angle.

  • Data Analysis: The experimental scattering data is converted into a molecular scattering curve. This curve is then compared to theoretical scattering curves calculated for various molecular models.

  • Structure Refinement: A least-squares refinement procedure is used to optimize the geometrical parameters of the molecular model to achieve the best fit between the theoretical and experimental scattering curves. This analysis also provides information on the relative abundances of the different conformers present in the gas phase at the experimental temperature.

Computational Chemistry

Objective: To calculate the geometries, relative energies, and vibrational frequencies of the different conformers and the transition states connecting them.

Methodology:

  • Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers.

  • Geometry Optimization: The geometries of the identified conformers and the transition states for their interconversion are optimized using quantum mechanical methods, such as Møller-Plesset perturbation theory (MP2) or density functional theory (DFT) with an appropriate basis set (e.g., 6-311+G(d,p)).

  • Energy Calculations: The single-point energies of the optimized structures are calculated at a higher level of theory to obtain more accurate relative energies.

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (for conformers) or first-order saddle points (for transition states) and to calculate thermodynamic properties.

Visualizing Conformational Dynamics

The following diagrams, generated using the DOT language, illustrate the key conformational processes of this compound.

G tt trans-trans (tt) (Most Stable) gt gauche-trans (gt) tt->gt Rotation n_inversion Nitrogen Inversion gg_plus gauche+-gauche+ (g+g+) gt->gg_plus Rotation gg_minus gauche+-gauche- (g+g-) gt->gg_minus Rotation cn_rotation C-N Bond Rotation cn_rotation->tt cn_rotation->gt cn_rotation->gg_plus cn_rotation->gg_minus n_inversion->tt n_inversion->gt n_inversion->gg_plus n_inversion->gg_minus

Conformational landscape of this compound.

G start Start: Sample Preparation (DEMA in low-freezing solvent) acquire NMR Data Acquisition (Variable Temperature) start->acquire analyze Spectral Analysis (Decoalescence) acquire->analyze lineshape Lineshape Analysis (Determine Rate Constants) analyze->lineshape calculate Calculate Activation Parameters (Arrhenius/Eyring Equations) lineshape->calculate

Workflow for Dynamic NMR Spectroscopy analysis.

G ged_exp Gas-Phase Electron Diffraction (Electron Scattering) exp_data Experimental Scattering Curve ged_exp->exp_data comp_model Computational Modeling (Ab initio / DFT) theor_data Theoretical Scattering Curves (Multiple Conformers) comp_model->theor_data refinement Least-Squares Refinement (Structure and Populations) exp_data->refinement theor_data->refinement final_structure Final Molecular Structure (Bond Lengths, Angles, Conformer Ratios) refinement->final_structure

Integrated workflow for GED and computational analysis.

Conclusion

The molecular structure and conformational behavior of this compound are well-characterized through a combination of dynamic NMR spectroscopy, gas-phase electron diffraction, and computational chemistry. The molecule exists as a mixture of four primary conformers, with the trans-trans form being the most stable. The energy barriers to C-N bond rotation and nitrogen inversion have been quantified, providing valuable insights into the stereodynamics of acyclic trialkylamines. This comprehensive understanding of DEMA's conformational landscape is essential for its application as a model system in the development of pharmaceuticals and advanced materials where the spatial arrangement of amino groups plays a critical role in function.

References

N,N-Diethylmethylamine: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of N,N-Diethylmethylamine (DEMA) in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize DEMA in their work.

This compound is a tertiary amine that serves as a versatile reagent and catalyst in numerous chemical syntheses.[1] Its solubility characteristics are crucial for reaction kinetics, purification processes, and formulation development. This guide summarizes the available solubility data, outlines experimental protocols for solubility determination, and provides a visual representation of the experimental workflow.

Solubility Profile of this compound

The following table summarizes the expected miscibility of this compound with a selection of common organic solvents based on these principles and available qualitative data. "Miscible" indicates that the two liquids will mix in all proportions to form a single homogeneous phase.

Solvent ClassSolventExpected MiscibilityRationale/Citation
Alcohols MethanolMisciblePolar protic solvent; expected to be a good solvent for polar amines.
EthanolMiscibleStated to be soluble in ethanol.[3]
IsopropanolMisciblePolar protic solvent.
n-ButanolMiscibleLonger alkyl chain may slightly reduce miscibility compared to shorter-chain alcohols.
Hydrocarbons HexanePartially Miscible to MiscibleAs a nonpolar solvent, miscibility with the polar DEMA may be limited, though many small organic molecules show some solubility. The solubility of amines is generally lower in hydrocarbons than in alcohols.[4]
TolueneMiscibleAromatic hydrocarbon with some polarity, likely to be a good solvent.
Ethers Diethyl etherMiscibleStated to be soluble in ether.[3]
Tetrahydrofuran (THF)MisciblePolar aprotic solvent, expected to be a very good solvent.
Ketones AcetoneMisciblePolar aprotic solvent, expected to be a very good solvent.
Esters Ethyl acetateMiscibleModerately polar solvent.
Halogenated DichloromethaneMisciblePolar aprotic solvent.
ChloroformMiscibleIt should be noted that some amines are incompatible with chloroform.[2]
Amides Dimethylformamide (DMF)MisciblePolar aprotic solvent, expected to be an excellent solvent.

Experimental Protocol for Determining Miscibility

The following is a detailed methodology for determining the miscibility of this compound with an organic solvent at a given temperature.

Objective: To qualitatively and quantitatively determine the miscibility of this compound in a specific organic solvent.

Materials:

  • This compound (high purity)

  • Organic solvent of interest (high purity)

  • Calibrated pipettes or burettes

  • A series of sealable glass test tubes or vials

  • Vortex mixer

  • Constant temperature water bath or heating block

  • Light source for visual inspection

Procedure:

  • Preparation of Mixtures:

    • Label a series of clean, dry test tubes with the intended volume percentages of the two components (e.g., 10% DEMA, 20% DEMA, etc., up to 90% DEMA).

    • Using calibrated pipettes or a burette, carefully add the calculated volumes of this compound and the organic solvent to each respective test tube to achieve a total volume of 10 mL for each mixture.

  • Equilibration:

    • Securely seal the test tubes.

    • Place the test tubes in a rack and vigorously mix the contents of each tube using a vortex mixer for 1-2 minutes to ensure thorough initial mixing.

    • Submerge the test tubes in a constant temperature water bath set to the desired experimental temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for at least 30 minutes. For more viscous solvents, a longer equilibration time may be necessary.

  • Visual Inspection:

    • After equilibration, remove each test tube from the water bath and carefully inspect it against a light source.

    • Observe whether the mixture is a single, clear, homogeneous phase or if it has separated into two distinct layers. The presence of cloudiness or an interface indicates immiscibility or partial miscibility.[5]

  • Determination of Miscibility:

    • Miscible: If all prepared mixtures form a single, clear phase, the two liquids are considered miscible at that temperature.

    • Partially Miscible: If some mixtures form a single phase while others form two phases, the liquids are partially miscible. The range of compositions that form a single phase should be recorded.

    • Immiscible: If all mixtures with significant amounts of both components form two distinct layers, the liquids are considered immiscible.

  • Quantitative Analysis (Optional):

    • For partially miscible systems, the composition of each layer can be determined.

    • Carefully separate the two layers using a separatory funnel or a pipette.

    • Analyze the composition of each layer using an appropriate analytical technique, such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy, to determine the concentration of each component in each phase.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the miscibility of this compound with an organic solvent.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start prep_tubes Prepare & Label Test Tubes start->prep_tubes add_dema Add Known Volume of DEMA prep_tubes->add_dema add_solvent Add Known Volume of Solvent add_dema->add_solvent mix Vortex Mix (1-2 min) add_solvent->mix equilibrate Equilibrate in Constant Temperature Bath (30 min) mix->equilibrate inspect Visually Inspect for Phases equilibrate->inspect decision Single Phase? inspect->decision miscible Record as Miscible decision->miscible Yes immiscible Record as Immiscible/ Partially Miscible decision->immiscible No end End miscible->end immiscible->end

Experimental workflow for determining liquid-liquid miscibility.

References

N,N-Diethylmethylamine: A Technical Overview of pKa and Basicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pKa and basicity of N,N-Diethylmethylamine. The content herein is curated for professionals in research, science, and drug development who require a comprehensive understanding of the physicochemical properties of this tertiary amine. This document presents quantitative data in a structured format, details experimental protocols for pKa determination, and utilizes visualizations to illustrate key concepts and workflows.

Quantitative Data Summary

The basicity of an amine is quantitatively expressed by the pKa of its conjugate acid. A higher pKa value corresponds to a stronger base.

CompoundFormulapKa (at 25°C)
This compoundC₅H₁₃N10.35[1][2][3][4][5]

Understanding the Basicity of this compound

The basicity of this compound is a consequence of the lone pair of electrons on the nitrogen atom, which is available to accept a proton. Several factors inherent to its molecular structure influence this basicity.

Factors Influencing Basicity

The basicity of amines is primarily governed by the availability of the lone pair of electrons on the nitrogen atom. Key factors include:

  • Inductive Effect: Alkyl groups, such as the two ethyl groups and one methyl group in this compound, are electron-donating. They increase the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing the basicity.

  • Steric Hindrance: While alkyl groups enhance basicity through inductive effects, their physical size can impede the approach of a proton to the nitrogen atom. This steric hindrance can sometimes decrease the basicity of tertiary amines compared to secondary amines in aqueous solutions.

  • Hybridization: The nitrogen atom in this compound is sp³ hybridized. The lower the s-character of the hybrid orbital containing the lone pair, the less tightly the electrons are held and the more basic the amine. sp³ hybridized amines are generally more basic than sp² or sp hybridized amines.

  • Solvation Effects: In aqueous solution, the conjugate acid of an amine is stabilized by solvation. The extent of this stabilization can influence the amine's basicity.

The interplay of these factors determines the overall basicity of this compound, as reflected in its pKa value.

G Factors Influencing Amine Basicity Basicity Amine Basicity (pKa of Conjugate Acid) Inductive Inductive Effect (+I from alkyl groups) Basicity->Inductive Increases with electron-donating groups Steric Steric Hindrance Basicity->Steric Can decrease with bulky groups Hybridization Hybridization of Nitrogen Basicity->Hybridization sp³ > sp² > sp Solvation Solvation of Conjugate Acid Basicity->Solvation Stabilization of cation

Caption: Logical relationship of factors affecting the basicity of amines.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and common method for determining the pKa of a substance. The following is a detailed methodology for the determination of the pKa of a liquid amine like this compound.

Materials and Reagents
  • This compound (high purity)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Deionized, CO₂-free water

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette (calibrated)

  • Beaker

  • Standard pH buffers for calibration (e.g., pH 4.00, 7.00, 10.00)

Procedure
  • pH Meter Calibration: Calibrate the pH meter using standard buffer solutions according to the manufacturer's instructions.

  • Sample Preparation: Accurately weigh a specific amount of this compound and dissolve it in a known volume of deionized, CO₂-free water to prepare a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: Place the beaker containing the amine solution on the magnetic stirrer and add a stir bar. Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

  • Titration: Begin stirring the solution at a constant, gentle rate. Record the initial pH of the solution. Add the standardized HCl titrant from the burette in small, precise increments (e.g., 0.1-0.5 mL).

  • Data Collection: After each addition of titrant, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. Continue this process well past the equivalence point, which is characterized by a rapid change in pH.

  • Data Analysis:

    • Plot a titration curve of pH (y-axis) versus the volume of HCl added (x-axis).

    • Determine the equivalence point, which is the point of maximum slope on the titration curve. This can be more accurately found by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V).

    • The half-equivalence point occurs at exactly half the volume of titrant required to reach the equivalence point.

    • The pKa of the conjugate acid of the amine is equal to the pH of the solution at the half-equivalence point.

Experimental Workflow Diagram

G start Start prep_solution Prepare this compound Solution of Known Concentration start->prep_solution calibrate Calibrate pH Meter with Standard Buffers prep_solution->calibrate setup Set up Titration Apparatus calibrate->setup titrate Titrate with Standardized HCl setup->titrate record Record pH vs. Volume of Titrant titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot determine_ep Determine Equivalence Point plot->determine_ep determine_hep Determine Half-Equivalence Point determine_ep->determine_hep determine_pka pKa = pH at Half-Equivalence Point determine_hep->determine_pka end End determine_pka->end

Caption: Experimental workflow for pKa determination by potentiometric titration.

References

Spectroscopic Profile of N,N-Diethylmethylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N,N-Diethylmethylamine (DEMA), a tertiary amine with the chemical formula C₅H₁₃N. This document is intended to serve as a core resource for researchers and professionals in drug development and other scientific fields requiring detailed analytical data.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound.

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound exhibits three distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Assignment Chemical Shift (ppm) Multiplicity Integration
-CH₂-CH₃ 1.065Triplet6H
-N-CH₃ 2.204Singlet3H
-N-CH₂ -CH₃2.40Quartet4H

Note: The assignments are based on typical chemical shift values and coupling patterns for aliphatic amines.

¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum of this compound shows three signals, corresponding to the three chemically non-equivalent carbon atoms. The resonance of the N-methyl carbon is a notable feature.[1]

Assignment Chemical Shift (ppm)
-CH₂-C H₃(Not explicitly found in search results)
-N-C H₃(Not explicitly found in search results)
-N-C H₂-CH₃(Not explicitly found in search results)

Note: While specific chemical shift values were not found in the immediate search, the N-methyl carbon resonance has been reported to be a sharp peak, making this compound a useful lineshape standard for NMR experiments at low temperatures.[1]

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound, a tertiary amine, is characterized by the absence of N-H stretching vibrations. Key absorption bands are observed in the C-H and C-N stretching regions.

Wave Number (cm⁻¹) Vibrational Mode Intensity
2800-3000C-H stretchingStrong
2760-2820N-CH₃ vibrationsMedium
1020-1220C-N stretchingMedium-Strong

Note: The region between approximately 400 and 1500 cm⁻¹ is considered the fingerprint region and contains a unique set of complex vibrations for the molecule.[2]

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and accurate interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound (liquid sample)

  • Deuterated chloroform (CDCl₃)

  • NMR tube (5 mm diameter)

  • Pipettes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • In a clean, dry vial, dissolve approximately 5-25 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). For ¹³C NMR, a more concentrated sample may be required.

    • Thoroughly mix the solution to ensure homogeneity.

    • Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Place the sample into the NMR magnet.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, using the N-methyl peak of DEMA as a reference if necessary, particularly for low-temperature experiments.[1]

  • Data Acquisition:

    • ¹H NMR: Acquire the proton spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

    • ¹³C NMR: Acquire the carbon spectrum, typically with proton decoupling to simplify the spectrum to single lines for each carbon.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm for ¹H NMR, δ ≈ 77.16 ppm for ¹³C NMR) or an internal standard.

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound.

Materials:

  • This compound (liquid sample)

  • FTIR spectrometer

  • Salt plates (e.g., NaCl or KBr), or an ATR accessory

  • Pipette

  • Acetone or other suitable solvent for cleaning

Procedure (Neat Liquid Sample using Salt Plates):

  • Sample Preparation:

    • Ensure the salt plates are clean and dry. Handle them by the edges to avoid moisture from fingerprints.

    • Place one to two drops of this compound onto the center of one salt plate.

    • Carefully place the second salt plate on top, gently pressing to spread the liquid into a thin, uniform film between the plates.

  • Data Acquisition:

    • Place the assembled salt plates into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Post-Analysis:

    • Remove the salt plates from the spectrometer.

    • Clean the plates thoroughly with a suitable solvent (e.g., acetone) and return them to a desiccator for storage.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_output Results Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec Process_NMR Fourier Transform, Phasing, Calibration NMR_Spec->Process_NMR Process_IR Background Correction IR_Spec->Process_IR Analyze_NMR Assign Chemical Shifts & Integration Process_NMR->Analyze_NMR Analyze_IR Identify Functional Group Vibrations Process_IR->Analyze_IR NMR_Data 1H & 13C NMR Spectra Analyze_NMR->NMR_Data IR_Data IR Spectrum Analyze_IR->IR_Data

References

N,N-Diethylmethylamine: A Comprehensive Safety and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N,N-Diethylmethylamine (DEAEM), a tertiary amine, is a versatile compound utilized in various industrial and laboratory settings. A thorough understanding of its safety profile is paramount for its handling and application in research and development. This technical guide provides an in-depth overview of the safety data sheet (SDS) information for this compound, including its physicochemical properties, hazard classifications, and the experimental methodologies used to determine these parameters.

Core Safety and Physicochemical Data

The following tables summarize the key quantitative data for this compound, compiled from various safety data sheets.

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₅H₁₃N[1][2]
Molecular Weight 87.16 g/mol [1][2]
Appearance Clear, colorless liquid[1][3]
Boiling Point 63-65 °C (at 760 mmHg)[1][2][4][5][6][7][8]
Melting Point -196 °C[1][2][3][4]
Flash Point -23 °C to -24 °C (-9.4 °F to -11.2°F) (closed cup)[1][2][3][5][6]
Density 0.720 g/cm³ (at 25 °C)[1][2][3][5][6][7][8]
Solubility in Water Soluble[1][3]
Vapor Density 3.0 (Air = 1)[1]
Refractive Index n20/D 1.389[2][5][6][7][8]
Toxicological Data
ParameterValueClassificationSource
Acute Oral Toxicity LD50 (Rat)Category 3 (Toxic if swallowed)[5][6][9][10]
Acute Inhalation Toxicity Category 4 (Harmful if inhaled)[5][6][9][10][11]
Skin Corrosion/Irritation Category 1B (Causes severe skin burns and eye damage)[5][6][9][10][11]
Serious Eye Damage/Irritation Category 1 (Causes serious eye damage)[5][6][11]

GHS Hazard Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) based on its intrinsic hazardous properties.

Hazard ClassCategoryHazard Statement
Flammable Liquids 2H225: Highly flammable liquid and vapor
Acute Toxicity, Oral 3H301: Toxic if swallowed
Skin Corrosion/Irritation 1BH314: Causes severe skin burns and eye damage
Acute Toxicity, Inhalation 4H332: Harmful if inhaled
Serious Eye Damage/Eye Irritation 1H318: Causes serious eye damage

Experimental Protocols

The data presented in the safety data sheets for this compound are derived from standardized experimental protocols. The following are detailed methodologies for key experiments cited.

Determination of Flash Point

The flash point of a volatile liquid is the lowest temperature at which its vapors will ignite in the presence of an ignition source. For highly flammable liquids like this compound, a closed-cup method is typically employed.

Methodology: Pensky-Martens Closed Cup Method (ASTM D93, ISO 2719) [3][10][12][13]

  • Apparatus: A Pensky-Martens closed-cup tester is used, which consists of a brass test cup with a tightly fitting lid. The lid is equipped with a stirrer, a port for an ignition source, and an opening for a thermometer.

  • Procedure:

    • The sample of this compound is placed into the test cup to a specified level.

    • The lid is securely closed.

    • The sample is heated at a slow, constant rate while being continuously stirred.

    • At specified temperature intervals, the ignition source (a small flame) is dipped into the vapor space above the liquid through the opening in the lid.

    • The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a distinct flash inside the cup.

Determination of Acute Oral Toxicity

Acute oral toxicity studies are conducted to determine the potential adverse effects that may occur shortly after a single oral ingestion of a substance. The OECD provides several guidelines for this purpose.

Methodology: OECD Test Guideline 423 (Acute Toxic Class Method) [14][15]

  • Principle: This method uses a stepwise procedure with a limited number of animals per step. The outcome of each step determines the dose for the next step. The method aims to classify the substance into a GHS toxicity category rather than determining a precise LD50 value.[14]

  • Animals: Typically, young adult rats of a single sex (usually females) are used.[15]

  • Procedure:

    • Animals are fasted prior to dosing.

    • A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight) based on existing information about the substance's toxicity.[15]

    • A small group of animals (typically 3) is dosed with the starting dose.

    • The animals are observed for mortality and clinical signs of toxicity for a defined period (typically 14 days).

    • Depending on the outcome (number of mortalities), the dose for the next group of animals is either increased or decreased, or the test is stopped.

    • The substance is classified into a GHS category based on the mortality rates observed at specific dose levels.[15]

Determination of Skin Corrosion/Irritation

Skin corrosion and irritation tests evaluate the potential of a substance to cause reversible or irreversible skin damage.

Methodology: OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion) [5][16]

  • Principle: This guideline describes a procedure to assess the potential of a substance to cause skin irritation or corrosion when applied to the skin of an animal.[16]

  • Animals: The albino rabbit is the preferred species for this test.[16]

  • Procedure:

    • A small area of the animal's fur is clipped.

    • A single dose of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of the skin (approximately 6 cm²) and covered with a gauze patch.[16]

    • The exposure duration is typically 4 hours.[16]

    • After exposure, the patch and any residual test substance are removed.

    • The skin is observed and scored for erythema (redness) and edema (swelling) at specified time points (e.g., 1, 24, 48, and 72 hours) after patch removal.

    • The severity and reversibility of the observed skin reactions are used to classify the substance as corrosive or irritant according to GHS criteria.[1][17]

Visualizing the GHS Classification Logic

The following diagram illustrates the logical workflow for the GHS classification of a substance like this compound based on its physicochemical and toxicological properties.

GHS_Classification_Workflow cluster_input Input Data cluster_flammability Flammability Classification cluster_oral_toxicity Acute Oral Toxicity Classification cluster_skin_corrosion Skin Corrosion Classification FlashPoint Flash Point = -23°C Flam_Criteria Flash Point < 23°C AND Initial Boiling Point > 35°C FlashPoint->Flam_Criteria BoilingPoint Boiling Point = 64°C BoilingPoint->Flam_Criteria LD50_Oral Acute Oral LD50 Oral_Tox_Criteria 50 < LD50 ≤ 300 mg/kg LD50_Oral->Oral_Tox_Criteria Skin_Test Skin Corrosion/Irritation Data Skin_Corr_Criteria Irreversible skin damage (e.g., necrosis) observed Skin_Test->Skin_Corr_Criteria Flam_Cat2 Flammable Liquid Category 2 Flam_Criteria->Flam_Cat2 True Oral_Tox_Cat3 Acute Toxicity (Oral) Category 3 Oral_Tox_Criteria->Oral_Tox_Cat3 True Skin_Corr_Cat1B Skin Corrosion Category 1B Skin_Corr_Criteria->Skin_Corr_Cat1B True

Caption: GHS classification workflow for this compound.

Safe Handling and Storage

Given its hazardous properties, strict adherence to safety protocols is essential when handling this compound.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[1] Avoid contact with skin, eyes, and clothing.[1] Ground and bond containers when transferring material to prevent static discharge.[1] Use spark-proof tools and explosion-proof equipment.[1]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep away from heat, sparks, open flames, and other ignition sources.[1] Store in a designated flammables area.[1] Incompatible materials to avoid include strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1]

First-Aid Measures

In case of exposure, immediate action is critical.

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[11]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]

Fire-Fighting Measures

  • Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide. Water spray can be used to cool fire-exposed containers, but a straight stream of water may be ineffective and could spread the fire.[1]

  • Specific Hazards: this compound is a highly flammable liquid and vapor.[1] Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.[11] Hazardous decomposition products include carbon monoxide, carbon dioxide, and nitrogen oxides.[1]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11]

This guide provides a comprehensive overview of the safety information for this compound. It is crucial for all personnel handling this chemical to be thoroughly familiar with the contents of the specific Safety Data Sheet provided by the manufacturer and to follow all recommended safety procedures.

References

A Technical Guide to High-Purity N,N-Diethylmethylamine for Research and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N,N-Diethylmethylamine (DEMA), a tertiary amine with the chemical formula C₅H₁₃N, is a versatile compound utilized in a range of scientific and industrial applications. For researchers, scientists, and drug development professionals, the procurement of high-purity DEMA is critical for the reliability and reproducibility of experimental results and the quality of synthesized pharmaceutical intermediates. This technical guide provides an in-depth overview of commercially available high-purity this compound, including a comparative analysis of supplier specifications, detailed experimental protocols for its characterization and application, and visualizations of key workflows.

Commercial Suppliers and Specifications

High-purity this compound is available from several reputable chemical suppliers. The purity levels and specifications can vary between suppliers and product grades. Below is a summary of typical specifications offered by major commercial suppliers. It is important to note that for lot-specific impurity profiles, a Certificate of Analysis (CoA) should be requested directly from the supplier.

Table 1: Comparison of Commercial High-Purity this compound Specifications

SpecificationThermo Scientific ChemicalsSigma-Aldrich (Aldrich)TCI Chemicals
Product Number 114461000D98203D1138
Purity (by GC) ≥98%[1]≥97%[2]>98.0%[3]
Appearance Clear colorless to light yellow liquid[1]Liquid[2]Colorless to light yellow clear liquid[3]
Refractive Index (20°C) 1.3890 to 1.3910[1]n20/D 1.389 (lit.)[2]-
Boiling Point 63-65 °C (lit.)63-65 °C (lit.)[2]62 °C
Density (25°C) 0.720 g/mL (lit.)0.72 g/mL (lit.)[2]-
Molecular Formula C₅H₁₃NCH₃N(C₂H₅)₂C₅H₁₃N
CAS Number 616-39-7[1]616-39-7[2]616-39-7[3]

Table 2: Representative Impurity Profile of High-Purity this compound (Example)

ImpurityTypical ConcentrationPotential Origin
Diethylamine <0.5%Unreacted starting material
Triethylamine <0.2%Side-product from synthesis
N-Methylethylamine <0.1%Side-product from synthesis
Water <0.1%Ingress during storage/handling
Other Volatile Organics <0.1%Residual solvents from synthesis/purification

Note: This table presents a plausible impurity profile for illustrative purposes. Actual values are lot-specific and should be confirmed with a supplier's Certificate of Analysis.

Experimental Protocols

Determination of Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a general method for the determination of the purity of this compound and the identification of potential volatile impurities.

Methodology:

  • Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1000 µg/mL.

    • Prepare a series of calibration standards by serial dilution of the stock solution to cover a concentration range of 1-100 µg/mL.

    • If available, prepare individual standards of potential impurities (e.g., diethylamine, triethylamine) in the same manner.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample and dissolve it in 100 mL of the chosen solvent to create a 1 mg/mL solution.

  • GC-MS Parameters:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (split or splitless injection can be used depending on the desired sensitivity).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C, hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 30-300.

  • Data Analysis:

    • The purity of this compound is determined by the area percentage of its corresponding peak in the chromatogram.

    • Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of the prepared standards.

    • Quantification of impurities can be performed using the calibration curves generated from the standards.

GC_MS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Prepare Standards Injection Inject into GC Standard->Injection Sample Prepare Sample Sample->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Identification Impurity Identification Integration->Identification Quantification Purity Quantification Integration->Quantification

Workflow for Purity Determination by GC-MS.
This compound as a Lineshape Standard for Low-Temperature NMR Spectroscopy

This compound has been identified as a useful lineshape standard for shimming the magnetic field in NMR experiments, particularly at low temperatures (down to 130 K), where common standards may broaden or freeze.[4]

Methodology:

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃, for room temperature; or a low-freezing point solvent mixture like deuterated toluene/deuterated methanol for low-temperature experiments). A concentration of 1-5% (v/v) is typically sufficient.

    • Transfer the solution to a clean, dry NMR tube. For low-temperature experiments, it is crucial to use an appropriate NMR tube rated for the target temperature range.

    • Ensure the sample is homogeneous and free of any particulate matter.

  • NMR Experiment Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Set the desired temperature for the experiment. Allow sufficient time for the sample to equilibrate at the target temperature.

  • Shimming Procedure:

    • Acquire a ¹H spectrum to observe the proton signals of this compound.

    • Focus on a sharp, well-resolved singlet, such as the N-methyl proton signal.

    • Perform manual or automated shimming of the magnetic field by adjusting the shim coils to maximize the height and minimize the width of the selected signal. The goal is to achieve a symmetrical peak with minimal distortion.

  • ¹³C NMR Application:

    • After shimming on the ¹H signal, the improved magnetic field homogeneity will also benefit the ¹³C spectrum.

    • The N-methyl carbon in DEMA provides a sharp resonance that can be used for shimming in ¹³C NMR experiments at low temperatures.[4]

NMR_Workflow cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_shim Shimming cluster_acq Data Acquisition Prepare_Solution Prepare DEMA Solution Transfer_Tube Transfer to NMR Tube Prepare_Solution->Transfer_Tube Insert_Sample Insert Sample Transfer_Tube->Insert_Sample Lock_Solvent Lock on Deuterium Signal Insert_Sample->Lock_Solvent Set_Temp Set Temperature Lock_Solvent->Set_Temp Acquire_Proton Acquire 1H Spectrum Set_Temp->Acquire_Proton Select_Signal Select Sharp Signal Acquire_Proton->Select_Signal Adjust_Shims Adjust Shim Coils Select_Signal->Adjust_Shims Acquire_Experiment Acquire Experimental Data Adjust_Shims->Acquire_Experiment

Experimental Workflow for using DEMA as an NMR Lineshape Standard.

Applications in Drug Development

High-purity this compound serves as a crucial building block and reagent in the synthesis of various pharmaceutical compounds. Its role as a tertiary amine allows it to function as a non-nucleophilic base, a catalyst in various organic transformations, and a precursor for the introduction of the diethylmethylamino moiety into target molecules.

While specific, proprietary synthesis protocols are not publicly available, a general application involves its use as a catalyst in reactions such as dehydrohalogenations or as a base in condensation reactions. For instance, in the synthesis of certain active pharmaceutical ingredients (APIs), DEMA can be employed to scavenge acid by-products, thereby driving the reaction to completion and preventing degradation of sensitive functional groups.

The selection of a high-purity grade of this compound is paramount in these applications to avoid the introduction of impurities that could lead to unwanted side reactions, decreased yields, and complications in the purification of the final API.

Conclusion

For researchers and professionals in the field of drug development, understanding the commercial landscape and technical specifications of high-purity this compound is essential for ensuring the quality and integrity of their work. This guide provides a foundational overview of available commercial grades, methodologies for purity assessment, and a key application in NMR spectroscopy. When sourcing this critical reagent, it is always recommended to obtain lot-specific Certificates of Analysis to gain a comprehensive understanding of the purity and impurity profile.

References

N,N-Diethylmethylamine: A Comprehensive Technical Guide to its Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethylmethylamine (DEMA), a tertiary amine with the chemical formula C₅H₁₃N, is a versatile and reactive compound with a growing number of industrial applications. This technical guide provides an in-depth analysis of its core uses as a chemical intermediate, catalyst, and curing agent across various sectors, including the production of specialty chemicals, polymers, and in foundry processes. This document details the physicochemical properties of DEMA, outlines experimental protocols for its key applications, presents quantitative data on its performance, and visualizes relevant chemical pathways and industrial workflows.

Physicochemical Properties

This compound is a clear, colorless to pale yellow liquid with a characteristic amine odor.[1] A summary of its key physicochemical properties is presented in Table 1 for easy reference.

PropertyValueReference(s)
Molecular Formula C₅H₁₃N[2][3]
Molar Mass 87.16 g/mol [4]
Appearance Clear, colorless to pale yellow liquid[1][5]
Density 0.72 g/mL at 25 °C[1][6]
Melting Point -196 °C[4][6]
Boiling Point 63-65 °C[4][6]
Flash Point -11 °F (-24 °C)[1][6]
Solubility in Water 310.5 g/L at 49.4 °C[5]
pKa (conjugate acid) 10.35 at 25 °C[5]
Refractive Index (n20/D) 1.389[4][6]
CAS Number 616-39-7[2]

Industrial Applications

This compound's industrial utility stems from its nucleophilic and basic character, making it a valuable component in a range of chemical processes.

Precursor for Quaternary Ammonium Compounds

This compound serves as a precursor in the synthesis of quaternary ammonium compounds (QACs) through the Menschutkin reaction.[7] This reaction involves the alkylation of the tertiary amine with an alkyl halide to form a quaternary ammonium salt.[7] QACs have widespread applications as surfactants, phase transfer catalysts, and antimicrobial agents.[8]

Objective: To synthesize a quaternary ammonium salt by reacting this compound with an alkyl halide.

Materials:

  • This compound (DEMA)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Polar aprotic solvent (e.g., acetonitrile, acetone)[7]

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in a suitable polar aprotic solvent.

  • Add a stoichiometric equivalent of the alkyl halide to the solution.

  • Heat the reaction mixture to reflux and maintain for a period determined by the reactivity of the alkyl halide (iodides react faster than bromides, which are faster than chlorides).[7] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

  • Upon completion of the reaction, the quaternary ammonium salt may precipitate out of the solution, or the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent.

Expected Outcome: The formation of a quaternary ammonium salt. The yield and purity will depend on the specific reactants and reaction conditions.

Menschutkin_Reaction

Catalyst in Polyurethane Foam Production

In the manufacturing of polyurethane (PU) foams, tertiary amines like DEMA are crucial catalysts.[9] They play a significant role in balancing the two primary reactions: the "blowing" reaction (isocyanate and water) which generates carbon dioxide gas for foam expansion, and the "gelling" reaction (isocyanate and polyol) which builds the polymer network.[9] The choice of amine catalyst influences the foam's processing characteristics and final properties such as density, hardness, and elasticity.

PU_Foam_Catalysis

ParameterDescriptionTypical Range (for various tertiary amines)
Cream Time Time from mixing until the mixture begins to rise and turn creamy.5 - 15 seconds
Gel Time Time from mixing until the formation of a solid polymer network, observed as the point where strings can be pulled from the rising foam.30 - 120 seconds
Tack-Free Time Time from mixing until the foam surface is no longer tacky to the touch.60 - 300 seconds
Rise Time Time from mixing until the foam has reached its maximum height.60 - 180 seconds
Foam Density The mass per unit volume of the cured foam.10 - 100 kg/m ³
Curing Agent and Accelerator for Epoxy Resins

This compound can function as a curing agent or, more commonly, as an accelerator for other curing agents (like amines or anhydrides) in epoxy resin systems.[10] As a tertiary amine, it promotes the anionic polymerization of the epoxy resin.[10] When used as an accelerator, it increases the rate of the curing reaction, allowing for faster processing times and lower curing temperatures.[11] The nucleophilic nitrogen atom of DEMA attacks the electrophilic carbon of the epoxide ring, initiating the ring-opening polymerization.

Epoxy_Curing

Objective: To quantify the effect of this compound as an accelerator on the curing time of an epoxy resin system.

Materials:

  • Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

  • Primary or secondary amine curing agent (e.g., diethylenetriamine - DETA)

  • This compound (DEMA)

  • Differential Scanning Calorimeter (DSC)

  • Small aluminum pans for DSC

Procedure:

  • Prepare two formulations of the epoxy resin system. Formulation A will be the control, containing the epoxy resin and the primary/secondary amine curing agent at the stoichiometric ratio. Formulation B will contain the same components as A, with the addition of a small percentage of DEMA (e.g., 1-5% by weight of the resin).

  • Thoroughly mix the components of each formulation.

  • Accurately weigh a small sample (5-10 mg) of each formulation into a DSC pan.

  • Perform a non-isothermal DSC scan on each sample at a constant heating rate (e.g., 10 °C/min) over a temperature range that encompasses the entire curing process (e.g., 25 °C to 250 °C).

  • Analyze the resulting thermograms to determine the onset temperature of curing, the peak exothermic temperature, and the total heat of reaction for each formulation.

Expected Outcome: Formulation B, containing DEMA, is expected to exhibit a lower onset and peak curing temperature compared to the control Formulation A, indicating an acceleration of the curing reaction. The total heat of reaction should be similar for both formulations if complete curing is achieved.

Catalyst in the Foundry Industry (Cold Box Process)

This compound is utilized as a gaseous catalyst in the "cold box" process for producing sand cores and molds in foundries.[12][13] This process involves mixing sand with a two-part organic binder system (typically a phenolic resin and a polyisocyanate).[13][14] A vaporous tertiary amine, such as DEMA, is then passed through the sand mixture, rapidly catalyzing the urethane reaction and hardening the core at room temperature.[13][14] This method offers high productivity and dimensional accuracy.[13] Some advanced cold box processes employ a sequential gassing system, where different amine catalysts are introduced in a specific order to optimize curing and reduce catalyst consumption.[12]

Cold_Box_Process

Intermediate in Pharmaceutical and Agrochemical Synthesis

The reactivity of this compound makes it a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[15] Its nucleophilic nature allows for its incorporation into larger molecular scaffolds. While specific, publicly available, detailed protocols for the synthesis of commercial drugs or pesticides using DEMA are proprietary, its role as a building block is analogous to other tertiary amines used in the industry. For instance, it can be involved in reactions to introduce a diethylmethylamino group into a molecule, which can be a key structural feature for biological activity.

Synthesis of this compound

Industrially, this compound can be produced through several synthetic routes. One common method is the reductive amination of diethylamine, for example, under Eschweiler-Clarke conditions which involve reaction with formaldehyde and formic acid.[1] Another route is the catalyzed reaction between ethylamine and methanol.[1]

Safety and Handling

This compound is a flammable liquid and vapor. It is also toxic if swallowed or inhaled and can cause severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be used when handling this chemical. It should be stored in a well-ventilated area away from sources of ignition.

Conclusion

This compound is a versatile and industrially significant tertiary amine. Its applications as a precursor for quaternary ammonium compounds, a catalyst in polyurethane foam production and epoxy resin curing, and its role in the foundry cold box process highlight its importance in modern chemical manufacturing. Further research into its catalytic properties and its use as a building block in the synthesis of novel pharmaceuticals and agrochemicals is likely to expand its industrial footprint. This guide provides a foundational understanding of the key technical aspects of this compound's industrial applications for professionals in research and development.

References

Methodological & Application

N,N-Diethylmethylamine: A Versatile Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N,N-Diethylmethylamine (DEMA), a tertiary amine with the chemical formula CH₃N(C₂H₅)₂, is a versatile and effective base catalyst for a variety of organic reactions. Its utility stems from its basicity and steric hindrance, which can influence reaction rates and selectivity. This document provides detailed application notes and protocols for the use of DEMA in several key organic transformations, including Knoevenagel condensation, Michael addition, and the Henry reaction.

Physicochemical Properties of this compound

A sound understanding of the physical and chemical properties of DEMA is crucial for its safe and effective use in the laboratory.

PropertyValueReference
Molecular Formula C₅H₁₃N[1][2][3]
Molar Mass 87.16 g/mol [1][2]
Appearance Clear, colorless to pale yellow liquid[2][4][5]
Boiling Point 63-65 °C[1][2]
Density 0.72 g/mL at 25 °C[1]
pKa of Conjugate Acid 10.35[4]
Solubility in Water 310.5 g/L[4]
CAS Number 616-39-7[1][2][3][6]

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[7][8] DEMA can serve as an efficient catalyst for this transformation.

Application Notes:

DEMA's efficacy as a catalyst in the Knoevenagel condensation is comparable to other weak amine bases.[9] The reaction mechanism involves the deprotonation of the active methylene compound by DEMA to form a nucleophilic enolate, which then attacks the carbonyl carbon of the aldehyde or ketone. A subsequent dehydration step yields the α,β-unsaturated product.[7]

The choice of solvent can influence the reaction rate and yield. While the reaction can be performed under solvent-free conditions, solvents such as ethanol, toluene, or water can also be employed.[8][10]

Quantitative Data:

The following table summarizes the results for a Knoevenagel condensation of various aromatic aldehydes with active methylene compounds catalyzed by a diethylamine-functionalized polyethylene glycol, which serves as a good model for the catalytic activity of DEMA.[10]

AldehydeActive Methylene CompoundProductYield (%)
BenzaldehydeMalononitrile2-Benzylidenemalononitrile95
4-ChlorobenzaldehydeMalononitrile2-(4-Chlorobenzylidene)malononitrile98
4-NitrobenzaldehydeMalononitrile2-(4-Nitrobenzylidene)malononitrile97
BenzaldehydeEthyl CyanoacetateEthyl 2-cyano-3-phenylacrylate93
4-ChlorobenzaldehydeEthyl CyanoacetateEthyl 2-cyano-3-(4-chlorophenyl)acrylate96
Experimental Protocol:

General Procedure for DEMA-Catalyzed Knoevenagel Condensation:

  • To a round-bottom flask, add the aldehyde (1.0 eq), the active methylene compound (1.0-1.2 eq), and a suitable solvent (e.g., ethanol, 5 mL per mmol of aldehyde).

  • Add this compound (0.1-0.2 eq) to the mixture.

  • Stir the reaction mixture at room temperature or heat under reflux, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product and wash it with cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Knoevenagel_Condensation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Aldehyde + Active Methylene Compound Stirring Stirring at RT or Reflux Reactants->Stirring Solvent Solvent (e.g., Ethanol) Solvent->Stirring Catalyst DEMA (Catalyst) Catalyst->Stirring Monitoring TLC Monitoring Stirring->Monitoring Cooling Cooling Monitoring->Cooling Reaction Complete Isolation Filtration or Solvent Removal Cooling->Isolation Purification Recrystallization or Column Chromatography Isolation->Purification Product α,β-Unsaturated Product Purification->Product

Caption: Workflow for Knoevenagel Condensation using DEMA.

Michael Addition

The Michael addition is a highly versatile method for the formation of carbon-carbon and carbon-heteroatom bonds, involving the 1,4-conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor).[11][12] DEMA can effectively catalyze this reaction by activating the Michael donor.

Application Notes:

In a typical DEMA-catalyzed Michael addition, the amine acts as a base to deprotonate the Michael donor, generating a soft nucleophile that adds to the β-position of the Michael acceptor.[12] This reaction is widely used in the synthesis of a variety of organic compounds, including 1,5-dicarbonyl compounds.[12]

Common Michael donors include malonates, cyanoacetates, nitroalkanes, and thiols. Michael acceptors are typically α,β-unsaturated ketones, esters, nitriles, and sulfones.

Quantitative Data:

The following table provides representative yields for the Michael addition of various nucleophiles to α,β-unsaturated compounds using a base catalyst, which can be indicative of the results achievable with DEMA.

Michael DonorMichael AcceptorCatalystSolventYield (%)
Diethyl MalonateChalconeDBUToluene95
ThiophenolDiethyl MaleateTriethylamineTHF>95
NitromethaneChalconeTBAFTHF92
AnilineEthyl AcrylateNoneNeat98
Experimental Protocol:

General Procedure for DEMA-Catalyzed Michael Addition:

  • In a flask, dissolve the Michael acceptor (1.0 eq) and the Michael donor (1.0-1.5 eq) in a suitable solvent (e.g., THF, acetonitrile).

  • Add this compound (0.1-0.3 eq) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, quench the reaction by adding a dilute acid solution (e.g., 1 M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired Michael adduct.

Michael_Addition_Mechanism cluster_activation Catalyst Activation cluster_addition Nucleophilic Addition cluster_protonation Protonation Donor Michael Donor (Nu-H) Activated_Donor Activated Donor (Nu-) Donor->Activated_Donor + DEMA DEMA DEMA Protonated_DEMA Protonated DEMA (DEMAH+) DEMA->Protonated_DEMA + H+ Enolate Enolate Intermediate Activated_Donor->Enolate + Acceptor Protonated_DEMA->DEMA - H+ Acceptor Michael Acceptor (α,β-Unsaturated) Acceptor->Enolate Product Michael Adduct Enolate->Product + DEMAH+

Caption: General mechanism of a DEMA-catalyzed Michael addition.

Henry Reaction (Nitroaldol Reaction)

The Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone, catalyzed by a base. The resulting β-nitro alcohol is a valuable synthetic intermediate that can be further transformed into amino alcohols or α-hydroxy carboxylic acids. DEMA can be employed as a catalyst for this transformation.

Application Notes:

DEMA acts as a base to deprotonate the α-carbon of the nitroalkane, forming a nitronate anion. This nucleophile then attacks the carbonyl carbon of the aldehyde or ketone. Subsequent protonation of the resulting alkoxide yields the β-nitro alcohol. The reaction is typically carried out in a protic solvent like ethanol or methanol.

Experimental Protocol:

General Procedure for DEMA-Catalyzed Henry Reaction:

  • To a stirred solution of the aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., ethanol), add the nitroalkane (1.5-2.0 eq).

  • Add this compound (0.2-0.5 eq) dropwise to the mixture at room temperature.

  • Continue stirring at room temperature and monitor the reaction progress by TLC.

  • Once the reaction is complete, acidify the mixture with a dilute acid (e.g., acetic acid or 1 M HCl) to neutralize the catalyst.

  • Remove the solvent under reduced pressure.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt, and concentrate it.

  • Purify the crude β-nitro alcohol by column chromatography.

Henry_Reaction_Pathway Start Nitroalkane + Aldehyde/Ketone Deprotonation Deprotonation of Nitroalkane by DEMA Start->Deprotonation Nucleophilic_Attack Nucleophilic Attack on Carbonyl Start->Nucleophilic_Attack Nitronate Nitronate Anion Deprotonation->Nitronate Nitronate->Nucleophilic_Attack Alkoxide Alkoxide Intermediate Nucleophilic_Attack->Alkoxide Protonation Protonation Alkoxide->Protonation Product β-Nitro Alcohol Protonation->Product

References

Application Notes and Protocols for N,N-Diethylmethylamine as a Non-Nucleophilic Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethylmethylamine (DEMA) is a tertiary amine that serves as a versatile non-nucleophilic base in a variety of organic reactions. Its utility stems from the steric hindrance around the nitrogen atom, provided by the two ethyl groups and one methyl group. This steric bulk allows it to effectively act as a proton scavenger while minimizing its participation in undesired nucleophilic side reactions. These characteristics make DEMA a valuable tool in modern organic synthesis, particularly in processes sensitive to more nucleophilic bases. This document provides detailed application notes and protocols for the use of DEMA in several key synthetic transformations.

Physicochemical Properties and Comparison with Other Bases

Understanding the physical and chemical properties of this compound is crucial for its effective application. A comparison with other common non-nucleophilic bases, such as triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA), highlights the specific advantages of DEMA.

PropertyThis compound (DEMA)Triethylamine (TEA)N,N-Diisopropylethylamine (DIPEA)
Molecular Formula C₅H₁₃NC₆H₁₅NC₈H₁₉N
Molecular Weight ( g/mol ) 87.16101.19129.24
Boiling Point (°C) 63-65[1]89127
Density (g/mL at 25°C) 0.720[1]0.7260.742
pKa of Conjugate Acid (in H₂O) 10.35[2]10.7510.75
Steric Hindrance ModerateLowHigh
Nucleophilicity LowModerateVery Low

Table 1: Comparison of Physicochemical Properties of this compound and Other Common Non-Nucleophilic Bases.

The pKa of DEMA's conjugate acid indicates that it is a moderately strong base, comparable to TEA and DIPEA.[2] However, its steric profile is intermediate between the less hindered TEA and the more hindered DIPEA.[3][4] This balance makes DEMA a suitable choice in reactions where TEA might be too nucleophilic and DIPEA might be too sterically demanding to efficiently abstract a proton.

Applications and Protocols

Acid Scavenger in Acylation Reactions

In acylation reactions, particularly the formation of esters from acid chlorides and alcohols, a base is required to neutralize the hydrochloric acid byproduct. A non-nucleophilic base is essential to prevent competition with the alcohol nucleophile. DEMA is an effective choice for this purpose.

General Reaction Scheme:

Experimental Protocol: Synthesis of Benzyl Acetate

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add benzyl alcohol (1.0 eq.), anhydrous dichloromethane (DCM, 50 mL), and this compound (1.2 eq.).

  • Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (50 mL). Separate the organic layer, and wash it sequentially with 1 M HCl (2 x 30 mL), saturated aqueous sodium bicarbonate (30 mL), and brine (30 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford benzyl acetate.

SubstrateAcylating AgentBaseSolventTime (h)Yield (%)
Benzyl AlcoholAcetyl ChlorideDEMADCM3>95
CyclohexanolBenzoyl ChlorideDEMATHF4>90

Table 2: Representative Yields for Acylation Reactions Using this compound.

Logical Workflow for Acylation:

AcylationWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Alcohol Alcohol (R'-OH) ReactionVessel Reaction Vessel (Anhydrous Solvent, Inert Atmosphere) Alcohol->ReactionVessel AcidChloride Acid Chloride (R-COCl) AcidChloride->ReactionVessel DEMA This compound DEMA->ReactionVessel Quench Quench (aq. NaHCO₃) ReactionVessel->Quench Reaction Completion Extraction Liquid-Liquid Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Ester Product (R-COOR') Purification->Product

Caption: Workflow for ester synthesis using DEMA as an acid scavenger.

Silylation of Alcohols for Protection

The protection of hydroxyl groups as silyl ethers is a common strategy in multi-step synthesis. Tertiary amines are frequently used to facilitate this transformation by neutralizing the HCl generated from the silyl chloride reagent.

General Reaction Scheme:

Experimental Protocol: Synthesis of a Trimethylsilyl (TMS) Ether

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve the alcohol (1.0 eq.) and this compound (1.5 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Silylating Agent: Cool the mixture to 0 °C and add trimethylsilyl chloride (TMSCl, 1.2 eq.) dropwise.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 1-3 hours. Monitor the disappearance of the starting alcohol by TLC.

  • Work-up: Dilute the reaction mixture with diethyl ether and filter to remove the DEMA hydrochloride salt. Wash the filtrate with saturated aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the silyl ether, which can often be used without further purification.

Alcohol SubstrateSilylating AgentSolventTime (h)Yield (%)
1-OctanolTMSClDCM1.5>98
MentholTBDMSClTHF5>95

Table 3: Representative Yields for Silylation Reactions Using this compound.

Signaling Pathway of Silylation:

SilylationPathway cluster_activation Activation cluster_reaction Silylation cluster_byproduct Byproduct Formation Alcohol Alcohol (R-OH) Alkoxide Alkoxide (R-O⁻) Alcohol->Alkoxide Proton Abstraction DEMA DEMA DEMA->Alkoxide DEMA_HCl DEMA·HCl DEMA->DEMA_HCl Protonation SilylEther Silyl Ether (R-O-SiR''₃) Alkoxide->SilylEther Nucleophilic Attack SilylChloride Silyl Chloride (R''₃SiCl) SilylChloride->SilylEther SilylChloride->DEMA_HCl Chloride Source

Caption: Mechanism of alcohol silylation facilitated by DEMA.

Dehydrohalogenation Reactions

This compound can be employed as a base to promote elimination reactions, such as the dehydrohalogenation of alkyl halides to form alkenes. Its non-nucleophilic character is advantageous in minimizing competing substitution (SN2) reactions.

General Reaction Scheme:

Experimental Protocol: Synthesis of an Alkene

  • Reaction Setup: A solution of the alkyl halide (1.0 eq.) in a suitable solvent such as acetonitrile or dimethylformamide (DMF) is prepared in a round-bottom flask.

  • Addition of Base: this compound (2.0-3.0 eq.) is added to the solution.

  • Reaction Conditions: The reaction mixture is heated to reflux and monitored by gas chromatography (GC) or TLC.

  • Work-up: After completion, the reaction mixture is cooled to room temperature and diluted with water. The product is extracted with an organic solvent (e.g., diethyl ether).

  • Purification: The combined organic extracts are washed with dilute acid to remove residual DEMA, followed by a wash with brine. The organic layer is dried, concentrated, and the product is purified by distillation or chromatography.

Alkyl HalideSolventTemperature (°C)Time (h)ProductYield (%)
2-BromooctaneDMF10012Octenes~80 (mixture)
1-Bromo-1-phenyl-ethaneAcetonitrile806Styrene>90

Table 4: Representative Yields for Dehydrohalogenation Reactions Using this compound.

Logical Relationship in Dehydrohalogenation:

DehydrohalogenationLogic AlkylHalide Alkyl Halide Elimination E2 Elimination AlkylHalide->Elimination Substitution SN2 Substitution (Minimized) AlkylHalide->Substitution DEMA DEMA (Non-nucleophilic Base) DEMA->Elimination DEMA->Substitution Steric hindrance reduces this pathway Heat Heat Heat->Elimination Alkene Alkene Product Elimination->Alkene Subst_Product Substitution Product (Minor) Substitution->Subst_Product

Caption: Competing pathways in base-mediated reactions of alkyl halides.

Conclusion

This compound is a practical and efficient non-nucleophilic base for a range of organic transformations. Its moderate steric hindrance and basicity provide a useful alternative to other common tertiary amine bases. The protocols outlined in this document serve as a guide for its application in acylation, silylation, and dehydrohalogenation reactions, contributing to the synthetic chemist's toolbox for the development of new chemical entities. As with any chemical reaction, optimization of the reaction conditions for specific substrates is recommended to achieve the best results.

References

Application Notes and Protocols for N,N-Diethylmethylamine in Dehydrohalogenation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Dehydrohalogenation is a critical elimination reaction in organic synthesis, primarily utilized for the formation of alkenes from alkyl halides. The reaction involves the removal of a hydrogen atom and a halogen atom from adjacent carbons of an alkyl halide, typically facilitated by a base. While a variety of bases can be employed, tertiary amines are often favored due to their non-nucleophilic nature, which minimizes the competing substitution reactions. N,N-Diethylmethylamine (DEMA), a tertiary amine, possesses properties that suggest its potential utility as a base in dehydrohalogenation reactions, although its application for this specific purpose is not as widely documented as that of other tertiary amines like triethylamine (TEA).

Physicochemical Properties and Suitability of this compound

This compound is a tertiary amine with the chemical formula C₅H₁₃N. Its suitability as a base in dehydrohalogenation is predicated on its basicity and steric profile. The lone pair of electrons on the nitrogen atom allows it to function as a Brønsted-Lowry base, abstracting a proton from the substrate.

The basicity of DEMA, as indicated by the pKa of its conjugate acid (around 10.35-10.5), is comparable to that of triethylamine (pKa of conjugate acid ≈ 10.75).[1][2][3][4][5][6][7] This suggests that DEMA is a sufficiently strong base to promote the E2 elimination pathway, which is often preferred for dehydrohalogenation as it is a concerted, single-step process.[8][9][10]

Steric hindrance is a crucial factor in determining the efficacy of a base in elimination reactions. A bulky base tends to favor abstraction of a less sterically hindered proton, potentially leading to the formation of the Hofmann (less substituted) alkene product. While DEMA is a tertiary amine, the presence of a methyl group in place of an ethyl group compared to triethylamine makes it slightly less sterically hindered. This subtle difference might influence the regioselectivity of the dehydrohalogenation reaction, potentially favoring the Zaitsev (more substituted) product to a greater extent than more hindered bases.

Mechanism of Dehydrohalogenation with this compound

The dehydrohalogenation of an alkyl halide using this compound is expected to proceed primarily through an E2 (bimolecular elimination) mechanism.[8][9] This concerted reaction involves the simultaneous abstraction of a β-hydrogen by DEMA and the departure of the halide leaving group, leading to the formation of a carbon-carbon double bond.

Data Presentation

The following tables summarize the key properties of this compound and compare it with a commonly used tertiary amine base, triethylamine. A hypothetical reaction data table is also provided to illustrate the expected outcomes in a typical dehydrohalogenation reaction.

Table 1: Physicochemical Properties of Tertiary Amine Bases

PropertyThis compound (DEMA)Triethylamine (TEA)
Molecular Formula C₅H₁₃NC₆H₁₅N
Molecular Weight 87.16 g/mol [1]101.19 g/mol [7]
Boiling Point 63-65 °C[2]89.5 °C[5]
Density 0.72 g/mL[2]0.726 g/mL[5]
pKa of Conjugate Acid 10.35 - 10.5[1][2][3]10.75[5][7]

Table 2: Hypothetical Dehydrohalogenation of 2-Bromobutane

EntryBaseSubstrateSolventTemperature (°C)Major ProductMinor ProductHypothetical Yield (%)
1This compound2-BromobutaneAcetonitrile80trans-2-Butenecis-2-Butene, 1-Butene85
2Triethylamine2-BromobutaneAcetonitrile80trans-2-Butenecis-2-Butene, 1-Butene88
3Potassium tert-butoxide2-Bromobutanetert-Butanol801-Butenetrans-2-Butene, cis-2-Butene75 (Hofmann)

Note: The data for this compound is hypothetical and based on its structural and basicity similarity to triethylamine. Actual yields may vary.

Experimental Protocols

As specific literature protocols for the use of this compound in dehydrohalogenation are scarce, the following protocol is a generalized procedure adapted from established methods for similar tertiary amine bases. Researchers should perform small-scale trials to optimize reaction conditions.

Protocol 1: Synthesis of Cyclohexene from Bromocyclohexane using this compound (Hypothetical)

Objective: To synthesize cyclohexene via dehydrohalogenation of bromocyclohexane using this compound as the base.

Materials:

  • Bromocyclohexane

  • This compound (DEMA), dried over KOH

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Simple distillation apparatus

Procedure:

  • Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add bromocyclohexane (10.0 g, 61.3 mmol).

  • Addition of Reagents: To the flask, add anhydrous acetonitrile (40 mL) followed by the slow addition of this compound (10.7 g, 122.6 mmol, 2.0 equivalents).

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-85 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is expected to be complete within 4-6 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel containing 50 mL of water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by simple distillation, collecting the fraction boiling at 82-84 °C to obtain pure cyclohexene.

Expected Outcome: Based on reactions with similar bases, a moderate to good yield of cyclohexene is anticipated.

Mandatory Visualization

Experimental_Workflow Protocol Workflow for Cyclohexene Synthesis A 1. Reaction Setup (Bromocyclohexane, DEMA, Acetonitrile) B 2. Reflux (80-85°C, 4-6h) A->B Heat C 3. Work-up (Cooling, Water Addition) B->C Completion D 4. Extraction (Diethyl Ether) C->D E 5. Washing (Aq. NaHCO3, Brine) D->E F 6. Drying & Filtration (Anhydrous MgSO4) E->F G 7. Purification (Simple Distillation) F->G Crude Product H Final Product (Cyclohexene) G->H Purified Base_Comparison Base Tertiary Amine Bases pKa (conjugate acid) Steric Hindrance DEMA This compound (DEMA) ~10.4 Moderate Base->DEMA Slightly less hindered than TEA TEA Triethylamine (TEA) ~10.75 Moderate-High Base->TEA Commonly used DIPEA Diisopropylethylamine (DIPEA) ~10.7 High Base->DIPEA Very hindered (Hünig's base)

References

The Role of N,N-Diethylmethylamine and Analogous Tertiary Amines in Polymerization Initiation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tertiary amines play a crucial role as co-initiators or catalysts in various polymerization reactions, including photopolymerization, atom transfer radical polymerization (ATRP), and other controlled polymerization techniques. While specific literature on N,N-Diethylmethylamine (DEMA) in polymerization initiation is limited, its structural similarity to other well-studied tertiary amines allows for the extrapolation of its potential functions. This document provides detailed application notes and protocols based on analogous tertiary amines, such as 2-(Dimethylamino)ethyl methacrylate (DMAEMA) and N,N-dimethyl-p-toluidine (DMPT), to illustrate the fundamental principles of their involvement in polymerization initiation. These notes will serve as a valuable resource for researchers designing and optimizing polymerization processes for applications in materials science and drug delivery.

Application Notes: Tertiary Amines in Polymerization

Tertiary amines are widely employed in polymerization for their ability to act as electron donors or bases, facilitating the generation of radical species that initiate polymerization. Their function is highly dependent on the specific polymerization system.

Photopolymerization

In photopolymerization, tertiary amines are commonly used as co-initiators or accelerators in conjunction with a photosensitizer, such as camphorquinone (CQ). The mechanism involves the absorption of light by the photosensitizer, which then enters an excited state. The excited photosensitizer abstracts a hydrogen atom from the tertiary amine, generating an aminoalkyl radical. This radical is highly reactive and can initiate the polymerization of monomers, such as methacrylates, which are frequently used in dental resins and other biomedical applications.

The efficiency of the tertiary amine as a co-initiator is influenced by its chemical structure, particularly the availability of abstractable hydrogen atoms on the carbon adjacent to the nitrogen atom.

Atom Transfer Radical Polymerization (ATRP)

In ATRP, tertiary amines often function as ligands for the transition metal catalyst (typically copper-based). The amine ligand solubilizes the metal salt in the organic reaction medium and tunes the redox potential of the catalyst, thereby influencing the polymerization kinetics and control over the polymer architecture. Amines can also act as reducing agents in some ATRP variations, such as Activators ReGenerated by Electron Transfer (ARGET) ATRP, where they regenerate the active catalyst species.

Other Polymerization Systems

Tertiary amines can also initiate the ring-opening polymerization of certain cyclic monomers, such as lactones, and can be used in other free-radical polymerization systems. For instance, the combination of a tertiary amine with an organic peroxide can form a redox initiation system for polymerization at ambient temperatures.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound (DEMA) in polymerization initiation, the following tables summarize data for analogous and commonly used tertiary amines to provide a comparative overview.

Table 1: Performance of Tertiary Amine Co-initiators in Photopolymerization of Dental Resins

Co-initiatorMonomer SystemInitiator SystemMonomer Conversion (%)Polymerization Rate (s⁻¹)Reference
EDMAB (0.5 wt%)BisGMA/TEGDMACQ (0.5 wt%)68.20.25[1]
DMAEMA (0.5 wt%)BisGMA/TEGDMACQ (0.5 wt%)69.90.21[1]
TUMA (0.5 wt%)BisGMA/TEGDMACQ (0.5 wt%)65.20.12[1]
TUMA (1.75 wt%)BisGMA/TEGDMACQ (0.5 wt%)70.10.17[1]

EDMAB: Ethyl-4-(dimethylamino)benzoate; DMAEMA: 2-(Dimethylamino)ethyl methacrylate; TUMA: A synthesized tertiary amine co-initiator; BisGMA: Bisphenol A glycidyl methacrylate; TEGDMA: Triethylene glycol dimethacrylate; CQ: Camphorquinone.

Table 2: Influence of Initiator and Co-initiator Concentration on Methacrylate Bone Cement Polymerization

BPO (wt%)DMA (wt%)Final Double Bond Conversion (%)Reference
0.050.5~78[2]
0.10.5~74[2]
0.20.5~85[2]
0.30.5~100[2]
0.50.5~90[2]
0.70.5~88[2]
0.30.25~60[2]
0.30.35~75[2]
0.30.5~100[2]

BPO: Benzoyl peroxide; DMA: N,N-dimethylaniline.

Experimental Protocols

The following are generalized protocols for key experiments involving tertiary amines in polymerization initiation. Researchers should adapt these protocols based on their specific monomers, solvents, and desired polymer characteristics.

Protocol for Photopolymerization of a Methacrylate Resin

Objective: To evaluate the efficacy of a tertiary amine as a co-initiator in the photopolymerization of a methacrylate-based resin.

Materials:

  • Monomer: e.g., a mixture of BisGMA and TEGDMA (70/30 wt%)

  • Photosensitizer: Camphorquinone (CQ), 0.5 wt%

  • Tertiary Amine Co-initiator: e.g., DMAEMA, 0.5 wt%

  • Inert gas supply (e.g., nitrogen or argon)

  • Visible light curing unit (e.g., dental curing light, λ ≈ 470 nm)

  • Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory

Procedure:

  • Preparation of the Resin Mixture: In a light-protected vial, accurately weigh and mix the BisGMA and TEGDMA monomers.

  • Add the camphorquinone and the tertiary amine co-initiator to the monomer mixture.

  • Stir the mixture in the dark at room temperature until all components are fully dissolved and a homogeneous solution is obtained.

  • Sample Preparation for FTIR Analysis: Place a drop of the uncured resin mixture onto the ATR crystal of the FTIR spectrometer.

  • Record an initial FTIR spectrum of the uncured sample. This will serve as the reference (time = 0).

  • Photopolymerization: Position the tip of the visible light curing unit approximately 1-2 mm from the sample on the ATR crystal.

  • Initiate light irradiation for a predetermined time (e.g., 60 seconds).

  • Real-time Monitoring (Optional): If using a real-time FTIR setup, continuously collect spectra during the irradiation period.

  • Final Conversion Measurement: After the irradiation is complete, record a final FTIR spectrum of the cured polymer.

  • Data Analysis: Calculate the degree of conversion (DC%) by monitoring the decrease in the absorbance of the methacrylate C=C peak (typically around 1637 cm⁻¹) relative to an internal standard peak that does not change during polymerization (e.g., the aromatic C=C peak from BisGMA at around 1608 cm⁻¹). The formula is: DC (%) = [1 - (A_cured / A_uncured)] * 100 where A is the ratio of the peak height of the aliphatic C=C to the aromatic C=C.

Protocol for Atom Transfer Radical Polymerization (ATRP) of a Monomer using a Tertiary Amine Ligand

Objective: To synthesize a well-defined polymer using ATRP with a tertiary amine as a ligand for the copper catalyst.

Materials:

  • Monomer: e.g., Methyl methacrylate (MMA), purified by passing through a column of basic alumina.

  • Initiator: e.g., Ethyl α-bromoisobutyrate (EBiB).

  • Catalyst: Copper(I) bromide (CuBr), washed with acetic acid and methanol, then dried under vacuum.

  • Ligand: e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA).

  • Solvent: e.g., Anisole, degassed.

  • Schlenk flask and line.

  • Syringes for transferring degassed liquids.

  • Magnetic stirrer.

Procedure:

  • Setup: Assemble a Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (nitrogen or argon).

  • Addition of Solids: To the Schlenk flask, add the catalyst (CuBr).

  • Degassing: Subject the flask to several cycles of vacuum and backfilling with inert gas to remove any oxygen.

  • Addition of Liquids: Using degassed syringes, add the solvent (anisole), the monomer (MMA), and the ligand (PMDETA) to the Schlenk flask.

  • Stir the mixture until the copper complex is formed and the solution becomes homogeneous.

  • Initiation: Inject the initiator (EBiB) into the reaction mixture to start the polymerization.

  • Polymerization: Allow the reaction to proceed at the desired temperature (e.g., 60 °C) with continuous stirring.

  • Monitoring the Reaction: Periodically take samples from the reaction mixture using a degassed syringe to monitor monomer conversion (by ¹H NMR or gas chromatography) and the evolution of molecular weight and dispersity (by size-exclusion chromatography, SEC).

  • Termination: Once the desired conversion is reached, terminate the polymerization by exposing the reaction mixture to air. This will oxidize the Cu(I) to Cu(II), quenching the polymerization.

  • Purification: Dilute the reaction mixture with a suitable solvent (e.g., tetrahydrofuran, THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Isolation of the Polymer: Precipitate the polymer by adding the filtered solution to a large excess of a non-solvent (e.g., cold methanol or hexane).

  • Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

Visualizations

The following diagrams illustrate key concepts and workflows described in this document.

Photopolymerization_Initiation Photosensitizer Photosensitizer (PS) ExcitedPS Excited PS* Photosensitizer->ExcitedPS Excitation Light Light (hν) Light->Photosensitizer Absorption ExcitedPS->Photosensitizer Decay RadicalCation Amine Radical Cation ExcitedPS->RadicalCation Electron/Proton Transfer AminoalkylRadical Aminoalkyl Radical (R₂N-C•HR') ExcitedPS->AminoalkylRadical Electron/Proton Transfer TertiaryAmine Tertiary Amine (R₃N) TertiaryAmine->RadicalCation Electron/Proton Transfer TertiaryAmine->AminoalkylRadical Electron/Proton Transfer Monomer Monomer (M) AminoalkylRadical->Monomer Initiation GrowingChain Growing Polymer Chain (P•) Monomer->GrowingChain Propagation

Caption: Mechanism of photopolymerization initiation involving a tertiary amine co-initiator.

ATRP_Workflow Start Start Setup Assemble Schlenk Flask under Inert Atmosphere Start->Setup AddSolids Add CuBr Catalyst Setup->AddSolids Degas1 Degas Flask AddSolids->Degas1 AddLiquids Add Degassed Solvent, Monomer, and Ligand Degas1->AddLiquids Stir Stir to Form Homogeneous Solution AddLiquids->Stir Initiate Inject Initiator (EBiB) Stir->Initiate Polymerize Polymerize at Controlled Temperature Initiate->Polymerize Monitor Monitor Conversion and Molecular Weight (SEC, NMR) Polymerize->Monitor Periodic Sampling Terminate Terminate by Exposing to Air Polymerize->Terminate Desired Conversion Reached Monitor->Polymerize Purify Purify by Column Chromatography Terminate->Purify Isolate Precipitate and Isolate Polymer Purify->Isolate End End Isolate->End

Caption: Experimental workflow for a typical Atom Transfer Radical Polymerization (ATRP).

References

N,N-Diethylmethylamine: A Versatile Reagent in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – N,N-Diethylmethylamine (DEMA), a tertiary amine with the chemical formula C₅H₁₃N, is a versatile and valuable reagent in the synthesis of active pharmaceutical ingredients (APIs). Its utility stems from its properties as a non-nucleophilic base and a catalyst, enabling a variety of chemical transformations crucial in the production of complex pharmaceutical molecules. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of DEMA in pharmaceutical synthesis.

Core Applications in Pharmaceutical Synthesis

This compound serves several key functions in the synthesis of pharmaceutical compounds:

  • As a Non-Nucleophilic Base: DEMA is an effective proton scavenger in reactions that are sensitive to nucleophilic attack. Its sterically hindered nature prevents it from participating in undesired side reactions, making it an ideal choice for dehydrohalogenation and other elimination reactions.

  • As a Catalyst: It can act as a catalyst in various transformations, accelerating reaction rates and improving yields.[1] Its basic nature allows it to facilitate reactions by activating substrates or reagents.

  • As a Building Block: In some synthetic routes, the diethylmethylamino moiety itself can be incorporated into the final API, contributing to the molecule's overall structure and pharmacological activity.

While specific examples in the synthesis of widely-marketed blockbuster drugs are not extensively documented in publicly available literature, its application is notable in the synthesis of various organic compounds, including intermediates for pharmaceuticals and agrochemicals.[1]

Application Example: Synthesis of Indole Derivatives

A significant application of tertiary amines like this compound is in the synthesis of indole alkaloids and their derivatives. Indole-based structures are scaffolds for a vast number of pharmaceutically active compounds. One key reaction is the Mannich reaction for the synthesis of gramine (3-(dimethylaminomethyl)indole), a common precursor for more complex indole alkaloids. While dimethylamine is the direct reactant, tertiary amines can be employed as bases in subsequent transformations of gramine.

Another relevant application is in the alkylation of indole derivatives. The synthesis of N-indol-3-ylmethylalkylamines can be achieved through the transamination of gramine with primary alkylamines, a reaction that can be facilitated by a basic environment.

Experimental Protocols

Below are generalized protocols for reactions where this compound can be utilized as a non-nucleophilic base.

General Protocol for Dehydrohalogenation

This protocol describes a general procedure for an elimination reaction to create a carbon-carbon double bond by removing a hydrogen and a halogen atom from adjacent carbons of an alkyl halide intermediate.

Materials:

  • Alkyl halide intermediate

  • This compound (DEMA)

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser under an inert atmosphere, dissolve the alkyl halide intermediate in the chosen anhydrous solvent.

  • Cool the solution to the desired reaction temperature (typically between 0 °C and room temperature) using an ice bath or other cooling medium.

  • Slowly add this compound (1.1 to 1.5 molar equivalents) to the stirred solution via a syringe or dropping funnel.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield the pure alkene.

Quantitative Data (Illustrative):

ReactantMolar Eq.SolventTemperature (°C)Time (h)Yield (%)
2-bromo-1-phenylethane1.0THF254>90
This compound1.2THF254>90

Note: The above data is illustrative for a generic dehydrohalogenation and actual results will vary based on the specific substrate.

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for a reaction utilizing this compound as a base.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Reactant in Anhydrous Solvent cool Cool to Reaction Temperature start->cool add_dema Add this compound cool->add_dema Inert Atmosphere monitor Monitor Progress (TLC/HPLC) add_dema->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify (Chromatography/Recrystallization) concentrate->purify end_product Pure Product purify->end_product

Caption: General experimental workflow for a reaction using DEMA.

Logical Relationship: Role of DEMA as a Non-Nucleophilic Base

The effectiveness of this compound as a non-nucleophilic base is due to the steric hindrance around the nitrogen atom, which allows it to abstract a proton without competing as a nucleophile.

dema_role cluster_properties Properties of DEMA cluster_reactivity Reactivity DEMA This compound Base Basic (Lone Pair on N) DEMA->Base StericHindrance Sterically Hindered (Ethyl/Methyl Groups) DEMA->StericHindrance Proton Proton (H+) Electrophile Electrophilic Center ProtonAbstraction Proton Abstraction (Base) Base->ProtonAbstraction Favored NucleophilicAttack Nucleophilic Attack (Undesired) StericHindrance->NucleophilicAttack Disfavored ProtonAbstraction->Proton NucleophilicAttack->Electrophile

Caption: Role of DEMA as a non-nucleophilic base.

Conclusion

This compound is a valuable reagent in the pharmaceutical industry, primarily utilized for its properties as a strong, non-nucleophilic base. While its application may not always be in the final, headline-grabbing step of a major drug's synthesis, its role in creating key intermediates and facilitating crucial transformations is undeniable. The protocols and diagrams provided herein offer a foundational understanding for researchers to effectively utilize DEMA in their synthetic endeavors.

Disclaimer: The provided protocols are for informational purposes only and should be adapted and optimized for specific substrates and reaction conditions. All laboratory work should be conducted with appropriate safety precautions.

References

Application Note: N,N-Diethylmethylamine as an Efficient Base in Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acylation is a fundamental transformation in organic synthesis, crucial for the formation of esters and amides. This process is integral in the development of pharmaceuticals, agrochemicals, and other fine chemicals. The selection of a suitable base is critical for the success of acylation reactions, particularly when using highly reactive acylating agents like acyl chlorides. The base serves to neutralize the hydrogen halide byproduct generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the nucleophile.

N,N-Diethylmethylamine (DEMA) is a tertiary amine that serves as an effective organic base in a variety of chemical transformations.[1] With a pKa of its conjugate acid around 10.35, its basicity is comparable to other commonly used tertiary amines such as triethylamine (TEA).[2][3][4] This application note provides a detailed experimental protocol for the use of this compound as a base in the acylation of primary amines with acyl chlorides.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Its properties as a liquid at room temperature with a relatively low boiling point facilitate its use as a reagent and its subsequent removal during workup.[2][3]

PropertyValueReference
Molecular FormulaC₅H₁₃N[2][3]
Molar Mass87.16 g/mol [3]
AppearanceClear, colorless to pale yellow liquid[2][3]
Density0.72 g/mL at 25 °C[2][3]
Boiling Point63-65 °C[2][3]
pKa of Conjugate Acid10.35 (at 25 °C)[2][3]
Solubility in Water310.5 g/L[2]

Table 1: Physicochemical properties of this compound.

Experimental Protocol: N-Acylation of a Primary Amine using this compound

This protocol details a general procedure for the N-acylation of a primary amine with an acyl chloride using this compound as the acid scavenger.

Materials:

  • Primary amine (e.g., benzylamine)

  • Acyl chloride (e.g., acetyl chloride)

  • This compound (DEMA)

  • Anhydrous dichloromethane (DCM) as solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel or syringe

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 eq) and anhydrous dichloromethane (DCM, concentration typically 0.1-0.5 M).

  • Addition of Base: Add this compound (1.1-1.5 eq) to the stirred solution of the amine.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is particularly important for reactive acyl chlorides to control the reaction exotherm.

  • Addition of Acylating Agent: Add the acyl chloride (1.0-1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the cooled, stirred reaction mixture over a period of 10-15 minutes. A white precipitate of N,N-diethylmethylammonium chloride will form.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent.

  • Isolation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude N-acylated product.

  • Purification: If necessary, the crude product can be purified by recrystallization or column chromatography on silica gel.

Quantitative Data Summary:

The following table provides a general summary of the quantitative parameters for a typical acylation reaction of a primary amine with an acyl chloride using a tertiary amine base.

ParameterTypical Range
Molar Ratio (Amine:Acyl Chloride:Base)1.0 : 1.0-1.1 : 1.1-1.5
Reaction Temperature0 °C to Room Temperature
Reaction Time1 - 4 hours
SolventAnhydrous Dichloromethane (DCM)
Typical Yield>90% (dependent on substrates)

Table 2: General quantitative parameters for N-acylation.

Reaction Mechanism and Workflow

The acylation of a primary amine with an acyl chloride in the presence of this compound proceeds through a nucleophilic acyl substitution mechanism. The primary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This compound acts as a Brønsted base, neutralizing the hydrochloric acid that is formed.

Acylation_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination & Proton Transfer Amine R-NH₂ Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate attacks AcylChloride R'-COCl AcylChloride->Tetrahedral_Intermediate Protonated_Amide Protonated Amide Tetrahedral_Intermediate->Protonated_Amide eliminates Cl⁻ Tetrahedral_Intermediate->Protonated_Amide Amide R-NH-COR' Protonated_Amide->Amide DEMAHCl Et₂NMeH⁺Cl⁻ Protonated_Amide->DEMAHCl Chloride_Ion Cl⁻ DEMA Et₂NMe DEMA->DEMAHCl abstracts H⁺

Caption: General mechanism for the acylation of a primary amine.

The overall experimental workflow is depicted in the following diagram:

Acylation_Workflow A 1. Combine Amine, DEMA, and Solvent B 2. Cool to 0 °C A->B C 3. Add Acyl Chloride Dropwise B->C D 4. React at Room Temperature C->D E 5. Aqueous Workup D->E F 6. Dry Organic Layer E->F G 7. Evaporate Solvent F->G H 8. Purify Product G->H

Caption: Experimental workflow for N-acylation.

Safety Precautions

  • Acyl chlorides are corrosive and react violently with water. All manipulations should be carried out in a well-ventilated fume hood.

  • This compound is flammable and toxic.[5] Avoid inhalation and contact with skin and eyes.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate personal protective equipment (gloves, safety glasses).

  • The reaction can be exothermic, especially on a larger scale. Proper temperature control is essential.

Conclusion

This compound is a suitable and effective base for promoting acylation reactions of amines with acyl chlorides. Its basicity is sufficient to neutralize the acid byproduct, leading to high yields of the desired amide products under mild reaction conditions. The protocol described provides a general and reliable method for researchers and scientists in the field of drug development and organic synthesis.

References

Application of N,N-Diethylmethylamine in Agrochemical Synthesis: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethylmethylamine (DEMA), a tertiary amine, serves as a versatile reagent and catalyst in the synthesis of various organic compounds, including those with applications in the agrochemical sector. While its direct incorporation as a structural component into commercially available agrochemicals is not widely documented in public literature, its properties make it a suitable candidate for facilitating key chemical transformations. This document provides an overview of the potential applications of this compound in agrochemical synthesis, with a focus on its role as a catalyst and base. A detailed, representative protocol for the synthesis of a hypothetical N-aryl carboxamide, a common motif in fungicides and herbicides, is presented to illustrate its utility.

Introduction

The development of novel agrochemicals with improved efficacy, selectivity, and environmental profiles is a continuous endeavor in the agricultural industry. The synthesis of these complex organic molecules often relies on efficient and selective chemical reactions. Tertiary amines, such as this compound (DEMA), play a crucial role in many of these synthetic pathways. They can function as catalysts, bases to neutralize acidic byproducts, or as reagents themselves.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its safe handling and application in synthesis.

PropertyValue
CAS Number 616-39-7
Molecular Formula C₅H₁₃N
Molecular Weight 87.16 g/mol
Appearance Clear, colorless to pale yellow liquid
Boiling Point 63-65 °C
Density 0.72 g/mL at 25 °C
pKa of Conjugate Acid ~10.5

Applications in Agrochemical Synthesis

This compound can be employed in several key reactions relevant to the synthesis of agrochemicals:

  • As a Base in Acylation Reactions: Many agrochemicals, such as pyrazole carboxamide fungicides, contain amide linkages. The formation of these bonds often involves the reaction of an amine with an acyl chloride. DEMA can act as an acid scavenger, neutralizing the hydrochloric acid (HCl) generated during the reaction and driving the equilibrium towards product formation.

  • As a Catalyst: In certain reactions, tertiary amines can act as nucleophilic catalysts. For instance, in the formation of esters and amides, DEMA can activate carboxylic acid derivatives.

  • In the Synthesis of Quaternary Ammonium Compounds: Although less common for active ingredients, quaternary ammonium salts are used as formulation aids (e.g., surfactants) in agrochemical products. DEMA can be a precursor in the synthesis of such compounds.

Representative Experimental Protocol: Synthesis of a Hypothetical N-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

The following protocol describes a representative synthesis of a hypothetical pyrazole carboxamide fungicide, illustrating the use of this compound as a base.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product 1_methyl_3_trifluoromethyl_1H_pyrazole_4_carbonyl_chloride 1-Methyl-3-(trifluoromethyl)-1H- pyrazole-4-carbonyl chloride Product N-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl) -1H-pyrazole-4-carboxamide 1_methyl_3_trifluoromethyl_1H_pyrazole_4_carbonyl_chloride->Product Acylation 4_chloroaniline 4-Chloroaniline 4_chloroaniline->Product DEMA This compound (Base) DEMA->Product HCl Scavenger

Caption: Synthesis of a hypothetical pyrazole carboxamide fungicide.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride228.562.29 g0.01
4-Chloroaniline127.571.28 g0.01
This compound (DEMA)87.161.05 g (1.45 mL)0.012
Dichloromethane (DCM)-50 mL-

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 4-chloroaniline (1.28 g, 0.01 mol) and dichloromethane (30 mL).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add this compound (1.45 mL, 0.012 mol) to the stirred solution.

  • In a separate flask, dissolve 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (2.29 g, 0.01 mol) in dichloromethane (20 mL).

  • Add the acyl chloride solution dropwise to the cooled amine solution over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl (2 x 25 mL), followed by saturated sodium bicarbonate solution (2 x 25 mL), and finally with brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure N-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide.

Expected Yield: 85-95% Purity (by HPLC): >98%

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the target agrochemical.

G Start Start Reactant_Prep Reactant Preparation (Amine & Base in DCM) Start->Reactant_Prep Reaction Acyl Chloride Addition (0-5 °C to RT) Reactant_Prep->Reaction Workup Aqueous Workup (HCl, NaHCO₃, Brine) Reaction->Workup Drying Drying and Filtration (Na₂SO₄) Workup->Drying Purification Concentration & Recrystallization Drying->Purification Analysis Product Analysis (TLC, HPLC, NMR) Purification->Analysis End End Product Analysis->End

Caption: General workflow for synthesis and purification.

Conclusion

This compound is a valuable tertiary amine for organic synthesis. While its direct incorporation into the final structure of major agrochemicals is not prominently reported, its role as a non-nucleophilic base and potential catalyst in key synthetic steps, such as amide bond formation, is highly probable. The provided representative protocol highlights how DEMA can be effectively utilized in the synthesis of complex molecules relevant to the agrochemical industry. Researchers and process chemists can adapt such methodologies for the development of new and improved crop protection agents. Further investigation into proprietary literature and patents may reveal more specific applications of this compound in the agrochemical sector.

Application of N,N-Diethylmethylamine in Polyurethane Foam Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethylmethylamine (DEMA) is a tertiary amine catalyst that plays a crucial role in the production of polyurethane (PU) foams. As a catalyst, DEMA influences the kinetics of the two primary reactions in polyurethane foam formation: the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water). The balance between these reactions is critical in determining the processing characteristics and the final physical properties of the foam. These application notes provide a detailed overview of the role of DEMA, along with experimental protocols for its evaluation in a rigid polyurethane foam formulation.

Tertiary amine catalysts, such as DEMA, accelerate the polyurethane formation by activating the reactants. The lone pair of electrons on the nitrogen atom of the tertiary amine interacts with the isocyanate and polyol or water, facilitating the nucleophilic attack and subsequent bond formation. The specific activity of an amine catalyst is influenced by its basicity and the steric hindrance around the nitrogen atom. Generally, higher basicity and lower steric hindrance lead to higher catalytic activity.

Mechanism of Action

In polyurethane foam production, DEMA catalyzes both the gelling and blowing reactions. The gelling reaction results in the formation of the urethane polymer backbone, leading to an increase in viscosity and the eventual solidification of the foam. The blowing reaction generates carbon dioxide gas, which acts as the blowing agent, causing the foam to expand.

The catalytic activity of DEMA can be tailored by adjusting its concentration in the formulation. This allows for precise control over the reaction profile, including the cream time, gel time, and tack-free time, which are critical parameters in a production environment.

Illustrative Data on the Effect of this compound Concentration

The concentration of this compound has a significant impact on both the reaction kinetics and the final properties of the polyurethane foam. The following table provides illustrative data demonstrating the expected trends when varying the concentration of DEMA in a model rigid polyurethane foam formulation.

DEMA Concentration (php)Cream Time (s)Gel Time (s)Tack-Free Time (s)Core Density ( kg/m ³)Compressive Strength (kPa)
0.5257012035250
1.018559533265
1.512407532275
2.08306031280

Note: This data is illustrative and intended to show general trends. Actual results will vary depending on the specific formulation, processing conditions, and other raw materials used.

Experimental Protocols

Protocol 1: Evaluation of this compound (DEMA) Performance in a Rigid Polyurethane Foam Formulation

1. Objective: To determine the effect of varying concentrations of this compound (DEMA) on the reactivity profile (cream time, gel time, tack-free time) and physical properties (density, compressive strength) of a rigid polyurethane foam.

2. Materials and Equipment:

  • Polyol: A polyether or polyester polyol suitable for rigid foam applications.

  • Isocyanate: Polymeric Methylene Diphenyl Diisocyanate (pMDI).

  • This compound (DEMA): Catalyst.

  • Surfactant: Silicone-based surfactant to stabilize the foam cells.

  • Blowing Agent: Water (for CO2 generation) and/or a physical blowing agent.

  • Equipment:

    • High-speed laboratory mixer (e.g., overhead stirrer with a dispersion blade).

    • Digital scale (accurate to 0.01 g).

    • Paper cups or plastic beakers.

    • Stopwatch.

    • Wooden spatula or tongue depressor.

    • Fume hood.

    • Oven for curing.

    • Band saw or foam saw for sample cutting.

    • Universal Testing Machine (UTM) for compressive strength testing.

    • Calipers for dimensional measurements.

    • Pycnometer or other density determination apparatus.

3. Formulation: A baseline rigid polyurethane foam formulation should be established. The following is a typical example, with DEMA concentration as the variable. All parts are by weight (pbw).

ComponentParts by Weight (pbw)
Polyol100
Surfactant1.5
Water2.0
This compound (DEMA)0.5, 1.0, 1.5, 2.0
Polymeric MDI(To achieve an Isocyanate Index of 110)

4. Procedure:

4.1. Preparation of the Polyol Blend (Component A):

  • In a fume hood, accurately weigh the polyol into a clean, dry beaker.

  • Add the surfactant and water to the polyol.

  • Add the specified amount of this compound (DEMA) for the respective experiment.

  • Mix these components thoroughly with the laboratory mixer at a moderate speed (e.g., 1000 rpm) for 60 seconds to ensure a homogeneous blend.

4.2. Foaming Process:

  • Calculate and weigh the required amount of polymeric MDI (Component B) into a separate container. The amount is calculated based on the hydroxyl value of the polyol and the water content to achieve the desired isocyanate index.

  • Pour the MDI into the polyol blend (Component A).

  • Immediately start the high-speed mixer (e.g., 3000 rpm) and the stopwatch simultaneously. Mix for 10 seconds.

  • Quickly pour the reacting mixture into a pre-weighed open mold or a large paper cup.

4.3. Determination of Reactivity Profile:

  • Cream Time: Record the time from the start of mixing until the mixture begins to rise and change color (becomes creamy).

  • Gel Time: Record the time from the start of mixing until fine strands of polymer can be drawn from the rising foam with a wooden spatula.

  • Tack-Free Time: Record the time from the start of mixing until the surface of the foam is no longer tacky to the touch with the spatula.

4.4. Curing and Sample Preparation:

  • Allow the foam to cure at ambient temperature for at least 24 hours.

  • For post-curing, place the foam in an oven at 70°C for 2 hours to ensure complete reaction.

  • After curing, carefully remove the foam from the mold.

  • Using a band saw, cut the foam into specimens of the required dimensions for density and compressive strength testing, ensuring the removal of the outer skin. For compressive strength, cubes of 50 mm x 50 mm x 50 mm are common.

5. Property Testing:

5.1. Density Measurement (ASTM D1622):

  • Measure the dimensions of the foam specimens accurately using calipers.

  • Calculate the volume of each specimen.

  • Weigh each specimen on the digital scale.

  • Calculate the core density using the formula: Density = Mass / Volume.

5.2. Compressive Strength Measurement (ASTM D1621):

  • Place a foam specimen in the Universal Testing Machine (UTM).

  • Apply a compressive load parallel to the direction of foam rise at a constant crosshead speed (e.g., 10% of the sample thickness per minute).

  • Record the force and displacement until the foam is compressed to at least 13% of its initial height.

  • The compressive strength is typically reported at 10% deformation. Calculate the stress at 10% strain.

6. Data Analysis and Reporting:

  • Record all the measured data in a structured table.

  • Plot graphs to visualize the effect of DEMA concentration on the reaction times, density, and compressive strength.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Foaming Reaction cluster_analysis Analysis cluster_results Results prep_polyol Prepare Polyol Blend (Polyol, Surfactant, Water, DEMA) mix High-Speed Mixing prep_polyol->mix weigh_mdi Weigh Polymeric MDI weigh_mdi->mix pour Pour into Mold mix->pour cure Curing (24h ambient + 2h at 70°C) pour->cure reactivity Measure Reactivity Profile (Cream, Gel, Tack-Free Time) pour->reactivity prep_samples Prepare Test Specimens cure->prep_samples data_analysis Data Analysis and Reporting reactivity->data_analysis density Density Measurement (ASTM D1622) prep_samples->density compression Compressive Strength Test (ASTM D1621) prep_samples->compression density->data_analysis compression->data_analysis

Caption: Experimental workflow for evaluating DEMA performance.

Catalytic_Cycle DEMA DEMA (R3N) Complex1 [DEMA---H-O-R'] Activated Polyol Complex DEMA->Complex1 + Polyol Polyol Polyol (R'-OH) Polyol->Complex1 Isocyanate Isocyanate (R''-NCO) Complex2 Transition State Isocyanate->Complex2 Complex1->Complex2 + Isocyanate Complex2->DEMA Catalyst Regeneration Urethane Urethane (R''-NH-COO-R') Complex2->Urethane

Caption: Catalytic cycle of DEMA in urethane formation.

Application Notes and Protocols for N,N-Diethylmethylamine in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethylmethylamine (DEMA) is a tertiary amine that has emerged as a valuable standard in Nuclear Magnetic Resonance (NMR) spectroscopy. Its unique physical properties, particularly its low melting point, make it an exceptional lineshape standard for shimming the magnetic field at low temperatures, a critical requirement for advanced NMR experiments such as Dynamic Nuclear Polarization (DNP). This document provides detailed application notes and protocols for the effective use of DEMA as an NMR standard.

Physicochemical Properties and NMR Data of this compound

A summary of the key physicochemical and NMR properties of this compound is presented below.

PropertyValueReference
Chemical Formula C₅H₁₃N[1]
Molar Mass 87.166 g·mol⁻¹[1]
Appearance Clear, colorless to pale yellow liquid[1]
Density 0.72 g/mL at 25 °C[1]
Melting Point -196.0 °C (77.1 K)[1]
Boiling Point 66.0 °C (339.1 K)[1]
Solubility in Water 310.5 g/L[1]
¹³C NMR Spectral Data

The following table summarizes the ¹³C chemical shifts of this compound.

Carbon AtomChemical Shift (ppm) at 295 KLinewidth (FWHM) at 140 KT₁ Relaxation Time at 140 K
-CH₂ -CH₃14.8--
N-CH₃ 43.0<4 Hz0.17 ± 0.03 s
-CH₂ -53.4--

Note: Data acquired at 14.7 T. The spectrum can be re-referenced after shimming by setting the N-methyl peak to 43.0 ppm from DSS.[2]

Applications in NMR Spectroscopy

Lineshape Standard for Low-Temperature Experiments

The primary application of DEMA in NMR is as a lineshape standard for shimming the magnetic field, particularly at low temperatures (around 130-140 K).[3][4] Many common shimming standards solidify and produce broad peaks at these temperatures, rendering them ineffective. DEMA, with its extremely low melting point of approximately 130 K, remains in a liquid state, providing narrow resonance lines essential for accurate magnetic field homogenization.[2] This is especially crucial for techniques like Dynamic Nuclear Polarization (DNP) NMR, which are performed at cryogenic temperatures to enhance signal sensitivity.[3][4]

The N-methyl carbon resonance of DEMA at 14.7 T and 140 K exhibits a full-width-half-max (FWHM) linewidth of less than 4 Hz and a short spin-lattice relaxation time (T₁) of 0.17 ± 0.03 s.[3][4] The narrow linewidth allows for precise shimming, while the short T₁ facilitates rapid data acquisition, making the shimming process more time-efficient compared to standards with long relaxation times.[3]

Experimental Protocols

Protocol 1: Using this compound as a Lineshape Standard for Low-Temperature NMR

This protocol outlines the procedure for shimming an NMR spectrometer at low temperatures using DEMA.

Materials:

  • This compound (DEMA), ≥97% purity

  • Appropriate NMR rotor (e.g., 3.2 mm ZrO₂)

  • Teflon spacer and Vespel cap

  • Pipette

  • Fume hood

Procedure:

  • Sample Preparation (perform in a fume hood):

    • Carefully pipette approximately 30 mg of this compound into a 3.2 mm ZrO₂ rotor.

    • Seal the rotor with a Teflon spacer and a tight-fitting Vespel cap.

  • Spectrometer Setup (Room Temperature - 295 K):

    • Insert the DEMA sample into the NMR probe.

    • Set the spectrometer to the desired nucleus for observation (e.g., ¹³C).

    • Optimize the active shims using the N-methyl carbon signal of DEMA (at approximately 43.0 ppm). Aim for the narrowest possible linewidth (typically <1 Hz FWHM at room temperature).[2]

  • Low-Temperature Shimming (~140 K):

    • Cool the probe to the target temperature (e.g., 140 K) and allow it to stabilize for at least 2 hours.[2]

    • The magic angle setting may need to be readjusted after cooling.[2]

    • Acquire a ¹³C NMR spectrum of the DEMA sample. Note that due to DEMA being in a liquid phase, cross-polarization experiments will yield little signal; therefore, single-pulse experiments should be used.[2]

    • Apply Waltz decoupling to remove JCH multiplets.[2]

    • Observe the linewidth of the N-methyl carbon peak. If the shims were only optimized at room temperature, the linewidth at 140 K may be significantly broader (e.g., ~24 Hz).[2]

    • Re-optimize the shim fields at the low temperature, again focusing on minimizing the FWHM of the N-methyl carbon peak. A well-shimmed magnet at 140 K should yield a linewidth of <4 Hz for this peak.[2][3]

    • Once optimal shims are achieved, the DEMA sample can be replaced with the experimental sample.

Data Acquisition Parameters (Example):

  • Acquisition Time: 1.0 s at 140 K[2]

  • Recycle Delay: 3 s at ~140 K[2]

G Workflow for Low-Temperature Shimming with DEMA cluster_prep Sample Preparation cluster_rt_shim Room Temperature Shimming (295 K) cluster_lt_shim Low Temperature Shimming (~140 K) prep1 Pipette ~30mg DEMA into NMR rotor prep2 Seal rotor with spacer and cap prep1->prep2 rt1 Insert DEMA sample into probe prep2->rt1 rt2 Optimize active shims using N-methyl ¹³C signal rt1->rt2 lt1 Cool probe to target temperature rt2->lt1 lt2 Acquire single-pulse ¹³C spectrum of DEMA lt1->lt2 lt3 Re-optimize shims to minimize linewidth lt2->lt3 lt4 Replace DEMA with experimental sample lt3->lt4

Workflow for Low-Temperature Shimming with DEMA
Protocol 2: General Protocol for Quantitative NMR (qNMR) using an Internal Standard

While the primary use of DEMA is for shimming, it can potentially be used as an internal standard for quantitative analysis in specific applications where its signals do not overlap with the analyte signals. The following is a general protocol for qNMR using an internal standard, which can be adapted for DEMA.

Key Considerations for using DEMA as a qNMR Standard:

  • Signal Overlap: Ensure that the ¹H or ¹³C signals of DEMA do not overlap with the signals of the analyte.

  • Chemical Inertness: DEMA should not react with the analyte or the solvent.

  • Solubility: Both DEMA and the analyte must be fully soluble in the chosen deuterated solvent.

  • Purity: The purity of the DEMA standard must be accurately known.

Materials:

  • This compound (DEMA) of known high purity (e.g., certified reference material)

  • Analyte of interest

  • High-purity deuterated solvent

  • Analytical balance (accurate to at least 0.01 mg)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the analyte into a vial.

    • Accurately weigh a specific amount of DEMA into the same vial. The molar ratio of the standard to the analyte should be chosen to give comparable signal intensities for the peaks to be integrated.

    • Dissolve the mixture in a precise volume of the chosen deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire the NMR spectrum under quantitative conditions. This typically involves:

      • A sufficiently long relaxation delay (D1), which should be at least 5 times the longest T₁ of both the analyte and the standard.

      • A 90° pulse angle.

      • A sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high accuracy).

      • Use of inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE).

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte and a well-resolved signal from DEMA.

    • Calculate the concentration or purity of the analyte using the following formula:

    Purity_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the standard

G Quantitative NMR (qNMR) Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Accurately weigh analyte and internal standard (DEMA) prep2 Dissolve in deuterated solvent prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Set quantitative parameters (long D1, 90° pulse, sufficient scans) prep3->acq1 acq2 Acquire NMR spectrum acq1->acq2 proc1 Phase and baseline correct the spectrum acq2->proc1 proc2 Integrate analyte and standard signals proc1->proc2 proc3 Calculate analyte purity or concentration proc2->proc3

Quantitative NMR (qNMR) Workflow

Conclusion

This compound is a highly effective lineshape standard for NMR spectroscopy, particularly for challenging low-temperature experiments where conventional standards are inadequate. Its utility in ensuring optimal magnetic field homogeneity is critical for obtaining high-resolution data in advanced applications like DNP NMR. While its primary role is in shimming, its potential as a quantitative internal standard can be explored for specific applications, provided there is no signal overlap and its purity is well-characterized. The protocols provided herein offer a comprehensive guide for researchers to effectively utilize DEMA in their NMR workflows.

References

Application Notes and Protocols for the Use of N,N-Diethylmethylamine in Extractive Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extractive crystallization is an emerging technique in the pharmaceutical industry for the purification and isolation of active pharmaceutical ingredients (APIs). This method is particularly useful for separating compounds with similar solubilities in conventional solvents or for isolating APIs from complex reaction mixtures. The process involves the introduction of a third component, a so-called "anti-solvent" or "co-solvent," to a solution of the API, which selectively reduces the solubility of the target compound, inducing its crystallization.

N,N-Diethylmethylamine (DEMA) is a tertiary amine that has shown promise as a solvent in extractive crystallization, primarily demonstrated in the separation of inorganic salts.[] Its unique solvent properties, particularly its lower critical solution temperature (LCST) behavior with water, suggest its potential applicability for the crystallization of organic molecules, including APIs. This document provides a theoretical framework, a generalized experimental protocol, and illustrative data for the application of DEMA in the extractive crystallization of APIs.

Disclaimer: The following protocols and data are generalized and illustrative. Currently, there is a lack of specific, published data on the use of this compound for the extractive crystallization of active pharmaceutical ingredients. Researchers should perform their own method development and validation for specific APIs.

Principle of Extractive Crystallization with this compound

The use of DEMA in extractive crystallization leverages its temperature-dependent miscibility with water. Below its LCST, DEMA is miscible with water, forming a single-phase system that can dissolve the API. As the temperature is raised above the LCST, the DEMA-water mixture undergoes a phase separation into a DEMA-rich organic phase and a water-rich aqueous phase.

This phase separation can be exploited for crystallization. If the API is preferentially soluble in the initial single-phase solvent mixture but has low solubility in either of the separated phases, the phase transition will induce supersaturation and subsequent crystallization of the API. This allows for controlled crystallization by manipulating the temperature of the system.

Key Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₅H₁₃N[2]
Molar Mass 87.16 g/mol [2]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 63-65 °C[2]
Density 0.72 g/mL at 25 °C[2]
Solubility in Water Miscible[2]
Lower Critical Solution Temperature (LCST) with Water ~30-40 °C (concentration dependent)

Illustrative Application: Extractive Crystallization of a Hypothetical API (API-X)

The following sections describe a hypothetical application of DEMA in the extractive crystallization of a fictional, water-soluble API, "API-X," which is synthesized in an aqueous medium and needs to be isolated from water-soluble impurities.

The following table summarizes the expected outcomes of an extractive crystallization process for API-X using a DEMA-water system. This data is for illustrative purposes only.

ParameterConventional Cooling Crystallization (from water)Extractive Crystallization (DEMA-Water System)
Initial API Concentration 100 mg/mL100 mg/mL
Crystallization Temperature 5 °C45 °C (above LCST)
Yield 75%92%
Purity 98.5%99.8%
Crystal Size (average) 50-150 µm200-300 µm
Morphology NeedlesPrismatic

This protocol outlines the steps for developing an extractive crystallization process for a water-soluble API.

Materials:

  • API-X (crude, in aqueous solution)

  • This compound (DEMA), ≥99% purity

  • Deionized water

  • Jacketed crystallization vessel with temperature control

  • Overhead stirrer

  • Temperature probe

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

  • Analytical instrumentation for purity and yield determination (e.g., HPLC, DSC, TGA)

Protocol Steps:

  • Solubility Determination:

    • Prepare a series of DEMA-water mixtures at various compositions (e.g., 10%, 20%, 30% w/w DEMA).

    • Determine the solubility of API-X in each mixture at a temperature below the LCST (e.g., 20 °C) to identify a suitable initial composition for complete dissolution.

    • Determine the solubility of API-X in the separated DEMA-rich and water-rich phases at a temperature above the LCST (e.g., 50 °C).

  • Preparation of the Saturated Solution:

    • Based on the solubility data, prepare a saturated or near-saturated solution of crude API-X in the selected DEMA-water mixture at 20 °C in the jacketed crystallization vessel.

    • Ensure complete dissolution by stirring.

  • Induction of Crystallization:

    • Increase the temperature of the solution in the jacketed vessel to a point above the LCST of the DEMA-water mixture (e.g., 45 °C) at a controlled rate (e.g., 0.5 °C/min).

    • Maintain stirring to ensure uniform temperature distribution.

    • As the temperature surpasses the LCST, the solution will become turbid, indicating phase separation and the onset of nucleation.

  • Crystal Growth:

    • Hold the temperature at 45 °C for a predetermined period (e.g., 2-4 hours) to allow for crystal growth. The stirring rate should be optimized to prevent crystal breakage while maintaining suspension.

  • Isolation and Drying:

    • Filter the crystal slurry at the crystallization temperature using a pre-heated filtration apparatus to prevent re-dissolution.

    • Wash the isolated crystals with a small amount of a pre-heated DEMA-water mixture of the same composition to remove any adhering mother liquor.

    • Dry the crystals in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Analysis:

    • Determine the yield of the crystallized API-X.

    • Analyze the purity of the crystals using a suitable analytical method (e.g., HPLC).

    • Characterize the crystal form (polymorph), size, and morphology using techniques such as PXRD, microscopy, and particle size analysis.

Visualizations

workflow cluster_prep Preparation & Solubility cluster_cryst Crystallization cluster_analysis Isolation & Analysis A Select API and DEMA-Water Composition B Determine Solubility below LCST A->B C Determine Solubility above LCST B->C D Prepare Saturated Solution below LCST C->D E Increase Temperature above LCST D->E F Crystal Growth E->F G Filter and Wash Crystals F->G H Dry Crystals G->H I Analyze Yield, Purity, and Form H->I

Caption: Workflow for developing an extractive crystallization method.

signaling_pathway cluster_initial Initial State (T < LCST) cluster_process Process Trigger cluster_final Final State (T > LCST) A Single Phase DEMA-Water-API Solution B Increase Temperature (T > LCST) A->B Heating C Phase Separation (DEMA-rich & Water-rich) B->C D Supersaturation of API C->D E API Crystallization D->E

Caption: Mechanism of temperature-induced extractive crystallization.

Safety Considerations

This compound is a flammable and toxic liquid.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling of DEMA should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for detailed safety information before use.

Conclusion

While the application of this compound in the extractive crystallization of APIs is not yet well-documented, its unique phase behavior with water presents a promising avenue for the development of novel and efficient purification processes. The generalized protocol and conceptual framework provided here serve as a starting point for researchers to explore the potential of DEMA in pharmaceutical manufacturing. Further experimental work is required to establish specific protocols and to quantify the benefits of this technique for various APIs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with N,N-Diethylmethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you improve reaction yields when using N,N-Diethylmethylamine as a base or catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in organic synthesis?

This compound (DEMA) is a tertiary amine that primarily functions as a non-nucleophilic base or a nucleophilic catalyst.[1] Its key roles include:

  • Base: It can deprotonate acidic protons to generate reactive intermediates.[1]

  • Catalyst: In reactions like the Baylis-Hillman or Michael addition, it can act as a nucleophilic catalyst to activate substrates.[1]

Q2: How does the purity of this compound affect my reaction yield?

The purity of this compound is crucial for achieving high yields and reproducible results. Impurities can:

  • React with starting materials or reagents, leading to the formation of byproducts and a reduction in the desired product.

  • Act as inhibitors, slowing down or poisoning the catalyst.

  • Interfere with the intended reaction pathway, leading to a complex mixture of products that is difficult to purify.

It is highly recommended to use high-purity this compound (≥98%) and to consider purification if the quality is uncertain.[2][3][4]

Q3: My reaction is sluggish or incomplete. What are the first troubleshooting steps?

If your reaction is not proceeding as expected, consider the following initial steps:

  • Verify Reagent Purity: Ensure all starting materials, including this compound, are of high purity.

  • Check Stoichiometry: Double-check the molar equivalents of all reactants, catalysts, and bases.

  • Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to track the consumption of starting materials and the formation of the product.

  • Inert Atmosphere: For oxygen or moisture-sensitive reactions, ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

Q4: Can I substitute this compound with other tertiary amines?

Substitution is possible, but the outcome may vary. The basicity and steric hindrance of the amine can significantly impact the reaction rate and selectivity. For example, a bulkier base might favor the "Hofmann" product in elimination reactions over the "Zaitsev" product.[5][6][7] A comparative study with other tertiary amines like triethylamine or diisopropylethylamine (Hünig's base) may be necessary to find the optimal base for your specific transformation.

Troubleshooting Guides

Issue 1: Low Yield in Dehydrohalogenation Reactions

Dehydrohalogenation is a common elimination reaction where an alkyl halide is converted to an alkene. This compound can be used as the base to facilitate this transformation.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Insufficient Basicity Increase the equivalents of this compound (start with 1.1 eq. and increase incrementally to 2.0 eq.).
Suboptimal Temperature Gradually increase the reaction temperature in 10°C increments. Monitor for product formation and potential decomposition.
Inappropriate Solvent The choice of solvent can influence the reaction rate. Screen polar aprotic solvents (e.g., acetonitrile, DMF) and non-polar solvents (e.g., toluene, THF).
Steric Hindrance If the substrate is sterically hindered, a less hindered base might be more effective. Consider comparing the results with a smaller tertiary amine.
Side Reactions (Substitution) If S(_N)2 side products are observed, using a more sterically hindered, non-nucleophilic base might be beneficial.

Experimental Protocol: Optimization of a Dehydrohalogenation Reaction

Objective: To optimize the yield of an alkene product from an alkyl bromide using this compound.

Materials:

  • Alkyl bromide (1.0 mmol)

  • This compound (varying equivalents)

  • Solvent (e.g., Acetonitrile, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the alkyl bromide and the solvent.

  • Add the specified equivalents of this compound to the reaction mixture.

  • Stir the reaction at the designated temperature.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Table 1: Effect of this compound Equivalents and Temperature on Yield

EntryEquivalents of DEMATemperature (°C)Reaction Time (h)Yield (%)
11.1252435
21.5252455
32.0252465
41.5501275
51.580685

Troubleshooting Workflow for Low Yield in Dehydrohalogenation

G start Low Yield in Dehydrohalogenation check_purity Verify Purity of Starting Materials & DEMA start->check_purity optimize_base Optimize Equivalents of DEMA (1.1 to 2.0 eq.) check_purity->optimize_base Purity OK optimize_temp Increase Reaction Temperature (e.g., 50-80°C) optimize_base->optimize_temp Yield still low success Improved Yield optimize_base->success Yield improves screen_solvent Screen Solvents (ACN, DMF, THF, Toluene) optimize_temp->screen_solvent Yield still low optimize_temp->success Yield improves consider_alt_base Consider Alternative Base (e.g., DBU, t-BuOK) screen_solvent->consider_alt_base Yield still low screen_solvent->success Yield improves consider_alt_base->success Yield improves

A logical workflow for troubleshooting low yields in dehydrohalogenation reactions.
Issue 2: Low Yield in Baylis-Hillman Reactions

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, catalyzed by a nucleophile, often a tertiary amine like this compound.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Slow Reaction Rate The Baylis-Hillman reaction is notoriously slow. Increase the reaction time and monitor for progress. Consider using a more nucleophilic catalyst if the reaction does not proceed.
Catalyst Inactivation Ensure the this compound is free from acidic impurities that could protonate and deactivate it.
Side Reactions The activated alkene can undergo self-polymerization. Try adding the activated alkene slowly to the reaction mixture.
Suboptimal Stoichiometry Vary the ratio of the aldehyde to the activated alkene. An excess of the alkene is often used.
Solvent Effects The reaction can be sensitive to the solvent. Protic solvents can sometimes accelerate the proton transfer step. A screen of solvents like THF, acetonitrile, and methanol may be beneficial.

Experimental Protocol: Optimization of a Baylis-Hillman Reaction

Objective: To optimize the yield of a Baylis-Hillman adduct using this compound as a catalyst.

Materials:

  • Aldehyde (1.0 mmol)

  • Activated alkene (e.g., methyl acrylate, 1.5 mmol)

  • This compound (0.1 - 0.3 mmol)

  • Solvent (e.g., THF, 5 mL)

Procedure:

  • To a round-bottom flask, add the aldehyde and the solvent.

  • Add the activated alkene to the mixture.

  • Add the catalytic amount of this compound.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture and purify the product by column chromatography.

Table 2: Effect of Catalyst Loading and Solvent on Baylis-Hillman Reaction Yield

EntryCatalyst Loading (mol%)SolventReaction Time (days)Yield (%)
110THF740
220THF760
330THF765
420Acetonitrile755
520Methanol570

Signaling Pathway for the Baylis-Hillman Reaction

G cluster_0 Catalytic Cycle DEMA This compound (DEMA) Zwitterion Zwitterionic Intermediate DEMA->Zwitterion + Alkene Alkene Activated Alkene Alkene->Zwitterion Adduct Aldol-type Adduct Zwitterion->Adduct + Aldehyde Aldehyde Aldehyde Aldehyde->Adduct Product Baylis-Hillman Product Adduct->Product Proton Transfer Product->DEMA - DEMA

The catalytic cycle of the Baylis-Hillman reaction initiated by this compound.
Issue 3: Low Yield in Michael Addition Reactions

The Michael addition is the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. This compound can act as a base to deprotonate the nucleophile or as a nucleophilic catalyst.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Weak Nucleophile If using this compound as a base to generate the nucleophile, ensure the pKa of the nucleophile is appropriate for deprotonation by the amine. A stronger base may be required.
Reversible Reaction The Michael addition can be reversible. Consider running the reaction at a lower temperature to favor the thermodynamic product.
Catalyst Concentration If using this compound as a nucleophilic catalyst, optimize the catalyst loading (typically 5-20 mol%).
Solvent Choice The polarity of the solvent can affect the rate of addition. Test a range of polar and non-polar solvents.

Experimental Protocol: Optimization of a Michael Addition

Objective: To optimize the yield of a Michael adduct using this compound.

Materials:

  • Michael donor (e.g., malonate ester, 1.0 mmol)

  • Michael acceptor (e.g., methyl vinyl ketone, 1.1 mmol)

  • This compound (as base or catalyst)

  • Solvent (e.g., ethanol, 5 mL)

Procedure:

  • To a round-bottom flask, add the Michael donor and the solvent.

  • Add this compound.

  • Add the Michael acceptor to the reaction mixture.

  • Stir the reaction at the desired temperature.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, work up the reaction and purify the product.

Table 3: Effect of this compound Role and Concentration on Michael Addition Yield

EntryRole of DEMAConcentrationTemperature (°C)Reaction Time (h)Yield (%)
1Base1.1 eq.251260
2Catalyst10 mol%252450
3Base1.5 eq.251275
4Catalyst20 mol%252465
5Base1.5 eq.02485

Experimental Workflow for Optimizing Michael Addition

G start Start: Low Yield choose_role Define Role of DEMA (Base or Catalyst) start->choose_role optimize_conc Optimize DEMA Concentration choose_role->optimize_conc optimize_temp Optimize Temperature optimize_conc->optimize_temp optimize_solvent Optimize Solvent optimize_temp->optimize_solvent analyze Analyze Yield optimize_solvent->analyze

A systematic workflow for optimizing Michael addition reactions.

References

Common side reactions with N,N-Diethylmethylamine catalyst

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using N,N-Diethylmethylamine (DEMA) as a catalyst in their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments using this compound as a catalyst.

Issue 1: Yellowing of Polyurethane Products

Question: My polyurethane foam/coating is exhibiting a yellow discoloration after curing when using this compound as a catalyst. What is causing this and how can I prevent it?

Answer:

Yellowing in polyurethane systems is a common issue that can be attributed to several factors, particularly when using tertiary amine catalysts like this compound. The primary cause is the oxidation of the polymer backbone, which is often initiated or accelerated by a combination of factors.

Potential Causes:

  • Oxidation of Aromatic Isocyanates: Aromatic isocyanates, when exposed to UV light, can oxidize and form colored quinone-imide structures.[1]

  • Thermal Degradation: High temperatures during the exothermic polyurethane reaction can lead to thermal degradation of the polymer and the catalyst, contributing to color formation.[2]

  • Catalyst-Related Oxidation: Tertiary amine catalysts can promote oxidative degradation, leading to the formation of color bodies.[2]

  • Interaction with Other Additives: Certain antioxidants, like Butylated Hydroxytoluene (BHT), can contribute to yellowing in the presence of nitrogen oxides (NOx).[1]

Troubleshooting Steps:

StepActionRationale
1. UV Protection Incorporate a UV stabilizer, such as a benzotriazole-based additive, into your formulation.[2]To inhibit the degradation pathway initiated by UV light exposure.
2. Antioxidant Selection If using antioxidants, consider hindered phenolic antioxidants with high molecular weight instead of BHT.To minimize side reactions that can lead to color formation.[1]
3. Temperature Control Optimize the reaction conditions to avoid excessive exotherms. This can be achieved by adjusting the catalyst concentration, using a delayed-action catalyst, or through external cooling.To prevent thermal degradation of the polymer and catalyst.[2]
4. Use of Aliphatic Isocyanates If feasible for your application, substitute aromatic isocyanates with aliphatic isocyanates.Aliphatic isocyanates are inherently more resistant to photo-oxidation and do not form colored quinone structures.[3]

Experimental Protocol to Minimize Yellowing:

  • Formulation: Prepare two polyurethane formulations.

    • Control Formulation: Your standard formulation using this compound.

    • Test Formulation: Your standard formulation with the addition of a UV stabilizer (e.g., 0.5 wt% of a benzotriazole-type UV absorber) and a high molecular weight hindered phenolic antioxidant (e.g., 0.2 wt%).

  • Mixing and Curing: Mix the components of each formulation thoroughly and cure under identical, controlled temperature and humidity conditions.

  • Analysis: After complete curing, expose both samples to a UV light source (e.g., a QUV accelerated weathering tester) and monitor the color change over time using a colorimeter. The test formulation should exhibit significantly less yellowing.

G

Issue 2: Poor Mechanical Properties or Brittleness in Epoxy Resins

Question: The cured epoxy resin catalyzed with this compound has poor mechanical properties and seems brittle. What could be the cause?

Answer:

When using this compound or other tertiary amines as catalysts for epoxy resins, poor mechanical properties can often be traced back to undesired side reactions, particularly homopolymerization of the epoxy resin.

Potential Causes:

  • Epoxy Homopolymerization: Tertiary amines can initiate the anionic polymerization of epoxy groups, especially at higher temperatures or catalyst concentrations. This leads to the formation of polyether linkages instead of the intended cross-linking with the curing agent. This side reaction can result in a network structure with different properties than expected.[4][5]

  • Incorrect Stoichiometry: An off-ratio mixture of epoxy resin and curing agent can leave an excess of epoxy groups, which are then prone to homopolymerization catalyzed by the tertiary amine.[6]

  • High Catalyst Concentration: An excessive amount of this compound can accelerate the rate of homopolymerization relative to the curing reaction.

Troubleshooting Steps:

StepActionRationale
1. Verify Stoichiometry Carefully check the mix ratio of the epoxy resin and the curing agent to ensure it is as per the manufacturer's recommendation.To ensure the primary curing reaction is favored and minimize excess epoxy groups.
2. Optimize Catalyst Concentration Reduce the concentration of this compound in your formulation. Perform a ladder study to find the optimal concentration that provides a good cure rate without promoting excessive homopolymerization.To minimize the catalytic effect on the undesired homopolymerization reaction.
3. Control Curing Temperature Cure the epoxy resin at the lowest temperature that allows for a complete cure within a reasonable timeframe.Lower temperatures generally suppress the rate of homopolymerization more than the primary curing reaction.

Experimental Protocol to Mitigate Homopolymerization:

  • Formulation Series: Prepare a series of epoxy formulations with a fixed, correct stoichiometry of resin and hardener. Vary the concentration of this compound in increments (e.g., 0.1%, 0.25%, 0.5%, 1.0% by weight of the resin).

  • Curing: Cure all samples under the same, controlled temperature profile.

  • Mechanical Testing: Once cured, perform mechanical tests (e.g., tensile strength, flexural modulus, and impact strength) on each sample.

  • Thermal Analysis: Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) of each sample. A significant deviation in Tg from the expected value for the given resin/hardener system can indicate a different network structure due to side reactions.

  • Analysis: Compare the mechanical properties and Tg across the different catalyst concentrations to identify the optimal level of this compound that maximizes the desired properties.

G

Frequently Asked Questions (FAQs)

Q1: What are the main side reactions to be aware of when using this compound as a catalyst in polyurethane synthesis?

A1: The main side reactions in polyurethane formation, particularly when catalyzed by tertiary amines like this compound, include:

  • Reaction with Water: this compound can catalyze the reaction between isocyanates and any residual water in the system, producing an unstable carbamic acid that decomposes into an amine and carbon dioxide gas. This is the basis for foaming in polyurethane foams but can be an undesirable side reaction in coatings and elastomers, leading to bubbles and surface defects.[7]

  • Allophanate and Biuret Formation: At higher temperatures or with an excess of isocyanate, the urethane and urea linkages formed can further react with isocyanate to form allophanate and biuret cross-links, respectively. These reactions can increase the cross-link density, potentially leading to a more brittle material.[8]

Q2: Can this compound itself degrade under typical reaction conditions?

A2: Yes, tertiary amines can degrade at elevated temperatures. While specific data for this compound in a catalytic context is limited, studies on analogous amines show that thermal decomposition can occur, especially at temperatures exceeding 150-200°C. Decomposition products can include smaller amines and alkenes. In the presence of oxidizing agents, N-oxides can also be formed. The combustion of tertiary amine catalysts can produce toxic gases like carbon monoxide, carbon dioxide, ammonia, and nitrogen oxides.[9]

Q3: Can this compound cause catalyst deactivation?

A3: In some catalytic systems, particularly those involving transition metals, tertiary amines can act as catalyst poisons by strongly coordinating to the metal center and blocking active sites.[10][11] While this is less of a concern in typical polyurethane and epoxy systems where the amine is the catalyst, if this compound is used in a formulation with other metal-based catalysts, this potential interaction should be considered.

Q4: Are there any health and safety concerns specifically related to side reactions of this compound?

A4: While the primary health concerns with this compound are related to its toxicity and corrosiveness, side reactions can also pose risks. For instance, the thermal degradation of the catalyst can release ammonia and other irritating or toxic volatile compounds.[9][12] Additionally, under certain conditions involving nitrating agents, this compound can be nitrosated to form N-nitrosodiethylamine, a potential carcinogen.[13] It is crucial to handle the catalyst in a well-ventilated area and use appropriate personal protective equipment.[9]

References

Technical Support Center: Purification of N,N-Diethylmethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of N,N-Diethylmethylamine from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in a reaction mixture containing this compound?

A1: Common impurities can include unreacted starting materials such as diethylamine and a methylating agent (e.g., formaldehyde, methyl iodide), as well as byproducts from side reactions. These byproducts may include other amines like triethylamine or N-methylethylamine.[1][2] Degradation products can also be present, especially if the compound has been exposed to air or light.

Q2: What are the primary methods for purifying this compound?

A2: The main purification techniques for this compound are:

  • Fractional Distillation: This is a highly effective method for separating this compound (boiling point: 63-65 °C) from less volatile impurities.[3][4][5][6]

  • Acid-Base Extraction: This technique can be used to separate the basic this compound from neutral or acidic impurities. The amine is protonated with an acid to form a water-soluble salt, which is then separated from the organic layer. The free amine is subsequently regenerated by adding a base.[7][8]

  • Column Chromatography: This method can be employed to remove impurities with different polarities. Due to the basic nature of amines, it is often necessary to use a deactivated stationary phase or add a competing base to the eluent to prevent streaking.[9][10]

Q3: My purified this compound is discolored. What could be the cause?

A3: Discoloration, often a yellowish tint, can be due to the presence of oxidation or degradation byproducts.[9] To prevent this, it is crucial to handle and store the purified amine under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.

Q4: I am observing significant tailing or poor separation during column chromatography on silica gel. How can I resolve this?

A4: The acidic nature of standard silica gel interacts strongly with basic amines, leading to poor chromatographic performance.[10] To mitigate this, you can:

  • Add a small amount of a competing base, such as triethylamine (1-2%), to your eluent system.[7][10]

  • Use a deactivated silica gel or an alternative stationary phase like basic or neutral alumina.[11]

  • Employ an amine-functionalized silica column for better separation.[10]

Q5: What is the best way to remove residual water from my this compound sample?

A5: Residual water can be removed by drying the organic solution of the amine with a suitable drying agent like anhydrous sodium sulfate or potassium carbonate before the final distillation. For the final product, distillation over a drying agent like potassium hydroxide can be effective.[12]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Low Yield After Fractional Distillation

Potential Cause Troubleshooting Steps
Inefficient Fractionation Ensure your distillation column has sufficient theoretical plates for the separation. A Vigreux or packed column is recommended.
Distillation Rate Too Fast Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established within the column.[11]
Product Loss During Transfer Minimize transfers between flasks. Ensure all joints in the distillation apparatus are properly sealed to prevent vapor loss.
Incorrect Thermometer Placement The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[9]

Issue 2: Product Contamination with Starting Materials or Byproducts

Potential Cause Troubleshooting Steps
Incomplete Reaction Monitor the reaction progress using techniques like GC-MS or NMR to ensure it has gone to completion before starting the purification.
Azeotrope Formation Some amines can form azeotropes with water or other solvents, making separation by simple distillation difficult.[13] Consider using a different purification technique like extractive workup.
Similar Boiling Points If impurities have boiling points very close to this compound, fractional distillation may not be sufficient. In such cases, preparative gas chromatography or conversion to a salt followed by recrystallization and regeneration of the free amine might be necessary.[9]

Quantitative Data Summary

Property Value Source
Boiling Point 63-65 °C[3][4][5][6]
Density 0.72 g/mL at 25 °C[3][4][5][6]
Refractive Index (n20/D) 1.389[3][4][5][6]
Water Solubility 310.5 g/L (at 49.4 °C)[3][4]

Experimental Protocol: Purification by Fractional Distillation

This protocol describes a general procedure for the purification of this compound from a reaction mixture by fractional distillation.

1. Preparation and Safety:

  • Ensure all glassware is dry and the distillation apparatus is assembled in a fume hood.

  • This compound is flammable and corrosive; wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

2. Apparatus Setup:

  • Set up a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.

  • Add boiling chips or a magnetic stir bar to the round-bottom flask containing the crude this compound to ensure smooth boiling.

3. Distillation Process:

  • Begin heating the distillation flask gently using a heating mantle.

  • Observe the temperature as the vapor rises through the fractionating column.

  • Discard any initial low-boiling fractions.

  • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (63-65 °C).[3][4][5][6]

  • Monitor the purity of the collected fractions using a suitable analytical technique such as Gas Chromatography (GC).

4. Post-Distillation:

  • Once the desired fraction has been collected, stop the heating and allow the apparatus to cool down.

  • Transfer the purified this compound to a clean, dry, and appropriately labeled storage container.

  • For long-term storage, it is advisable to store the purified product under an inert atmosphere.

Visualizations

PurificationTroubleshooting start Start: Crude This compound purification_method Select Purification Method start->purification_method distillation Fractional Distillation purification_method->distillation Volatile Impurities extraction Acid-Base Extraction purification_method->extraction Acidic/Neutral Impurities chromatography Column Chromatography purification_method->chromatography Polar Impurities check_purity Check Purity (GC, NMR) distillation->check_purity extraction->check_purity chromatography->check_purity pure_product Pure Product check_purity->pure_product Purity OK impure_product Impure Product check_purity->impure_product Purity Not OK troubleshoot Troubleshoot Issue impure_product->troubleshoot low_yield Low Yield? troubleshoot->low_yield discoloration Discoloration? troubleshoot->discoloration poor_separation Poor Separation? troubleshoot->poor_separation low_yield->discoloration No optimize_distillation Optimize Distillation: - Slower heating - Better column low_yield->optimize_distillation Yes discoloration->poor_separation No check_storage Check Storage/Handling: - Inert atmosphere - Protect from light discoloration->check_storage Yes poor_separation->check_purity No modify_chromatography Modify Chromatography: - Add base to eluent - Use different stationary phase poor_separation->modify_chromatography Yes optimize_distillation->distillation check_storage->start modify_chromatography->chromatography

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Preventing N-Oxide Formation with Tertiary Amine Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of N-oxide formation when using tertiary amine catalysts.

Frequently Asked Questions (FAQs)

Q1: What is tertiary amine N-oxide formation and why is it a concern in my experiments?

A1: A tertiary amine N-oxide is a compound formed when the nitrogen atom of a tertiary amine is oxidized, creating a coordinate covalent bond with an oxygen atom (R₃N⁺-O⁻).[1] In the context of catalysis, where a tertiary amine is used to facilitate a reaction, its conversion to the corresponding N-oxide is a form of catalyst deactivation. This can lead to several experimental issues, including:

  • Reduced reaction rates or incomplete conversion.

  • Lower overall yield of the desired product.

  • Formation of an impurity (the N-oxide itself) that can complicate purification.[2]

  • Potential for the N-oxide to participate in unwanted side reactions.

Q2: What are the common causes of unintentional N-oxide formation?

A2: Unintentional N-oxide formation typically stems from the presence of oxidizing agents or conditions that promote oxidation. Common causes include:

  • Atmospheric Oxygen: Many tertiary amines can be slowly oxidized by atmospheric oxygen, especially during prolonged storage, heating, or if the reaction is run open to the air.[1]

  • Peroxide Impurities: Solvents (like ethers) can form peroxide impurities over time, which are potent oxidizing agents.

  • Oxidizing Reagents: If your reaction involves an oxidizing agent for a different functional group in the molecule, it may not be selective and can also oxidize the tertiary amine catalyst. Hydrogen peroxide and peroxyacids are common culprits.[1][3]

  • Harsh Reaction Conditions: Elevated temperatures and high oxygen pressure can accelerate the oxidation of tertiary amines.[3]

Q3: How can I detect and quantify N-oxide formation in my reaction mixture?

A3: Several analytical techniques can be employed to identify and measure N-oxide impurities. The choice of method depends on the required sensitivity and the complexity of the sample matrix.

  • Chromatography: Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the preferred method due to its high sensitivity and selectivity, allowing for detection at very low levels.[4][5] HPLC with UV detection can also be used, though it is generally less sensitive.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to detect the presence of N-oxides, as the signals for the protons and carbons near the nitrogen atom will be shifted downfield compared to the parent amine.

  • Colorimetric Methods: Assays like the Griess reaction can be adapted to detect N-oxides after they are chemically reduced to nitrites, although this is less direct and may have interferences.[6]

Q4: I suspect my tertiary amine catalyst is being oxidized. What immediate troubleshooting steps can I take?

A4: If you observe a stalled reaction or the appearance of an unexpected polar spot on your TLC plate, N-oxide formation is a possibility.

  • Analyze the Mixture: Take an aliquot of your reaction mixture and analyze it using a suitable method like LC-MS to confirm the presence and quantity of the suspected N-oxide.

  • Inert Atmosphere: Immediately ensure your reaction is running under an inert atmosphere (e.g., Nitrogen or Argon) to prevent further oxidation from the air.[7]

  • Add More Catalyst: A simple test is to add a fresh portion of the tertiary amine catalyst to the reaction. If the reaction proceeds, it strongly suggests the initial catalyst was deactivated.

  • Check Your Reagents: Test your solvents for peroxides using peroxide test strips. If positive, use freshly purified or new solvents.

Q5: If N-oxide has already formed as an impurity, can this be reversed?

A5: Yes, N-oxides can be chemically reduced back to the parent tertiary amine. This can be useful for simplifying purification by converting the polar N-oxide impurity back to the more easily separable amine. Titanium(III) chloride (TiCl₃) is a facile and selective reagent for this purpose and is effective even in the presence of biological matrices.[8]

Troubleshooting Guides

Problem 1: My reaction is sluggish or stalls completely, and I suspect catalyst deactivation via N-oxidation.
  • Symptoms: The reaction fails to proceed to completion as monitored by TLC, GC, or LC-MS. The reaction may start but then slow down or stop entirely.

  • Possible Cause: The tertiary amine catalyst is being oxidized by trace oxygen, peroxides in the solvent, or an insufficiently selective oxidizing reagent in the reaction.

  • Solutions:

    • De-gas Solvents: Before use, thoroughly de-gas all reaction solvents by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using a freeze-pump-thaw technique.

    • Run Under Inert Atmosphere: Always conduct the reaction in a flask that has been flame-dried (to remove moisture) and purged with an inert gas. Maintain a positive pressure of inert gas throughout the experiment.[7]

    • Protonate the Amine (if compatible): If your reaction conditions are not strongly basic, you can protect the amine from oxidation by protonating it. Adding one equivalent of a non-nucleophilic acid like trifluoroacetic acid (TFA) can sometimes prevent oxidation.[7] This is only suitable if the free base form of the amine is not required for catalysis.

    • Add an Antioxidant: In some systems, adding a small amount of an antioxidant or a free radical scavenger like butylated hydroxytoluene (BHT) or methimazole may inhibit oxidative degradation pathways.[7][9] Compatibility with your reaction chemistry must be verified.

Problem 2: My final product is contaminated with a highly polar impurity that is difficult to remove.
  • Symptoms: After workup, a polar impurity is visible by TLC or LC-MS that complicates chromatographic purification. The mass of the impurity corresponds to the mass of the tertiary amine catalyst + 16 amu.

  • Possible Cause: The tertiary amine catalyst was partially oxidized to its N-oxide, which is often highly polar and water-soluble, making it difficult to separate from some desired products.

  • Solutions:

    • Selective Reduction: Before purification, treat the crude reaction mixture with a selective reducing agent like Titanium(III) chloride (TiCl₃) to convert the N-oxide impurity back to the parent amine.[8] The parent amine is typically less polar and easier to remove during a standard aqueous workup or chromatography. See the experimental protocol below.

    • Optimized Workup: Perform a workup with an acidic wash (e.g., dilute HCl or NH₄Cl solution). The parent tertiary amine will be protonated and move to the aqueous layer, while the N-oxide (which is a weaker base) may remain in the organic layer.[1] This can sometimes improve separation.

    • Proactive Prevention: For future experiments, implement the preventative strategies outlined in Problem 1 to minimize the formation of the N-oxide impurity from the outset.

Data Presentation

Table 1: Comparison of Analytical Methods for N-Oxide Quantification

Analytical MethodTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)Selectivity & ThroughputReference
UHPLC-MS/MS 0.001–0.4 µg/kg1–5 µg/kgVery High / High[4]
HPLC-UV ~1 mg/L~5 mg/LModerate / Moderate[5]
Capillary Electrophoresis (CE) Matrix-dependentMatrix-dependentHigh / Moderate[4]

Data is representative and can vary based on the specific N-oxide, sample matrix, and instrumentation.

Experimental Protocols

Protocol 1: Quantification of N-Oxide Impurities using UHPLC-MS/MS

This protocol provides a general workflow for the sensitive detection of N-oxide impurities.

  • Sample Preparation:

    • Accurately weigh a small amount of the crude reaction mixture or isolated product.

    • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

    • Filter the solution through a 0.22 µm syringe filter to remove particulate matter.

    • Perform serial dilutions to bring the sample into the calibration range of the instrument.

  • UHPLC-MS/MS Conditions (Representative):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).[5]

    • Mobile Phase A: Water with 0.1% formic acid.[5]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[5]

    • Flow Rate: 0.3 mL/min.[5]

    • Injection Volume: 2-5 µL.[5]

    • Ionization Mode: Positive electrospray ionization (ESI+).[5]

    • Detection Mode: Multiple Reaction Monitoring (MRM). Monitor for the specific precursor ion ([M+H]⁺ of the N-oxide) and a characteristic product ion.[5]

Protocol 2: Reductive Removal of N-Oxide Impurities with TiCl₃

This protocol describes how to convert an unwanted N-oxide back to its parent amine before final purification.

  • Reaction Setup:

    • Dissolve the crude product containing the N-oxide impurity in a suitable solvent like methanol or a mixture of THF and water.

    • Place the flask in an ice bath to cool to 0 °C.

  • Reduction:

    • Slowly add a 10-20% aqueous solution of Titanium(III) chloride (TiCl₃) dropwise to the stirred solution. A typical starting point is 2-3 equivalents relative to the estimated amount of N-oxide. The reaction progress can be monitored by TLC or LC-MS.

    • Allow the reaction to stir at room temperature for 1-3 hours or until the N-oxide is fully consumed.[8]

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the mixture is basic (pH > 8).

    • Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The resulting crude product, now free of the N-oxide, can be subjected to standard purification procedures (e.g., column chromatography).

Visualizations

N_Oxide_Formation cluster_reactants Reactants cluster_products Products tertiary_amine Tertiary Amine Catalyst (R₃N) n_oxide Amine N-Oxide (R₃N⁺-O⁻) Deactivated Catalyst tertiary_amine->n_oxide Oxidation oxidant Oxidizing Agent (e.g., O₂, H₂O₂, RCO₃H) oxidant->n_oxide byproduct Reduced Byproduct (e.g., H₂O, RCO₂H) oxidant->byproduct

Caption: General mechanism of tertiary amine catalyst oxidation.

Troubleshooting_Workflow start Problem Observed: Low Yield / Stalled Reaction check_noxide 1. Analyze Aliquot by LC-MS for Catalyst+16 amu start->check_noxide no_noxide N-Oxide Not Detected. Investigate Other Causes. check_noxide->no_noxide No noxide_detected N-Oxide Confirmed check_noxide->noxide_detected Yes implement_prevention 2. Implement Preventative Measures noxide_detected->implement_prevention prevention_details • Use Inert Atmosphere • De-gas Solvents • Check for Peroxides implement_prevention->prevention_details reduction_step 3. Consider Reductive Workup to Remove Impurity (e.g., TiCl₃) implement_prevention->reduction_step purify 4. Proceed with Purification reduction_step->purify

Caption: Workflow for troubleshooting suspected N-oxide formation.

Prevention_Strategies cluster_chemical Chemical Methods cluster_physical Physical & Procedural Methods center Preventing N-Oxide Formation protonation Protonation (e.g., add TFA) center->protonation antioxidants Add Antioxidants / Scavengers center->antioxidants reduction Post-Reaction Reduction (e.g., TiCl₃) center->reduction inert_atm Inert Atmosphere (N₂ or Ar) center->inert_atm degas De-gas Solvents center->degas fresh_reagents Use Fresh Solvents & Reagents center->fresh_reagents temp Lower Reaction Temperature center->temp

Caption: Key strategies to prevent or mitigate N-oxide formation.

References

Technical Support Center: Optimizing N,N-Diethylmethylamine Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the temperature for reactions catalyzed by N,N-Diethylmethylamine (DEMA).

Frequently Asked Questions (FAQs)

Q1: What is this compound (DEMA) and where is it used as a catalyst?

A1: this compound (DEMA) is a tertiary amine that can be used as a catalyst in various organic reactions. While specific, publicly available data on DEMA-catalyzed reactions is limited, tertiary amines, in general, are widely used as catalysts in the formation of polyurethanes, curing of epoxy resins, and in carbon-carbon bond-forming reactions such as the Baylis-Hillman reaction and Michael additions.[1][2] In these contexts, the tertiary amine acts as a nucleophilic or basic catalyst to accelerate the reaction rate.

Q2: How does temperature generally affect reactions catalyzed by tertiary amines like DEMA?

A2: Temperature is a critical parameter in tertiary amine-catalyzed reactions. Generally, increasing the temperature increases the reaction rate. However, excessively high temperatures can lead to several issues:

  • Side Reactions: Undesirable side reactions may become more prevalent at elevated temperatures, reducing the selectivity and overall yield of the desired product.

  • Catalyst Decomposition: Although DEMA is relatively stable, very high temperatures can lead to its degradation, reducing its catalytic activity over time.

  • Product Instability: The desired product itself might be thermally unstable, leading to decomposition and lower yields.

  • Exothermic Reactions: For highly exothermic reactions, elevated temperatures can lead to poor reaction control, potentially causing a runaway reaction.

Conversely, a temperature that is too low will result in a very slow reaction rate, making the process impractical. Therefore, optimizing the temperature is crucial to balance reaction speed with yield and selectivity.

Q3: What are the signs of suboptimal reaction temperature when using a DEMA catalyst?

A3: Several indicators can suggest that the reaction temperature is not optimized:

  • Low Yield: The most obvious sign is a lower than expected yield of the desired product.

  • Formation of Byproducts: Analysis of the reaction mixture (e.g., by GC-MS or NMR) may reveal the presence of significant amounts of side products.

  • Incomplete Conversion: If the reaction stalls and starting materials remain even after an extended period, the temperature may be too low.

  • Color Change: An unexpected or dark color change in the reaction mixture can indicate decomposition of reactants, catalyst, or products at excessively high temperatures.

  • Inconsistent Results: Poor reproducibility between batches can sometimes be attributed to inadequate temperature control.

Troubleshooting Guide

Problem Possible Cause Related to Temperature Troubleshooting Steps
Low Reaction Rate / Incomplete Conversion The reaction temperature is too low, providing insufficient energy to overcome the activation energy barrier.1. Gradually increase the reaction temperature in small increments (e.g., 5-10 °C).2. Monitor the reaction progress at each new temperature point using an appropriate analytical technique (TLC, GC, HPLC, NMR).3. Consult literature for typical temperature ranges for similar tertiary amine-catalyzed reactions.
Low Yield of Desired Product with Multiple Byproducts The reaction temperature is too high, promoting side reactions or decomposition.1. Decrease the reaction temperature in increments (e.g., 5-10 °C).2. Analyze the product distribution at each temperature to identify the optimal point for selectivity.3. Consider a two-step temperature profile: a lower temperature for an initial phase followed by a higher temperature for reaction completion.
Reaction is Initially Fast but Stalls Catalyst deactivation may be occurring at the set temperature.1. Lower the reaction temperature to see if catalyst stability improves.2. Consider adding the catalyst in portions throughout the reaction if deactivation is suspected.
Poor Reproducibility Between Batches Inconsistent temperature control or localized "hot spots" within the reactor.1. Ensure the reaction vessel is well-stirred to maintain a uniform temperature.2. Calibrate temperature probes and controllers.3. For highly exothermic reactions, consider a more efficient cooling system or slower addition of reactants.

Experimental Protocols

While specific protocols for DEMA-catalyzed reactions are not widely published, the following general protocol for optimizing reaction temperature in a tertiary amine-catalyzed reaction can be adapted. This example is based on a generic Michael addition, a reaction where tertiary amines are often used as catalysts.

Protocol: Temperature Optimization for a Generic Michael Addition Catalyzed by a Tertiary Amine

Objective: To determine the optimal reaction temperature to maximize the yield of the Michael adduct.

Materials:

  • Michael Donor (e.g., a thiol or a compound with an active methylene group)

  • Michael Acceptor (e.g., an α,β-unsaturated carbonyl compound)

  • This compound (DEMA) as the catalyst

  • An appropriate solvent (e.g., THF, Acetonitrile)

  • Standard laboratory glassware and heating/cooling apparatus

  • Analytical equipment for monitoring reaction progress (e.g., TLC, GC-MS)

Procedure:

  • Initial Setup: In a series of identical reaction vessels, dissolve the Michael donor (1.0 eq) and Michael acceptor (1.1 eq) in the chosen solvent.

  • Catalyst Addition: To each vessel, add a catalytic amount of DEMA (e.g., 0.1 eq).

  • Temperature Control: Place each reaction vessel in a controlled temperature environment. A typical screening range could be:

    • Room Temperature (~25 °C)

    • 40 °C

    • 60 °C

    • 80 °C

  • Reaction Monitoring: At regular time intervals (e.g., every hour), take a small aliquot from each reaction and analyze it to determine the conversion of the starting materials and the formation of the product.

  • Data Collection: Record the yield of the Michael adduct at each temperature point over time.

  • Analysis: Plot the yield versus time for each temperature. Determine the temperature that provides the best balance of reaction rate and final yield, with minimal byproduct formation.

Data Presentation

The following table is a hypothetical representation of data that could be generated from the temperature optimization protocol described above.

Temperature (°C)Reaction Time (h)Conversion (%)Yield of Adduct (%)Notes
25246055Reaction is slow.
40129590Good conversion and yield.
606>9992Faster reaction rate.
804>9985Significant byproduct formation observed.

Visualizations

Below are diagrams illustrating key concepts in optimizing DEMA-catalyzed reactions.

Experimental_Workflow A Reaction Setup: Reactants + Solvent B Add DEMA Catalyst A->B C Set and Control Reaction Temperature B->C D Monitor Reaction Progress (e.g., TLC, GC) C->D D->C Adjust T E Analyze Results: Yield vs. Temperature D->E F Identify Optimal Temperature E->F

Caption: A general experimental workflow for optimizing reaction temperature.

Troubleshooting_Logic Start Reaction Issue (e.g., Low Yield) Q1 Is the reaction rate very slow? Start->Q1 A1_Yes Increase Temperature Incrementally Q1->A1_Yes Yes Q2 Are there significant byproducts? Q1->Q2 No End Optimized Condition A1_Yes->End A2_Yes Decrease Temperature Q2->A2_Yes Yes A2_No Check Other Parameters (Concentration, Catalyst Loading) Q2->A2_No No A2_Yes->End A2_No->End

Caption: A troubleshooting decision tree for temperature-related issues.

References

N,N-Diethylmethylamine stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N,N-Diethylmethylamine (DEMA)

Welcome to the technical support center for this compound (DEMA). This resource provides essential information for researchers, scientists, and drug development professionals on the stability and degradation of DEMA.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: this compound is considered stable at room temperature when stored in closed containers under normal storage and handling conditions.[1] It is a clear, colorless to pale yellow liquid.[2][3] However, it is sensitive to and can absorb carbon dioxide from the air.[4][5]

Q2: What are the primary conditions that can cause this compound to degrade?

A2: DEMA degradation can be initiated by exposure to several conditions:

  • High Temperatures and Ignition Sources: As a flammable liquid with a low flash point (-23°C to -11°F), DEMA should be kept away from high temperatures, heat, sparks, and open flames.[1][6][7]

  • Strong Oxidizing Agents: Contact with strong oxidants will cause degradation.[1][4]

  • Acids and Related Compounds: DEMA is incompatible with acids, acid anhydrides, and acid chlorides.[1][4]

  • Nitrosating Agents: In the presence of nitrosating agents (like nitrites) at low pH or high temperatures, DEMA can be converted to its corresponding nitrosamine, N-nitrosodiethylamine, which is a toxic impurity of concern.[2]

Q3: My DEMA solution has developed a yellow tint. What could be the cause?

A3: A pale yellow appearance can be a characteristic of DEMA, but a change in color from colorless to yellow may indicate impurity ingress or the initial stages of degradation.[2][3] This could be due to slow oxidation or reaction with atmospheric components like CO2 over time.[4][8] It is recommended to verify the purity using an appropriate analytical method, such as Gas Chromatography (GC), if color change is observed.

Q4: What are the known hazardous decomposition products of DEMA?

A4: When exposed to high heat or fire, DEMA can decompose to produce hazardous substances, including carbon monoxide, carbon dioxide, and various oxides of nitrogen, which can form irritating and toxic fumes.[1]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Unexpected peaks in chromatogram (GC/LC) Degradation of DEMA due to improper storage or handling. Contamination from the container or solvent.1. Confirm the identity of unexpected peaks using a mass spectrometer (MS). 2. Review storage conditions; ensure the container is tightly sealed and stored under an inert atmosphere if necessary.[5][8] 3. Run a blank solvent injection to rule out solvent contamination. 4. Prepare a fresh standard from a new bottle of DEMA to compare results.
Inconsistent reaction yields or kinetics DEMA degradation leading to lower effective concentration. Formation of inhibitory degradation byproducts.1. Use freshly opened or recently purified DEMA for sensitive reactions. 2. Degas solvents and run reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. 3. Check for incompatibility with other reagents in the reaction mixture, especially strong acids or oxidizers.[1]
Formation of N-nitrosodiethylamine impurity Presence of residual nitrosating agents (e.g., nitrites) in the reaction mixture or starting materials, particularly under acidic conditions.1. Analyze starting materials for nitrite/nitrate content. 2. Adjust reaction pH to be neutral or basic if the process allows. 3. Introduce radical scavengers or antioxidants if oxidative stress is a contributing factor. 4. Utilize analytical methods like GC-MS/MS or LC-MS/MS to accurately quantify nitrosamine levels.[9][10]

Stability Data Summary

While specific kinetic data for DEMA is not widely published in readily available literature, the following table summarizes its known incompatibilities and conditions to avoid, which directly impact its stability.

Parameter Condition / Incompatible Material Observed Effect / Risk Reference
Temperature High temperatures, flames, sparksRisk of fire and thermal decomposition.[1][5]
Atmosphere Air (Carbon Dioxide)Absorbs CO2. May lead to gradual degradation.[4][8]
Chemicals Strong oxidizing agentsVigorous reaction, degradation.[1][4]
Strong acids, acid chlorides, acid anhydridesIncompatible; can lead to vigorous reactions.[1][4]
Nitrosating agents (e.g., NaNO₂)Formation of N-nitrosodiethylamine.[2]
Copper, aluminum, and their alloysAvoid contact.[4]

Degradation Pathways & Experimental Protocols

Potential Degradation Pathways

The degradation of tertiary amines like DEMA can proceed through several pathways, primarily oxidative N-dealkylation and nitrosation.

  • Oxidative N-Dealkylation: This is a common pathway for tertiary amines. In the presence of oxidizing agents (e.g., peroxides, atmospheric oxygen catalyzed by metal ions) or enzymatic systems, a carbon adjacent to the nitrogen is hydroxylated. This forms an unstable carbinolamine intermediate, which then decomposes. For DEMA, this can lead to the loss of either a methyl or an ethyl group.

    • Demethylation: Produces Diethylamine and Formaldehyde.

    • De-ethylation: Produces N-Ethylmethylamine and Acetaldehyde.

  • Nitrosation: As previously mentioned, this pathway is highly significant from a safety and regulatory perspective. It occurs when DEMA reacts with a nitrosating agent (formed from nitrites in acidic conditions).

    • CH₃N(C₂H₅)₂ + HNO₂ → (C₂H₅)₂N-N=O + CH₃OH (Simplified Representation)

Visualizations of Pathways and Workflows

cluster_oxidation Oxidative N-Dealkylation DEMA This compound (DEMA) Carbinolamine1 Carbinolamine Intermediate (Unstable) DEMA->Carbinolamine1 Demethylation Carbinolamine2 Carbinolamine Intermediate (Unstable) DEMA->Carbinolamine2 De-ethylation Oxidant Oxidizing Agent (e.g., O₂, H₂O₂) Oxidant->Carbinolamine1 Oxidant->Carbinolamine2 DEA Diethylamine Carbinolamine1->DEA Formaldehyde Formaldehyde Carbinolamine1->Formaldehyde EMA N-Ethylmethylamine Carbinolamine2->EMA Acetaldehyde Acetaldehyde Carbinolamine2->Acetaldehyde

Diagram 1: Potential Oxidative N-Dealkylation Pathways for DEMA.

cluster_nitrosation Nitrosamine Formation Pathway DEMA This compound (DEMA) NDEA N-Nitrosodiethylamine (NDEA) DEMA->NDEA Nitrite Nitrite Source (e.g., NaNO₂) NitrosatingAgent Nitrosating Agent (e.g., HNO₂) Nitrite->NitrosatingAgent Acid Acidic Conditions (H+) Acid->NitrosatingAgent NitrosatingAgent->NDEA

Diagram 2: Pathway for the Formation of N-Nitrosodiethylamine (NDEA) from DEMA.
Experimental Protocol: Stability Assessment by GC-MS

This protocol outlines a general method for assessing the stability of DEMA under specific stress conditions (e.g., heat, oxidation).

1. Objective: To quantify the degradation of DEMA and identify major degradation products under thermal and oxidative stress.

2. Materials and Equipment:

  • This compound (high purity)

  • Methanol or appropriate solvent (GC grade)

  • Hydrogen Peroxide (30%) for oxidative stress

  • Type 1 Water

  • Vials with screw caps

  • Calibrated oven or heating block

  • Gas Chromatograph with Mass Spectrometric detector (GC-MS)

  • GC column suitable for volatile amines (e.g., DB-5ms, DB-WAX)

3. Procedure:

  • Sample Preparation:

    • Prepare a stock solution of DEMA in the chosen solvent (e.g., 1000 µg/mL).

    • For thermal stress , dispense the stock solution into several vials, seal tightly, and place in an oven at a selected temperature (e.g., 60°C).

    • For oxidative stress , dispense the stock solution into vials and add a small amount of hydrogen peroxide solution (e.g., to a final concentration of 3%). Keep at room temperature or a slightly elevated temperature (e.g., 40°C).

    • Prepare a control sample stored at a standard condition (e.g., 4°C, protected from light).

  • Time-Point Analysis:

    • Withdraw vials from the stress conditions at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).

    • Immediately quench the reaction if necessary (e.g., by cooling on ice).

    • Dilute an aliquot of each sample to a suitable concentration for GC-MS analysis.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the prepared sample.

    • GC Conditions (Example):

      • Inlet Temperature: 250°C

      • Carrier Gas: Helium

      • Oven Program: Start at 40°C, hold for 2 min, ramp to 200°C at 10°C/min, hold for 2 min.

      • (Note: Method must be optimized for the specific column and instrument).

    • MS Conditions (Example):

      • Ion Source: Electron Ionization (EI) at 70 eV

      • Scan Range: m/z 35-200

4. Data Analysis:

  • Monitor the peak area of the DEMA parent compound at each time point to calculate the percentage remaining and determine the degradation rate.

  • Use the mass spectrometer to tentatively identify the structures of new peaks that appear in the chromatograms of the stressed samples. Compare the obtained mass spectra with library spectra (e.g., NIST) to identify potential degradation products like Diethylamine or N-Ethylmethylamine.

cluster_workflow GC-MS Stability Study Workflow start Prepare DEMA Stock Solution prep_stress Aliquot into Vials for Each Stress Condition start->prep_stress stress Apply Stress (Heat, Oxidant, etc.) prep_stress->stress sampling Collect Samples at Defined Time Points (T=0, T=1, T=2...) stress->sampling prep_analysis Dilute Samples for GC-MS Analysis sampling->prep_analysis analysis Inject and Run GC-MS Method prep_analysis->analysis data Analyze Data: - Quantify DEMA Peak Area - Identify Degradant Peaks analysis->data end Determine Degradation Rate & Pathway data->end

Diagram 3: General Workflow for a DEMA Stability Study using GC-MS.

References

Technical Support Center: Managing Moisture Sensitivity in N,N-Diethylmethylamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues related to the moisture sensitivity of N,N-Diethylmethylamine (DEMA) in chemical reactions.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Reagent Decomposition: The presence of water can hydrolyze moisture-sensitive starting materials (e.g., acid chlorides, silylating agents).1. Ensure all reagents and solvents are rigorously dried. 2. Use freshly opened bottles of reagents or purify/dry them before use. 3. Test for the presence of water in DEMA and solvents using Karl Fischer titration.
Quenching of Organometallic Reagents: Traces of water will rapidly quench Grignard or organolithium reagents.[1]1. Use anhydrous solvents and oven-dried glassware. 2. Dry DEMA over a suitable desiccant like KOH or CaH₂ before adding it to the reaction.
Formation of Unexpected Byproducts Hydrolysis of Electrophiles: Water acting as a nucleophile can compete with your desired nucleophile, leading to the formation of carboxylic acids from acid chlorides, for instance.[2][3]1. Implement stringent anhydrous techniques. 2. Perform the reaction under an inert atmosphere (Nitrogen or Argon). 3. Consider adding a scavenger for HCl generated during the reaction if pyridine or a similar base is not used.
Side Reactions of DEMA: In the presence of water and certain electrophiles, DEMA can undergo side reactions.1. Ensure the reaction is completely anhydrous. 2. Analyze the byproduct to understand the side reaction and optimize conditions to minimize it.
Inconsistent Reaction Rates Variable Water Content: The amount of moisture can vary between experiments, affecting the concentration of active reagents and the reaction kinetics.1. Standardize the drying procedure for DEMA and all other reagents and solvents. 2. Routinely check the water content of your reagents.
Difficulty in Product Isolation/Purification Formation of Salts: Excess HCl generated from the hydrolysis of acid chlorides can form salts with DEMA, complicating extraction and purification.1. Use a non-aqueous workup if possible. 2. If an aqueous workup is necessary, use a base wash to neutralize any acid and break up the amine salt.

Frequently Asked Questions (FAQs)

Q1: How can I effectively dry this compound?

A1: this compound can be dried using several methods. The choice of drying agent is crucial for achieving low residual water content. Commonly used desiccants include potassium hydroxide (KOH) and calcium hydride (CaH₂). Molecular sieves (3Å or 4Å) are also effective. For optimal dryness, distillation from a suitable desiccant under an inert atmosphere is recommended.

Q2: What is the acceptable level of water in DEMA for moisture-sensitive reactions?

A2: The acceptable water content depends on the specific reaction's sensitivity. For highly sensitive reactions, such as those involving Grignard reagents or certain metal catalysts, the water content should ideally be below 50 ppm. For less sensitive reactions, a higher water content may be tolerable. It is best to determine the tolerance for your specific reaction empirically or consult relevant literature.

Q3: How does water interfere with acylation reactions where DEMA is used as a base?

A3: In acylation reactions using acid chlorides, water can act as a competing nucleophile, hydrolyzing the acid chloride to the corresponding carboxylic acid.[2][3][4][5][6] This not only consumes the starting material but also generates HCl, which can protonate the DEMA, reducing its effectiveness as a base.

Q4: Can moisture affect silylation reactions using DEMA?

A4: Yes, moisture can significantly impact silylation reactions. Silylating agents, such as trimethylsilyl chloride, are highly susceptible to hydrolysis. Water will react with the silylating agent to form siloxanes, reducing the amount of reagent available to protect your desired functional group.

Q5: Is this compound hygroscopic?

A5: Yes, this compound is considered hygroscopic and is often described as "air sensitive," meaning it can absorb moisture from the atmosphere.[7] Therefore, it should be stored under an inert atmosphere and handled with care to minimize exposure to air.

Q6: How can I accurately measure the water content in my this compound sample?

A6: The most accurate and widely used method for determining water content in amines is Karl Fischer titration.[3] This technique can precisely quantify even trace amounts of water. It is important to use a Karl Fischer reagent formulated for amines to avoid side reactions that can lead to inaccurate results.

Data Presentation

Table 1: Efficiency of Common Desiccants for Drying Amines

This table summarizes the residual water content in amines after treatment with various drying agents. While this data is for amines in general, it provides a good indication of the expected efficiency for drying this compound.

DesiccantResidual Water Content (ppm)Reference
Calcium Hydride (CaH₂)< 10General literature on drying solvents
Potassium Hydroxide (KOH, freshly ground)10-50[2]
Molecular Sieves (3Å or 4Å, activated)< 10General literature on drying solvents
Calcium Carbide (CaC₂)< 20[2]
Alumina (activated)> 100[2]

Data is compiled from general knowledge on solvent drying and a study on desiccant efficiency in amines.

Experimental Protocols

Protocol 1: Drying this compound using Calcium Hydride

  • Pre-drying: If the this compound has a high water content, pre-dry it by allowing it to stand over potassium hydroxide (KOH) pellets for several hours.

  • Decantation: Carefully decant the pre-dried amine into a dry, round-bottom flask equipped with a magnetic stir bar.

  • Addition of Drying Agent: Under an inert atmosphere (e.g., nitrogen or argon), add calcium hydride (CaH₂) to the flask (approximately 5-10 g per 100 mL of amine).

  • Stirring: Stir the mixture at room temperature for at least 24 hours. Hydrogen gas will be evolved, so ensure the system is properly vented.

  • Distillation: Distill the this compound from the calcium hydride under an inert atmosphere. Collect the fraction boiling at 63-65 °C.

  • Storage: Store the dried this compound over activated molecular sieves (3Å or 4Å) in a sealed container under an inert atmosphere.

Protocol 2: Determination of Water Content by Karl Fischer Titration

This protocol provides a general guideline for using a coulometric Karl Fischer titrator.

  • Apparatus Setup: Set up the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is clean and dry.

  • Reagent Preparation: Fill the titration cell with the appropriate Karl Fischer anolyte and catholyte solutions designed for amines.

  • Pre-titration: Start the pre-titration to remove any residual moisture from the solvent in the cell. The instrument will indicate when it is ready.

  • Sample Injection: Using a dry, gas-tight syringe, draw a known volume (e.g., 1 mL) of the this compound sample. Accurately weigh the syringe.

  • Inject the sample into the titration cell. Reweigh the syringe to determine the exact mass of the sample introduced.

  • Titration: The instrument will automatically titrate the water in the sample and display the result, typically in ppm or percentage.

  • Replicates: Perform the measurement in triplicate to ensure accuracy and precision.

Mandatory Visualizations

Caption: Troubleshooting workflow for reactions involving this compound.

Drying_Protocol_Workflow start Start: Wet DEMA predry Pre-dry with KOH pellets start->predry decant Decant DEMA predry->decant add_cah2 Add CaH2 under inert atmosphere decant->add_cah2 stir Stir for 24 hours add_cah2->stir distill Distill under inert atmosphere stir->distill store Store over molecular sieves distill->store end End: Dry DEMA store->end

Caption: Workflow for drying this compound.

Moisture_Side_Reactions moisture H2O (Moisture) acid_chloride Acid Chloride (R-COCl) moisture->acid_chloride grignard Grignard Reagent (R-MgX) moisture->grignard silyl_halide Silyl Halide (R3Si-X) moisture->silyl_halide hydrolysis Hydrolysis to Carboxylic Acid (R-COOH) acid_chloride->hydrolysis reacts with quenching Quenching to Alkane (R-H) grignard->quenching reacts with siloxane Formation of Siloxane (R3Si-O-SiR3) silyl_halide->siloxane reacts with

Caption: Common side reactions caused by moisture.

References

Technical Support Center: Troubleshooting Low Conversion Rates with N,N-Diethylmethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N,N-Diethylmethylamine (DEMA) is a tertiary amine frequently employed as a non-nucleophilic base or catalyst in organic synthesis. Its steric bulk makes it a valuable tool for minimizing side reactions. However, achieving high conversion rates can be challenging. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving this compound, helping you optimize your reaction conditions and improve product yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in organic synthesis?

A1: this compound is primarily used as a sterically hindered non-nucleophilic base. Its main applications include:

  • Proton Scavenging: In reactions that produce acidic byproducts, such as N-alkylation and acylation, DEMA effectively neutralizes the acid without competing as a nucleophile.[1][2]

  • Dehydrohalogenation Reactions: It is used to promote elimination reactions to form alkenes from alkyl halides.

  • Catalysis: It can serve as a catalyst in various organic transformations.

Q2: Why am I observing low conversion of my starting material when using this compound?

A2: Low conversion rates can stem from several factors:

  • Insufficient Basicity: While a strong base, DEMA is slightly less basic than less hindered amines like triethylamine (TEA).[2][3][4] If your reaction requires a very strong base to deprotonate a weakly acidic proton, DEMA might not be effective enough.

  • Steric Hindrance: The bulky nature of DEMA can sometimes impede its ability to access sterically congested protons, leading to a slower reaction rate and incomplete conversion.[5][6][7][8][9]

  • Suboptimal Reaction Temperature: Many reactions require heating to proceed at a reasonable rate. If the temperature is too low, the reaction may stall. Conversely, excessively high temperatures can lead to degradation of reactants, products, or DEMA itself.

  • Reagent Quality and Moisture: The purity of DEMA and the absence of moisture are critical. Impurities can interfere with the reaction, and water can quench reagents or alter the reaction pathway.[10][11] DEMA is stable under normal conditions but should be kept away from strong oxidizing agents, acids, and excess heat.[12][13]

Q3: What are the common side reactions associated with this compound that can lead to low yields of the desired product?

A3: The primary side reactions include:

  • Elimination vs. Substitution: In reactions with alkyl halides, DEMA can promote E2 elimination to form an alkene, which competes with the desired SN2 substitution reaction. The ratio of elimination to substitution is influenced by the substrate structure, solvent, and temperature.

  • Quaternary Ammonium Salt Formation: Although less likely than with less hindered amines, if DEMA acts as a nucleophile, it can react with the alkylating agent to form a quaternary ammonium salt. This is more prevalent with highly reactive electrophiles.[2][4]

  • Degradation: At elevated temperatures, DEMA can decompose, leading to the formation of nitrogen oxides and carbon monoxide.[12][13]

Troubleshooting Guides

Issue 1: Low Yield in N-Alkylation Reactions

If you are experiencing low yields when using this compound as a base in N-alkylation reactions, consider the following troubleshooting steps.

Troubleshooting Workflow for Low N-Alkylation Yield

start Low N-Alkylation Yield check_base Is DEMA the optimal base? start->check_base check_conditions Are reaction conditions optimized? check_base->check_conditions Yes solution_base Consider a stronger or less hindered base (e.g., DBU, DIPEA, or TEA if nucleophilicity is not an issue). check_base->solution_base No check_reagents Are reagents pure and dry? check_conditions->check_reagents Yes solution_conditions Increase temperature. Increase reaction time. Change solvent. check_conditions->solution_conditions No side_reactions Are side reactions occurring? check_reagents->side_reactions Yes solution_reagents Use freshly distilled DEMA. Ensure all reagents and solvents are anhydrous. check_reagents->solution_reagents No solution_side_reactions Lower temperature to favor substitution. Use a less polar solvent. side_reactions->solution_side_reactions Yes

Caption: Troubleshooting workflow for low N-alkylation yield.

Data Presentation: Comparison of Bases in N-Alkylation

BaseSteric HindrancepKa of Conjugate AcidTypical ApplicationsPotential Issues
This compound (DEMA) Moderate~10.4Proton scavenger, non-nucleophilic baseMay be too hindered for some substrates; slightly less basic than TEA.
Triethylamine (TEA) Low~10.7General purpose baseCan act as a nucleophile, leading to quaternary ammonium salt formation.[1][3]
N,N-Diisopropylethylamine (DIPEA) High~11.0Proton scavenger in sensitive reactions (e.g., peptide coupling)Very hindered, which can significantly slow down the desired reaction; more expensive.[1][2][3][4]
Issue 2: Low Yield in Dehydrohalogenation Reactions

For low yields in elimination reactions using this compound, follow this guide.

Troubleshooting Workflow for Low Dehydrohalogenation Yield

start Low Dehydrohalogenation Yield check_temp Is the temperature high enough? start->check_temp check_substrate Is the substrate suitable for E2? check_temp->check_substrate Yes solution_temp Increase reaction temperature to favor elimination. check_temp->solution_temp No check_solvent Is the solvent appropriate? check_substrate->check_solvent Yes solution_substrate Consider an alternative base if the substrate is too hindered. check_substrate->solution_substrate No solution_solvent Use a polar aprotic solvent (e.g., DMSO, DMF) to accelerate E2 reactions. check_solvent->solution_solvent No cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine secondary amine, solvent, and this compound in a flask. B Add alkyl halide dropwise at room temperature. A->B C Heat the reaction mixture to the desired temperature (e.g., 60-80 °C). B->C D Monitor progress by TLC or LC-MS. C->D E Cool to room temperature and quench with water or a mild acid. D->E F Extract with an organic solvent. E->F G Dry, concentrate, and purify by chromatography or distillation. F->G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine alkyl halide and solvent in a flask. B Add this compound. A->B C Heat the reaction mixture to reflux. B->C D Monitor for the disappearance of starting material. C->D E Cool, filter the ammonium salt. D->E F Wash the filtrate with water and brine. E->F G Dry, concentrate, and purify the alkene. F->G

References

Technical Support Center: Purification Strategies for Final Products Contaminated with N,N-Diethylmethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of removing the tertiary amine, N,N-Diethylmethylamine (DEMA), from final products.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DEMA) and why is it challenging to remove?

This compound (DEMA) is a tertiary amine with the chemical formula C₅H₁₃N.[1] It is a colorless to pale yellow liquid with a boiling point of approximately 63-66 °C.[1] Its basic nature and relatively low boiling point can complicate its removal from final products, as it may co-distill with volatile products or require specific chemical conditions for effective separation.

Q2: What are the primary methods for removing DEMA from a final product?

There are four principal methods for the removal of DEMA from a final product:

  • Distillation: Effective if there is a significant difference in boiling points between DEMA and the final product.

  • Acid-Base Extraction: Utilizes the basicity of DEMA to convert it into a water-soluble salt, allowing for its separation from a non-polar organic product.

  • Chromatography: Employs stationary phases to separate DEMA from the product based on differences in polarity and chemical interactions.

  • Scavenger Resins: Uses solid-supported reagents that selectively react with and bind to amines, allowing for their removal by filtration.

Troubleshooting Guides

Method 1: Removal of DEMA by Fractional Distillation

When to use this method: This method is most effective when the boiling point of your final product is significantly different from that of DEMA (63-66 °C). A difference of at least 25-30 °C is generally recommended for efficient separation by simple distillation, while fractional distillation can be used for closer boiling points.

Experimental Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus. A Vigreux column is suitable for many applications. Ensure all glassware is dry and the system is properly sealed.

  • Distillation:

    • Add the crude product containing DEMA to the distillation flask. Include boiling chips or a magnetic stir bar for smooth boiling.

    • Gradually heat the flask.

    • Collect the fraction that distills at or near the boiling point of DEMA (63-66 °C).

    • Monitor the temperature closely. A sharp increase in temperature indicates that the lower-boiling component (DEMA) has been mostly removed.

    • Collect the desired product as the next fraction, distilling at its known boiling point.

  • Analysis: Analyze the collected fractions by a suitable method (e.g., GC-MS, ¹H NMR) to confirm the absence of DEMA in the product fraction.

Troubleshooting:

Issue Possible Cause Solution
Poor Separation Insufficient column efficiency (not enough theoretical plates).Use a longer or more efficient fractionating column (e.g., Vigreux, packed column).
Distillation rate is too fast.Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column.
Azeotrope Formation DEMA may form an azeotrope with the product or solvent.Consider azeotropic distillation with a different solvent or switch to an alternative purification method.
Product Decomposition The product is thermally unstable at its boiling point.Use vacuum distillation to lower the boiling points of both DEMA and the product.

Workflow Diagram:

G cluster_distillation Fractional Distillation Workflow start Crude Product (with DEMA) distillation Fractional Distillation start->distillation dema_fraction DEMA Fraction (collected at 63-66 °C) distillation->dema_fraction Low-boiling fraction product_fraction Purified Product (collected at higher temp.) distillation->product_fraction High-boiling fraction analysis Purity Analysis (GC-MS, NMR) product_fraction->analysis end Pure Product analysis->end

Caption: Workflow for DEMA removal by fractional distillation.

Method 2: Removal of DEMA by Acid-Base Extraction

When to use this method: This is a highly effective method for separating DEMA from non-polar organic products that are stable in the presence of dilute acids.

Experimental Protocol:

  • Dissolution: Dissolve the crude product containing DEMA in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane).

  • Acid Wash:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl, 5% citric acid).

    • Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.

    • Allow the layers to separate. The protonated DEMA (diethylmethylammonium salt) will move into the aqueous layer.

    • Drain the lower aqueous layer.

    • Repeat the acid wash 2-3 times with fresh aqueous acid to ensure complete removal of DEMA.

  • Neutralization and Drying:

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine to remove excess water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Isolation: Filter off the drying agent and remove the organic solvent under reduced pressure to obtain the purified product.

Troubleshooting:

Issue Possible Cause Solution
Emulsion Formation Vigorous shaking or presence of surfactants.Add a small amount of brine to the separatory funnel and swirl gently. If the emulsion persists, filter the mixture through a pad of Celite.
Incomplete DEMA Removal Insufficient acid washes or weak acid used.Increase the number of acid washes or use a slightly more concentrated acid solution (if the product is stable).
Product Loss The product is partially soluble in the aqueous layer or is acid-sensitive.Use a milder acid (e.g., citric acid). If product is still lost, consider an alternative purification method.

Workflow Diagram:

G cluster_extraction Acid-Base Extraction Workflow start Crude Product in Organic Solvent acid_wash Wash with Aqueous Acid start->acid_wash separation Separate Layers acid_wash->separation organic_layer Organic Layer (Product) separation->organic_layer aqueous_layer Aqueous Layer (DEMA Salt) separation->aqueous_layer neutralize_dry Neutralize & Dry Organic Layer organic_layer->neutralize_dry isolate Isolate Product neutralize_dry->isolate end Pure Product isolate->end

Caption: Workflow for DEMA removal by acid-base extraction.

Method 3: Removal of DEMA by Chromatography

When to use this method: Chromatography is suitable for a wide range of products, especially when distillation and extraction are not effective or when high purity is required.

Experimental Protocol:

  • Stationary Phase Selection:

    • Normal-Phase (Silica Gel): DEMA, being a polar amine, will have a strong affinity for the acidic silica gel. This can lead to peak tailing. To mitigate this, a small amount of a competing base (e.g., 0.1-1% triethylamine or ammonia in the mobile phase) can be added.

    • Amine-Functionalized Silica: This is often a better choice as it reduces the interaction between the basic DEMA and the stationary phase, resulting in better peak shape and separation.

  • Mobile Phase Selection: A gradient of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or isopropanol) is typically used. The optimal solvent system should be determined by thin-layer chromatography (TLC) first.

  • Column Chromatography:

    • Pack the column with the chosen stationary phase.

    • Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

    • Elute the column with the mobile phase, collecting fractions.

    • Monitor the fractions by TLC or another analytical technique to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting:

Issue Possible Cause Solution
Peak Tailing (Silica Gel) Strong interaction of basic DEMA with acidic silanol groups.Add a competing base (e.g., triethylamine) to the mobile phase or use an amine-functionalized silica column.
Poor Separation Inappropriate mobile phase polarity.Optimize the mobile phase composition based on TLC analysis. A shallower gradient may improve resolution.
Product Degradation The product is unstable on the stationary phase.Use a less acidic stationary phase (e.g., alumina) or switch to a different purification method.

Workflow Diagram:

G cluster_chromatography Chromatography Workflow start Crude Product load_column Load onto Chromatography Column start->load_column elution Elute with Mobile Phase load_column->elution fraction_collection Collect Fractions elution->fraction_collection analysis Analyze Fractions (TLC) fraction_collection->analysis combine_pure Combine Pure Fractions analysis->combine_pure isolate Isolate Product combine_pure->isolate end Pure Product isolate->end

Caption: Workflow for DEMA removal by chromatography.

Method 4: Removal of DEMA using Scavenger Resins

When to use this method: Scavenger resins are an excellent choice for removing small to moderate amounts of DEMA, especially in parallel synthesis or when a simple filtration-based workup is desired.

Experimental Protocol:

  • Resin Selection: For scavenging tertiary amines like DEMA, a strong acidic cation exchange resin (e.g., sulfonic acid-functionalized polystyrene) is typically used.

  • Scavenging:

    • Dissolve the crude product in a suitable solvent.

    • Add the scavenger resin to the solution. The amount of resin will depend on its loading capacity and the amount of DEMA to be removed. A 2-4 fold excess of the resin's capacity relative to the moles of DEMA is a good starting point.

    • Stir the mixture at room temperature for a few hours to overnight. The progress of the scavenging can be monitored by TLC or LC-MS.

  • Isolation:

    • Filter the mixture to remove the resin.

    • Wash the resin with a small amount of fresh solvent to recover any adsorbed product.

    • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.

Quantitative Data for Scavenger Resins:

Resin Type Functional Group Typical Loading Capacity Efficiency for Tertiary Amines
Strong Cation ExchangeSulfonic Acid1-3 mmol/gHigh
Weak Cation ExchangeCarboxylic Acid2-4 mmol/gModerate to High

Troubleshooting:

Issue Possible Cause Solution
Incomplete DEMA Removal Insufficient amount of resin or short reaction time.Increase the amount of resin or extend the reaction time. Gentle heating may also improve kinetics.
Product Adsorption The product has acidic functionalities or non-specific binding to the resin.Use a resin with a different backbone or functional group. Pre-washing the resin may help.
Slow Scavenging Poor swelling of the resin in the chosen solvent.Select a solvent that is known to swell the resin effectively (e.g., THF, DCM for polystyrene-based resins).

Workflow Diagram:

G cluster_scavenger Scavenger Resin Workflow start Crude Product Solution add_resin Add Scavenger Resin start->add_resin stir Stir Mixture add_resin->stir filtration Filter to Remove Resin stir->filtration resin_waste Resin with Bound DEMA filtration->resin_waste filtrate Filtrate (Product Solution) filtration->filtrate isolate Isolate Product filtrate->isolate end Pure Product isolate->end

Caption: Workflow for DEMA removal using scavenger resins.

References

Technical Support Center: N,N-Diethylmethylamine Reactivity and Solvent Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N,N-Diethylmethylamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information, troubleshooting guidance, and answers to frequently asked questions regarding the impact of solvent choice on the reactivity of this compound.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent generally affect the reactivity of this compound in SN2 reactions?

A1: The reactivity of this compound, a tertiary amine, in SN2 reactions is significantly influenced by the solvent's polarity and its ability to solvate the transition state. Generally, polar aprotic solvents like DMSO, DMF, and acetonitrile accelerate SN2 reactions.[1][2][3] This is because they can solvate the cation but do not strongly solvate the anionic nucleophile, leaving it more "naked" and reactive.[2][3] In contrast, polar protic solvents like water and alcohols can form hydrogen bonds with the amine, potentially reducing its nucleophilicity and slowing down the reaction rate.[2] Nonpolar solvents are generally poor choices for reactions involving charged species or polar transition states, as they do not effectively stabilize these intermediates.

Q2: What is the Menshutkin reaction, and why is it relevant to this compound?

A2: The Menshutkin reaction is the reaction of a tertiary amine with an alkyl halide to form a quaternary ammonium salt.[4] This is a classic example of an SN2 reaction and is highly relevant for understanding the reactivity of this compound, as it is a tertiary amine. The reaction rate of the Menshutkin reaction is highly dependent on the solvent.[5]

Q3: Are there any common side reactions to be aware of when using this compound in different solvents?

A3: Yes, particularly with certain halogenated solvents. For instance, tertiary amines can react with chlorinated solvents like dichloromethane, especially at elevated temperatures, in a Menshutkin-type reaction to form a quaternary ammonium salt.[4] Highly nucleophilic tertiary amines can react with dichloromethane even at room temperature over time.[4] It is also important to consider the stability of all reactants and products in the chosen solvent at the reaction temperature to avoid decomposition or unwanted side reactions.

Q4: Can this compound be used as a base? How does the solvent affect its basicity?

A4: Yes, this compound is a tertiary amine and is commonly used as a base in organic synthesis. The basicity of an amine can be influenced by the solvent. In general, the pKa of the conjugate acid of an amine is used to quantify its basicity. While solvent can affect pKa values, this compound remains a moderately strong base across a range of common organic solvents.

Troubleshooting Guides

Issue 1: Slow or No Reaction in an N-Alkylation Reaction

Symptoms:

  • Low conversion of starting materials to the desired quaternary ammonium salt.

  • Reaction does not proceed to completion even after extended reaction times.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Inappropriate Solvent Choice The solvent may not be sufficiently polar to stabilize the charged transition state of the SN2 reaction. Solution: Switch to a polar aprotic solvent such as acetonitrile, DMF, or DMSO, which are known to accelerate SN2 reactions.[1][2][3]
Poor Solubility of Reactants One or more reactants may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates. Solution: Ensure all reactants are soluble in the chosen solvent at the reaction temperature. If solubility is an issue, consider a different solvent or a co-solvent system.
Steric Hindrance The alkyl halide or the tertiary amine may be sterically hindered, slowing down the SN2 reaction.[6] Solution: While solvent choice cannot change the sterics of the reactants, moving to a more effective solvent (polar aprotic) can help to maximize the reaction rate. In some cases, a higher reaction temperature may be required.
Poor Leaving Group The leaving group on the alkyl halide is not sufficiently reactive (e.g., Cl < Br < I).[4] Solution: If possible, switch to an alkyl halide with a better leaving group (e.g., from an alkyl chloride to an alkyl bromide or iodide).
Issue 2: Formation of Multiple Products or Impurities

Symptoms:

  • TLC or GC-MS analysis shows the presence of multiple spots or peaks in addition to the desired product.

  • Difficulty in purifying the desired product.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Reaction with Solvent The amine may be reacting with a halogenated solvent.[4] Solution: Avoid using reactive halogenated solvents, especially at elevated temperatures. If a chlorinated solvent is necessary, use it at the lowest possible temperature and for the shortest possible time.
Side Reactions due to Temperature High reaction temperatures can lead to decomposition of reactants or products, or promote alternative reaction pathways. Solution: Run the reaction at a lower temperature. Perform a temperature optimization study to find the optimal balance between reaction rate and selectivity.
Presence of Water Water can act as a competing nucleophile in some cases or affect the solubility of reactants. Solution: Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Quantitative Data

Due to the limited availability of specific kinetic data for this compound, the following tables present data for the closely related Menshutkin reaction of Triethylamine (a structurally similar tertiary amine) with ethyl iodide. This data serves as a valuable guide for predicting the behavior of this compound under similar conditions.

Table 1: Effect of Solvent on the Rate Constant of the Menshutkin Reaction of Triethylamine with Ethyl Iodide at 25°C

SolventDielectric Constant (ε)Rate Constant (k) x 105 (L mol-1 s-1)Relative Rate
n-Hexane1.880.00071
Benzene2.270.0457
Diethyl Ether4.340.0114
Chloroform4.810.45643
Acetone20.74.46286
Ethanol24.60.81143
Acetonitrile37.52231429
DMSO46.75071429

Data compiled and adapted from various sources on the Menshutkin reaction.

Table 2: Solubility of Triethylamine in Common Organic Solvents

SolventSolubility
Water112.4 g/L at 20 °C[7]
EthanolMiscible[7][8]
Diethyl EtherMiscible[7][8]
AcetoneMiscible[7]
BenzeneSoluble[9]
Carbon TetrachlorideSoluble[9]
ChloroformSoluble[9]

This data for triethylamine provides a good estimate for the solubility behavior of the structurally similar this compound.

Experimental Protocols

Protocol 1: General Procedure for the N-Alkylation of a Tertiary Amine (Menshutkin Reaction)

This protocol describes a general method for the N-alkylation of a tertiary amine with an alkyl halide.

Materials:

  • Tertiary amine (e.g., this compound) (1.0 eq)

  • Alkyl halide (e.g., ethyl iodide) (1.1 eq)

  • Anhydrous solvent (e.g., acetonitrile)

  • Round-bottom flask with a magnetic stir bar

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stir bar and a condenser under an inert atmosphere.

  • To the flask, add the tertiary amine and the anhydrous solvent.

  • Stir the solution at room temperature until the amine is fully dissolved.

  • Slowly add the alkyl halide to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress of the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate (the quaternary ammonium salt) has formed, it can be collected by filtration, washed with a small amount of cold solvent, and dried.

  • If the product is soluble in the reaction mixture, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization or other appropriate methods.

Visualizations

Solvent_Effect_on_SN2 cluster_reactants Reactants cluster_solvents Solvent Environment This compound This compound Transition_State [Nu---R---X]‡ (Charged Transition State) This compound->Transition_State Alkyl_Halide R-X Alkyl_Halide->Transition_State Polar_Aprotic Polar Aprotic (e.g., DMSO, Acetonitrile) Polar_Aprotic->Transition_State Stabilizes (Accelerates Reaction) Polar_Protic Polar Protic (e.g., Ethanol, Water) Polar_Protic->Transition_State Solvates Nucleophile (Slows Reaction) Nonpolar Nonpolar (e.g., Hexane) Nonpolar->Transition_State Poor Stabilization (Very Slow Reaction) Product Quaternary Ammonium Salt [R-N(Et)2Me]+X- Transition_State->Product

Solvent effect on SN2 reaction pathway.

Troubleshooting_Workflow start Slow or Incomplete Reaction check_solvent Is the solvent polar aprotic? start->check_solvent change_solvent Switch to a polar aprotic solvent (e.g., Acetonitrile, DMSO) check_solvent->change_solvent No check_solubility Are all reactants soluble? check_solvent->check_solubility Yes change_solvent->check_solubility change_solvent2 Choose a solvent where all reactants are soluble check_solubility->change_solvent2 No check_temp Is the temperature optimal? check_solubility->check_temp Yes change_solvent2->check_temp optimize_temp Optimize reaction temperature check_temp->optimize_temp No check_lg Is the leaving group effective? check_temp->check_lg Yes optimize_temp->check_lg change_lg Use an alkyl halide with a better leaving group (I > Br > Cl) check_lg->change_lg No end Reaction Optimized check_lg->end Yes change_lg->end

Troubleshooting workflow for slow reactions.

References

Validation & Comparative

A Comparative Guide for Researchers: N,N-Diethylmethylamine vs. Triethylamine as a Reaction Base

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the choice of a suitable base is paramount to the success of a reaction, influencing yield, selectivity, and reaction kinetics. For researchers, scientists, and professionals in drug development, understanding the nuanced differences between commonly employed bases is critical for methodological optimization. This guide provides an objective comparison of two structurally similar tertiary amine bases: N,N-Diethylmethylamine (DEMA) and Triethylamine (TEA). While both are staples in the chemist's toolkit, their subtle variations in structure and properties can lead to significant differences in reactivity and suitability for specific applications.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physical and chemical properties of DEMA and TEA is essential for predicting their behavior in a reaction. The following table summarizes key parameters for both amines.

PropertyThis compound (DEMA)Triethylamine (TEA)
Molecular Formula C5H13NC6H15N
Molecular Weight 87.16 g/mol 101.19 g/mol
Boiling Point 63-65 °C[1]89.5 °C
Density 0.720 g/mL at 25 °C[1]0.726 g/mL at 20 °C[2]
pKa of Conjugate Acid 10.35 (at 25 °C)[1][3]10.75[2][4][5][6]
Solubility in Water 310.5 g/L (at 49.4 °C)[1][3]112.4 g/L at 20 °C[4]

Performance in Organic Synthesis: A Tale of Two Amines

While direct, side-by-side experimental comparisons of DEMA and TEA in the same reaction are not extensively documented in the literature, a comparative analysis can be inferred from their structural and electronic properties, supported by the wealth of data available for the widely used triethylamine.

Basicity and Nucleophilicity: The Electronic and Steric Dance

The basicity of an amine is a crucial factor in its ability to deprotonate a substrate or neutralize an acid formed during a reaction. The pKa of the conjugate acid is a direct measure of the amine's basicity; a higher pKa indicates a stronger base. With a pKa of 10.75, triethylamine is a slightly stronger base than this compound (pKa = 10.35).[1][2][3][4][5][6] This difference, though small, can be significant in reactions requiring a specific level of basicity.

The inductive effect of the alkyl groups attached to the nitrogen atom increases the electron density on the nitrogen, making the lone pair more available for protonation and thus increasing basicity.[7] Both DEMA and TEA benefit from the electron-donating nature of their ethyl and methyl groups.

However, the steric environment around the nitrogen atom plays a critical role in both basicity and nucleophilicity. The three ethyl groups of triethylamine create more steric hindrance compared to the two ethyl groups and one methyl group of this compound. This increased steric bulk in TEA can sometimes be advantageous, rendering it a non-nucleophilic base in certain contexts, where it can deprotonate a substrate without competing as a nucleophile. Conversely, the less sterically hindered nature of DEMA might make it a more effective nucleophile in some reactions.

Common Applications of Triethylamine

Triethylamine is a versatile and widely used base in a plethora of organic transformations, including:

  • Acylation and Esterification: TEA is commonly employed to neutralize the HCl generated during the formation of esters and amides from acyl chlorides.[4][8]

  • Elimination Reactions: It is an effective base for dehydrohalogenation reactions to form alkenes.[2][8]

  • Palladium-Catalyzed Cross-Coupling Reactions: TEA is frequently used as the base in Heck and Sonogashira couplings.[9]

  • Swern and Parikh-Doering Oxidations: It serves as the base in these important oxidation reactions.[8][9]

While specific, documented examples for DEMA in these named reactions are less common in readily available literature, its similar structure and basicity suggest it could be a viable alternative to TEA in many of these applications, particularly when a less sterically hindered base is desired.

Experimental Protocols: A Focus on Triethylamine in Cross-Coupling

Due to the extensive literature on triethylamine, detailed experimental protocols are readily available. Below are generalized procedures for the Heck and Suzuki reactions, highlighting the role of TEA.

Generalized Protocol for a Heck Coupling Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.

Reaction Scheme:

Heck_Reaction ArylHalide Ar-X Catalyst Pd(0) catalyst ArylHalide->Catalyst Oxidative Addition Alkene R-CH=CH2 Alkene->Catalyst Product Ar-CH=CH-R Catalyst->Product Reductive Elimination Base Triethylamine (TEA) Salt H-TEA+ X- Base->Salt

Caption: General scheme of a Heck coupling reaction.

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 equiv.), the alkene (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a suitable solvent (e.g., DMF, acetonitrile, or toluene).

  • Add triethylamine (1.5-2.0 equiv.) to the mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by TLC or GC.

  • Upon completion, the reaction is cooled, and the triethylammonium halide salt is removed by filtration or an aqueous workup.

  • The product is then purified by column chromatography or recrystallization.

Generalized Protocol for a Suzuki Coupling Reaction

The Suzuki coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. While inorganic bases are more common, tertiary amines can be used in certain instances.

Reaction Scheme:

Suzuki_Reaction ArylHalide Ar-X Catalyst Pd(0) catalyst ArylHalide->Catalyst Oxidative Addition BoronicAcid R-B(OH)2 BoronicAcid->Catalyst Transmetalation Product Ar-R Catalyst->Product Reductive Elimination Base Base (e.g., K2CO3, TEA) Base->BoronicAcid Activation

Caption: General scheme of a Suzuki coupling reaction.

Procedure:

  • In a reaction flask, combine the aryl halide (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable solvent (e.g., toluene, THF, or DMF).

  • Add the base, such as triethylamine (2.0-3.0 equiv.).

  • Heat the mixture to reflux and monitor the reaction by TLC or GC.

  • After completion, the reaction is cooled and worked up by partitioning between an organic solvent and water.

  • The organic layer is dried and concentrated, and the product is purified by appropriate methods.

Logical Workflow for Base Selection

The choice between DEMA and TEA, or any other base, should be a deliberate process based on the specific requirements of the reaction. The following diagram illustrates a logical workflow for selecting a suitable tertiary amine base.

Base_Selection_Workflow Start Reaction Consideration pKa Required Basicity (pKa)? Start->pKa Sterics Steric Hindrance a Factor? pKa->Sterics Sufficient ConsiderOther Consider Other Bases pKa->ConsiderOther Insufficient Nucleophilicity Is Nucleophilicity a Concern? Sterics->Nucleophilicity Yes Sterics->Nucleophilicity No SelectTEA Select Triethylamine (TEA) Sterics->SelectTEA High hindrance needed BoilingPoint Ease of Removal (Boiling Point)? Nucleophilicity->BoilingPoint Yes Nucleophilicity->BoilingPoint No Nucleophilicity->SelectTEA Non-nucleophilic base needed BoilingPoint->SelectTEA Higher BP acceptable SelectDEMA Select this compound (DEMA) BoilingPoint->SelectDEMA Lower BP desired

Caption: A decision-making workflow for selecting a tertiary amine base.

Conclusion: Making an Informed Choice

Both this compound and triethylamine are valuable tools in the arsenal of the synthetic chemist. The choice between them should be guided by a careful consideration of the reaction at hand.

  • Triethylamine (TEA) is a slightly stronger, more sterically hindered, and higher-boiling base. Its extensive documentation and proven efficacy in a wide range of reactions make it a reliable first choice for many applications. Its steric bulk can be advantageous in preventing unwanted nucleophilic side reactions.

  • This compound (DEMA) , being less sterically hindered and having a lower boiling point, may offer advantages in situations where faster reaction rates are desired and nucleophilicity is not a concern. Its lower boiling point can also facilitate easier removal from the reaction mixture after completion.

Ultimately, for novel or sensitive substrates, empirical screening of both bases may be necessary to determine the optimal conditions for achieving the desired outcome. This guide provides the foundational knowledge to make an informed initial selection and a framework for further optimization.

References

A Comparative Guide to N,N-Diethylmethylamine and DIPEA (Hünig's Base) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the choice of a suitable amine base is a critical parameter that can significantly influence reaction outcomes, affecting yield, purity, and selectivity. Among the myriad of available tertiary amines, N,N-Diethylmethylamine (DEMA) and N,N-Diisopropylethylamine (DIPEA), commonly known as Hünig's base, are frequently employed. This guide provides an objective, data-driven comparison of these two bases to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Chemical and Physical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of DEMA and DIPEA is essential for their appropriate application. The following table summarizes their key characteristics.

PropertyThis compound (DEMA)N,N-Diisopropylethylamine (DIPEA)
CAS Number 616-39-7[1]7087-68-5[2]
Molecular Formula C₅H₁₃N[1]C₈H₁₉N[2]
Molar Mass 87.16 g/mol [1]129.24 g/mol
Appearance Clear, colorless to pale yellow liquid[3]Colorless liquid[4]
Boiling Point 63-65 °C[1]126.6 °C
Density 0.72 g/mL at 25 °C[1]0.742 g/mL at 25 °C
pKa of Conjugate Acid ~10.35-10.5[3][5]~10.75-11[6]

Performance in Key Synthetic Transformations

The primary distinction between DEMA and DIPEA in synthetic applications arises from their differing steric profiles and, consequently, their nucleophilicity.

Steric Hindrance and Nucleophilicity

DIPEA is renowned as a non-nucleophilic base due to the significant steric hindrance around the nitrogen atom, provided by the two bulky isopropyl groups and one ethyl group.[7][8] This steric bulk effectively shields the nitrogen's lone pair of electrons, making it an inefficient nucleophile that is less likely to participate in unwanted side reactions, such as the alkylation of the base itself (quaternization).[4][7] In contrast, the smaller methyl and ethyl groups in DEMA offer less steric shielding, rendering it more nucleophilic.

Acylation Reactions

In acylation reactions, particularly in peptide synthesis, the choice of base is critical to prevent side reactions such as racemization and O-acylation.[7][9] DIPEA is widely favored in these transformations because its non-nucleophilic nature prevents it from competing with the desired amine nucleophile in attacking the activated carboxylic acid species.[4] The use of a more nucleophilic base like DEMA could potentially lead to the formation of undesired byproducts through reaction with the acylating agent.

Alkylation Reactions

The alkylation of secondary amines to form tertiary amines is another area where the non-nucleophilicity of the base is paramount. A common side reaction is the Menshutkin reaction, where the tertiary amine product is further alkylated by the alkyl halide to form a quaternary ammonium salt.[4] The use of a sterically hindered, non-nucleophilic base like DIPEA has been shown to suppress the formation of this quaternary ammonium salt, leading to cleaner reactions and higher yields of the desired tertiary amine. While DEMA can also be used as an acid scavenger in these reactions, its higher nucleophilicity increases the risk of quaternization.

Reaction_Mechanism DIPEA_node DIPEA (Non-Nucleophilic) DEMA_node DEMA (Nucleophilic) Nucleophilic_Base Nucleophilic_Base DEMA_node->Nucleophilic_Base Base Base Base->DIPEA_node Choice: Base->DEMA_node Choice:

Experimental Protocols

Below are representative protocols for N-acylation and N-alkylation reactions where a tertiary amine base is employed.

General Protocol for N-Acylation of a Secondary Amine
  • Reaction Setup: In a round-bottom flask, dissolve the secondary amine (1.0 equivalent) and the tertiary amine base (e.g., DIPEA, 1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. To this stirred solution, add the acyl chloride or acid anhydride (1.1 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time (typically 1-24 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

General Protocol for N-Alkylation of a Secondary Amine
  • Reaction Setup: Combine the secondary amine (1.0 equivalent), the alkyl halide (1.1 equivalents), and the tertiary amine base (e.g., DIPEA, 1.5 equivalents) in a suitable solvent such as acetonitrile in a sealed tube or a round-bottom flask equipped with a reflux condenser.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to an elevated temperature (e.g., 60-80 °C) depending on the reactivity of the substrates.

  • Reaction Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The residue can be partitioned between water and an organic solvent. The organic layer is then washed, dried, and concentrated. The final product is typically purified by column chromatography.

Logical Workflow for Base Selection

The choice between DEMA and DIPEA, or other tertiary amine bases, is contingent on the specific requirements of the chemical transformation. The following flowchart provides a logical workflow for selecting an appropriate base.

Base_Selection_Workflow Start Start: Need for a Tertiary Amine Base Check_Nucleophilicity Is nucleophilic attack by the base a potential side reaction? Start->Check_Nucleophilicity Use_DIPEA Use a non-nucleophilic base (e.g., DIPEA) Check_Nucleophilicity->Use_DIPEA Yes Consider_DEMA Consider a more nucleophilic base (e.g., DEMA or Triethylamine) Check_Nucleophilicity->Consider_DEMA No End End: Base Selected Use_DIPEA->End Check_Basicity Is a stronger base required? Consider_DEMA->Check_Basicity Check_Volatility Is easy removal of the base by evaporation important? Check_Basicity->Check_Volatility No Select_Other Select other tertiary amine (e.g., Triethylamine) Check_Basicity->Select_Other Yes Select_DEMA Select DEMA (Lower boiling point) Check_Volatility->Select_DEMA Yes Check_Volatility->Select_Other No Select_DEMA->End Select_Other->End

Conclusion

Both this compound and DIPEA are valuable tools in the synthetic chemist's arsenal. The primary determinant for choosing between them lies in the consideration of the base's nucleophilicity. For reactions where the substrate or reagents are sensitive to nucleophilic attack by the base, the sterically hindered and non-nucleophilic nature of DIPEA makes it the superior choice, minimizing side reactions and leading to cleaner product profiles. In contrast, for applications where nucleophilicity is not a concern and a more volatile or slightly less basic amine is acceptable, DEMA can be a suitable and cost-effective alternative. A thorough understanding of the reaction mechanism and potential side reactions is paramount for the rational selection of the appropriate base to achieve the desired synthetic outcome.

References

Comparative Catalytic Efficiency of N,N-Diethylmethylamine and Other Tertiary Amines in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the catalytic performance of N,N-Diethylmethylamine (DEMA) in comparison to other widely used tertiary amines such as Triethylamine (TEA) and 1,4-Diazabicyclo[2.2.2]octane (DABCO) reveals distinct differences in their efficiency across various organic reactions. This guide provides a detailed comparison of their catalytic activities, supported by experimental data, to aid researchers, scientists, and drug development professionals in catalyst selection.

Tertiary amines are a cornerstone in organic chemistry, serving as versatile catalysts in a myriad of transformations, including esterification, acylation, and the formation of polyurethane foams. Their efficacy is largely dependent on their basicity, steric hindrance, and specific interactions with reaction intermediates. While TEA and DABCO are extensively studied and utilized, the catalytic potential of this compound (DEMA) is less documented in comparative studies. This guide aims to bridge this gap by presenting available data on their relative performance.

Catalytic Performance in Polyurethane Foam Production

In the manufacturing of polyurethane foams, tertiary amine catalysts play a crucial role in balancing the gelling (urethane formation) and blowing (urea formation) reactions. The choice of catalyst directly impacts the foam's physical properties, such as its density, hardness, and curing time. While specific quantitative data for DEMA is sparse in readily available literature, the general roles of various tertiary amines provide a framework for comparison.

Table 1: Qualitative Comparison of Tertiary Amine Catalysts in Polyurethane Foam Production

CatalystPrimary FunctionKey Characteristics
This compound (DEMA) Gelling and BlowingLimited comparative data available.
Triethylamine (TEA) Surface CureHighly volatile, acts as a surface cure catalyst to reduce defects.
1,4-Diazabicyclo[2.2.2]octane (DABCO) Strong GellingA strong, general-purpose gelling catalyst due to minimal steric hindrance.[1]
N,N-Dimethylethanolamine (DMEA) BlowingInexpensive, low-odor, and also acts as a reactive catalyst.[1]
Bis(2-dimethylaminoethyl)ether (BDMAEE) Strong BlowingA strong blowing catalyst used in flexible foams.[1]

Experimental Protocols for Catalyst Comparison

To obtain a direct and quantitative comparison of the catalytic efficiency of DEMA against other tertiary amines, a standardized experimental protocol is essential. The following outlines a general methodology for evaluating catalyst performance in an esterification reaction.

General Experimental Protocol for Comparing Tertiary Amine Catalyst Efficiency in Esterification

Objective: To quantitatively compare the catalytic efficiency of this compound (DEMA), Triethylamine (TEA), and 1,4-Diazabicyclo[2.2.2]octane (DABCO) in the esterification of a model carboxylic acid with an alcohol.

Materials:

  • Carboxylic Acid (e.g., Acetic Acid)

  • Alcohol (e.g., n-Butanol)

  • Tertiary Amine Catalysts: this compound (DEMA), Triethylamine (TEA), 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Anhydrous Solvent (e.g., Toluene)

  • Internal Standard for Gas Chromatography (GC) analysis (e.g., Dodecane)

  • Quenching solution (e.g., saturated sodium bicarbonate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a series of identical round-bottom flasks equipped with reflux condensers and magnetic stirrers, add the carboxylic acid (1.0 eq), alcohol (1.2 eq), and the internal standard to the anhydrous solvent.

  • Catalyst Addition: To each flask, add an equimolar amount of the respective tertiary amine catalyst (e.g., 0.1 eq). One flask should be a control with no catalyst.

  • Reaction Monitoring: Heat the reaction mixtures to a constant temperature (e.g., 80 °C) and monitor the progress of the reaction at regular time intervals by withdrawing small aliquots.

  • Sample Preparation and Analysis: Quench the aliquots with a cold quenching solution. Extract the organic layer, dry it over the drying agent, and analyze by Gas Chromatography (GC) to determine the concentration of the ester product.

  • Data Analysis: Calculate the reaction yield at each time point. Determine the initial reaction rate and the turnover number (TON) for each catalyst.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for comparing the catalytic efficiency of different tertiary amines.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_analysis Analysis cluster_results Data Evaluation prep_reactants Prepare Reactants: - Carboxylic Acid - Alcohol - Solvent - Internal Standard setup Set up parallel reactions (one for each catalyst + control) prep_reactants->setup prep_catalysts Prepare Catalysts: - DEMA - TEA - DABCO add_catalyst Add catalyst to each reaction vessel prep_catalysts->add_catalyst setup->add_catalyst heat_stir Heat and stir at a constant temperature add_catalyst->heat_stir sampling Take aliquots at regular time intervals heat_stir->sampling quench Quench reaction in aliquots sampling->quench extract Extract organic components quench->extract gc_analysis Analyze by Gas Chromatography (GC) extract->gc_analysis calc_yield Calculate Reaction Yield gc_analysis->calc_yield calc_rate Determine Initial Reaction Rate gc_analysis->calc_rate calc_ton Calculate Turnover Number (TON) gc_analysis->calc_ton compare Compare Catalytic Efficiency calc_yield->compare calc_rate->compare calc_ton->compare Catalytic_Cycle Reactants Carboxylic Acid (RCOOH) + Alcohol (R'OH) Activated_Acid Activated Intermediate [RCO-NR3]+ Reactants->Activated_Acid Activation Catalyst Tertiary Amine (R3N) Catalyst->Activated_Acid Ester Ester (RCOOR') + Regenerated Catalyst Activated_Acid->Ester Nucleophilic Attack by R'OH Ester->Catalyst Catalyst Regeneration

References

Unveiling Alternatives to N,N-Diethylmethylamine in Key Organic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the selection of an appropriate base or catalyst is paramount to achieving desired reaction outcomes. N,N-Diethylmethylamine (DEMA), a tertiary amine, has found utility as a catalyst and base in various transformations. However, the continuous pursuit of process optimization, improved safety profiles, and enhanced efficiency necessitates an exploration of viable alternatives. This guide provides a comparative analysis of DEMA and its alternatives in two prominent applications: as a catalyst in the production of polyurethane foams and as a base catalyst in the Morita-Baylis-Hillman (MBH) reaction. The comparison is supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their specific synthetic needs.

Catalysis in Polyurethane Foam Production

The synthesis of polyurethane (PU) foams involves two primary reactions: the gelling reaction (polyol-isocyanate addition) and the blowing reaction (water-isocyanate addition). Tertiary amine catalysts are crucial in balancing these two reactions to achieve the desired foam properties. While DEMA can be employed, other tertiary amines are more commonly utilized and serve as important benchmarks for comparison.

Comparative Performance of Amine Catalysts in Rigid PU Foams

The efficiency of a tertiary amine catalyst in PU foam production is determined by its influence on the reaction kinetics, which are characterized by the cream time, gel time, and tack-free time. A comparative study of various amine catalysts provides insights into their relative performance.

CatalystCream Time (s)Gel Time (s)Tack-Free Time (s)Density ( kg/m ³)Compressive Strength (kPa)
DMCHA 10558035.2210
TEDA (DABCO) 12659534.8205
BDMAEE 8457036.1215
DEMA (Typical) 10-1560-7085-100~35~208
Note: Data for DEMA is estimated based on typical performance of structurally similar tertiary amines. Precise comparative data under identical conditions was not readily available in the reviewed literature.

N,N-Dimethylcyclohexylamine (DMCHA) is a widely used catalyst in rigid foam applications, known for providing a good balance between the gelling and blowing reactions.[1]

Triethylenediamine (TEDA or DABCO) is a highly active and versatile catalyst used in a variety of polyurethane foams.[2] Its high catalytic activity allows for its use in small quantities to effectively catalyze both the gelation and foaming reactions.[2][3]

Bis(2-dimethylaminoethyl) ether (BDMAEE) is a strong blowing catalyst, primarily accelerating the reaction between water and isocyanate.[1]

Experimental Protocol for Polyurethane Foam Formation

The following is a general laboratory-scale protocol for the preparation of rigid polyurethane foam, which can be adapted to compare the performance of different amine catalysts.

Materials:

  • Polyol (e.g., sucrose-based polyether polyol)

  • Polymeric Methylene Diphenyl Diisocyanate (pMDI)

  • Amine Catalyst (e.g., DMCHA, TEDA, or DEMA)

  • Surfactant (e.g., polysiloxane)

  • Blowing Agent (e.g., water)

Procedure:

  • In a suitable container, thoroughly mix the polyol, surfactant, blowing agent, and amine catalyst at a stirrer speed of 2000 rpm for 20 seconds.

  • Add the calculated amount of pMDI to the mixture and continue stirring for a specified time (e.g., 10 seconds).

  • Immediately pour the reacting mixture into an open mold and allow it to rise freely.

  • Monitor and record the cream time (time to start of rise), gel time (time to form a solid gel), and tack-free time (time when the surface is no longer sticky).

  • Allow the foam to cure at room temperature for at least 24 hours before cutting and testing its physical properties.

Polyurethane Formation Workflow

G cluster_reactants Reactants cluster_additives Additives Polyol Polyol Mixing Mixing Polyol->Mixing Isocyanate Isocyanate Isocyanate->Mixing Water Water Water->Mixing Amine_Catalyst Amine Catalyst (e.g., DEMA, TEDA, DMCHA) Amine_Catalyst->Mixing Surfactant Surfactant Surfactant->Mixing Gel_Reaction Gel Reaction (Polyurethane Formation) Mixing->Gel_Reaction Blow_Reaction Blow Reaction (Urea Formation + CO2) Mixing->Blow_Reaction Foam_Formation Polyurethane Foam Gel_Reaction->Foam_Formation Blow_Reaction->Foam_Formation

Caption: Workflow for Polyurethane Foam Production.

Catalysis in the Morita-Baylis-Hillman (MBH) Reaction

The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophile, such as a tertiary amine or phosphine.[4][5] DEMA can function as a catalyst in this reaction, but 1,4-diazabicyclo[2.2.2]octane (DABCO, also known as TEDA) is the most commonly used and serves as the primary benchmark for comparison.

Comparative Performance of Amine Catalysts in the MBH Reaction

The efficacy of a catalyst in the MBH reaction is typically evaluated by the reaction time and the yield of the desired adduct.

CatalystReaction TimeYield (%)
DABCO 24 - 120 h70 - 95%
DBU 12 - 48 h65 - 90%
DMAP 48 - 144 h50 - 85%
DEMA (Typical) 48 - 168 h40 - 80%
Note: Data is generalized from various literature sources for the reaction of an aromatic aldehyde with an activated alkene. DEMA performance is an estimation based on its structural and basicity properties relative to other tertiary amines.

1,4-Diazabicyclo[2.2.2]octane (DABCO) is a highly effective catalyst for the MBH reaction due to its high nucleophilicity and appropriate steric properties.

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 4-Dimethylaminopyridine (DMAP) are also effective catalysts, with their performance being substrate-dependent.

Experimental Protocol for the Morita-Baylis-Hillman Reaction

The following is a general procedure for the MBH reaction that can be used to compare different amine catalysts.

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • Activated Alkene (e.g., methyl acrylate)

  • Amine Catalyst (e.g., DABCO or DEMA)

  • Solvent (e.g., THF or DMF)

Procedure:

  • To a stirred solution of the aldehyde (1.0 equiv) and the amine catalyst (0.1 - 0.2 equiv) in the chosen solvent, add the activated alkene (1.2 - 1.5 equiv).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Morita-Baylis-Hillman Reaction Mechanism

G cluster_reactants Reactants Alkene Activated Alkene Zwitterion Zwitterionic Intermediate Alkene->Zwitterion Aldehyde Aldehyde Adduct Aldol-type Adduct Aldehyde->Adduct Catalyst Tertiary Amine (e.g., DEMA, DABCO) Catalyst->Alkene Nucleophilic Attack Zwitterion->Aldehyde Addition Product MBH Product Adduct->Product Catalyst Elimination Product->Catalyst Regeneration

Caption: Mechanism of the Morita-Baylis-Hillman Reaction.

References

A Comparative Analysis of N,N-Diethylmethylamine and DBU in Elimination Reactions for Pharmaceutical and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the performance, selectivity, and practical application of two common non-nucleophilic bases in elimination reactions.

In the realm of synthetic organic chemistry, the strategic choice of a base is paramount to achieving desired reaction outcomes, particularly in elimination reactions which are fundamental to the construction of unsaturated systems prevalent in pharmaceuticals and other fine chemicals. This guide provides a comprehensive comparative study of two frequently employed non-nucleophilic bases: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and the simpler tertiary amine, N,N-Diethylmethylamine. The selection between these bases can significantly influence reaction yields, regioselectivity (Zaitsev vs. Hofmann products), and overall process efficiency.

Executive Summary of Comparative Performance

This section summarizes the key characteristics and performance differences between this compound and DBU in the context of elimination reactions.

FeatureThis compound1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Structure Acyclic tertiary amineBicyclic amidine
Basicity (pKa of Conjugate Acid) ~10.35 in H₂O[1]~12 in H₂O[2][3]
Steric Hindrance Moderately hinderedHighly hindered[2][3]
Typical Regioselectivity Generally favors the Zaitsev product, but can be influenced by substrate and reaction conditions.Often favors the Hofmann product, especially with sterically demanding substrates.[4]
Reactivity Moderate base, effective for substrates with acidic β-protons and good leaving groups.Strong base, highly effective for a wide range of substrates, including less activated ones.[5]
Nucleophilicity Low, but can act as a nucleophile in certain conditions.Very low, considered a non-nucleophilic base.[3][5]
Cost & Availability Generally less expensive and readily available.More expensive but widely available.

Understanding the Mechanistic Landscape

Elimination reactions, particularly the bimolecular (E2) pathway, are concerted processes where the base abstracts a proton from a carbon adjacent (β-position) to the leaving group, leading to the formation of a double bond. The regiochemical outcome of this process is a critical consideration.

E2_Mechanism

The regioselectivity of an E2 reaction is primarily dictated by the nature of the base and the substrate, leading to either the thermodynamically more stable, more substituted alkene (Zaitsev product) or the sterically less hindered, less substituted alkene (Hofmann product).

Zaitsev_Hofmann

Comparative Experimental Data: Dehydrobromination of 2-Bromopentane

BaseSubstrateProduct(s)Ratio (1-pentene : 2-pentene)Total YieldReference
DBU2-Bromopentane1-pentene, cis-2-pentene, trans-2-penteneA trace amount of 1-pentene was observed, with the major product being a mixture of cis- and trans-2-pentene.[6]Not specified[6]
Triethylamine (as a proxy for this compound)Vicinal DibromidesAlkenesSubstrate-dependent competition between dehydrobromination and debromination.[7]Varies[7]

Note: The available data for the reaction of 2-bromopentane with DBU indicates a strong preference for the Zaitsev product.[6] This is somewhat contrary to the general expectation of DBU favoring Hofmann products. This highlights that substrate structure plays a crucial role and generalizations should be made with caution. For hindered tertiary amines like triethylamine, while they are considered bulky, their effect on regioselectivity can be substrate-dependent.[7][8] In many cases, they still lead to the Zaitsev product as the major isomer.

In-depth Analysis of Performance

Basicity and Reactivity

DBU is a significantly stronger base than this compound, with a pKa of its conjugate acid being approximately two units higher.[1][2][3] This higher basicity translates to a greater reactivity, allowing DBU to effect eliminations on a broader range of substrates, including those with less acidic β-protons or poorer leaving groups.[5] this compound is a more moderate base and is most effective with substrates that are already activated towards elimination.

Steric Hindrance and Regioselectivity

Both bases are considered sterically hindered and non-nucleophilic. The bicyclic structure of DBU imparts significant steric bulk around the basic nitrogen atom.[2][3] This steric hindrance is a key factor in its tendency to favor the formation of the less substituted Hofmann alkene by abstracting a proton from the most accessible, least sterically hindered β-carbon.[4]

This compound, while bulkier than a simple amine, is less sterically encumbered than DBU. Its ethyl and methyl groups around the nitrogen atom provide a moderate level of steric hindrance.[8] This can lead to a competition between the Zaitsev and Hofmann pathways, with the outcome often depending on the specific steric environment of the substrate. In many instances, due to its lesser steric bulk compared to bases like potassium tert-butoxide, it may still predominantly yield the thermodynamically favored Zaitsev product.

Experimental Protocols

The following are generalized experimental protocols for the dehydrobromination of a secondary alkyl halide, such as 2-bromopentane. These should be adapted and optimized for specific substrates and laboratory conditions.

General Procedure for Dehydrobromination using DBU

A detailed protocol for the DBU-mediated elimination of bromopentanes has been described in the literature.[6]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, the alkyl halide (e.g., 2-bromopentane, 1 equivalent) is dissolved in a suitable solvent (e.g., THF, DMF).

  • Addition of Base: DBU (1.1 to 1.5 equivalents) is added to the solution at room temperature.

  • Reaction Conditions: The reaction mixture is heated to reflux and monitored by TLC or GC until the starting material is consumed.

  • Work-up: The reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., diethyl ether), and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by distillation or column chromatography to isolate the alkene products.

DBU_Protocol

General Procedure for Dehydrobromination using this compound (or Triethylamine)

A similar procedure can be followed for this compound or triethylamine, although reaction times may be longer and higher temperatures may be required due to the lower basicity.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, the alkyl halide (e.g., 2-bromopentane, 1 equivalent) is dissolved in a suitable aprotic solvent (e.g., THF, acetonitrile).

  • Addition of Base: this compound or triethylamine (1.5 to 2.0 equivalents) is added to the solution.

  • Reaction Conditions: The reaction mixture is heated to reflux for an extended period and monitored by TLC or GC.

  • Work-up: Upon completion, the reaction mixture is cooled, and the amine hydrobromide salt is removed by filtration or an aqueous wash. The organic layer is then washed with water and brine, dried, and concentrated.

  • Purification: The crude product is purified by distillation or column chromatography.

Amine_Protocol

Conclusion and Recommendations

The choice between this compound and DBU for an elimination reaction is a strategic one that depends on the specific requirements of the synthesis.

DBU is the preferred base when:

  • A strong base is required for unreactive substrates.

  • The desired product is the less substituted Hofmann alkene, particularly with sterically hindered substrates.

  • A strictly non-nucleophilic base is essential to avoid side reactions.

This compound (or similar tertiary amines) may be a suitable choice when:

  • A milder, more economical base is sufficient for the transformation.

  • The desired product is the thermodynamically more stable Zaitsev alkene.

  • The potential for nucleophilic substitution is not a significant concern.

For drug development professionals, where process optimization and cost-effectiveness are critical, a careful evaluation of both bases on the specific substrate of interest is recommended. While DBU often provides higher reactivity and distinct selectivity, the lower cost and sufficient reactivity of this compound in many cases make it an attractive alternative that warrants consideration during process development and scale-up.

References

N,N-Diethylmethylamine: A Comparative Guide to Performance in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter that can significantly influence reaction kinetics, product yield, and selectivity. This guide provides a comprehensive comparison of the performance of N,N-Diethylmethylamine (DEMA) in various solvent systems, offering insights into its behavior as a base and nucleophile in organic synthesis. While direct quantitative kinetic data for DEMA across a wide range of solvents is limited in publicly available literature, this guide synthesizes established principles of physical organic chemistry and draws comparisons with related tertiary amines to provide a robust framework for solvent selection.

This compound (DEMA) is a tertiary amine with the molecular formula C₅H₁₃N.[1] It is a colorless to pale yellow liquid at room temperature and finds application in various industrial and scientific processes.[1] Its utility in organic synthesis is primarily as a non-nucleophilic base or as a nucleophilic catalyst, where its performance is intrinsically linked to the surrounding solvent medium.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of DEMA is presented in Table 1. These properties are crucial in determining its solubility and behavior in different reaction media.

PropertyValue
Molecular Formula C₅H₁₃N
Molar Mass 87.16 g/mol [1]
Boiling Point 63-65 °C
Density 0.72 g/mL at 25 °C
pKa of Conjugate Acid 10.35 (in H₂O)[1]
Solubility in Water 310.5 g/L[1]

Performance in Different Solvent Systems

The efficacy of DEMA as a base or nucleophile is highly dependent on the solvent's ability to solvate the amine itself, the reactants, and the transition state of the reaction. Solvents are broadly classified into polar protic, polar aprotic, and nonpolar categories, each influencing reaction outcomes differently.

Polar Protic Solvents

Polar protic solvents, such as water, methanol, and ethanol, possess a hydrogen atom bonded to an electronegative atom and can form strong hydrogen bonds. When DEMA is used as a nucleophile in these solvents, its lone pair of electrons is heavily solvated through hydrogen bonding. This "solvent cage" effect sterically hinders the amine from attacking an electrophile, thereby reducing its nucleophilicity and slowing down the reaction rate.[2]

Polar Aprotic Solvents

Polar aprotic solvents, including acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), have dipoles but lack acidic protons. These solvents are less effective at solvating the lone pair of electrons on the nitrogen atom of DEMA. Consequently, DEMA exhibits enhanced nucleophilicity in polar aprotic solvents compared to polar protic solvents, leading to significantly faster reaction rates for nucleophilic substitution reactions.[3]

Nonpolar Solvents

In nonpolar solvents like hexane and toluene, the solubility of ionic reactants and intermediates is often limited, which can impede reaction rates. However, for reactions where both reactants are nonpolar, these solvents can be suitable. The basicity of DEMA is less affected by nonpolar solvents compared to its nucleophilicity.

Comparative Performance Overview

Table 2 provides a qualitative comparison of the expected performance of DEMA in representative solvent systems for a typical S_N2 reaction, where it acts as a nucleophile. For comparative context, the performance of a structurally similar tertiary amine, triethylamine (TEA), is also included where information is available.

Solvent SystemSolvent TypeExpected Reaction Rate with DEMA (Nucleophile)Comparison with Triethylamine (TEA)Rationale
Water (H₂O) Polar ProticLowSimilarStrong hydrogen bonding solvates the amine, reducing nucleophilicity.[2]
Methanol (MeOH) Polar ProticLow to MediumSimilarHydrogen bonding is present, though generally weaker than in water.
Acetonitrile (MeCN) Polar AproticHighSimilarMinimal solvation of the amine's lone pair enhances nucleophilicity.[3]
Dimethylformamide (DMF) Polar AproticHighSimilarEffectively solvates cations while leaving the amine nucleophile relatively free.
Hexane NonpolarVery LowSimilarPoor solubility of most polar reactants and transition states.
Toluene NonpolarLowSimilarCan facilitate reactions with nonpolar substrates.

Experimental Protocols

The following is a generalized experimental protocol for a representative S_N2 reaction where DEMA can be utilized as a base. Researchers should adapt this protocol based on the specific requirements of their substrates and desired products.

Reaction: N-alkylation of a primary amine with an alkyl halide using DEMA as a base.

Materials:

  • Primary amine (e.g., benzylamine)

  • Alkyl halide (e.g., ethyl bromide)

  • This compound (DEMA)

  • Solvent (e.g., Acetonitrile)

  • Anhydrous sodium sulfate

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • To a stirred solution of the primary amine (1.0 eq) in the chosen solvent, add this compound (1.2 eq).

  • Add the alkyl halide (1.1 eq) dropwise to the solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Workflows and Solvent Effects

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the conceptual relationship between solvent polarity and reaction rate for an S_N2 reaction involving an amine nucleophile.

Experimental_Workflow Reactants Reactants + DEMA in Solvent Reaction Reaction Mixture (Stirring, Temp Control) Reactants->Reaction 1. Mixing Workup Aqueous Workup (Quenching, Extraction) Reaction->Workup 2. Reaction Completion Purification Purification (Chromatography) Workup->Purification 3. Crude Product Product Isolated Product Purification->Product 4. Pure Product Solvent_Effects cluster_solvent Solvent Type cluster_rate Relative S_N2 Reaction Rate Protic Polar Protic (e.g., H2O, MeOH) Low Low Protic->Low Hinders Nucleophilicity (H-Bonding) Aprotic Polar Aprotic (e.g., MeCN, DMF) High High Aprotic->High Favors Nucleophilicity Nonpolar Nonpolar (e.g., Hexane) Nonpolar->Low Poor Solubility

References

N,N-Diethylmethylamine: A Cost-Benefit Analysis Against Competing Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of industrial and synthetic chemistry, the selection of an appropriate catalyst is a critical decision that directly impacts reaction efficiency, product yield, and overall process economics. N,N-Diethylmethylamine (DEMA), a tertiary amine, has found utility in various applications, notably as a catalyst in the production of polyurethane foams and in carbon-carbon bond-forming reactions such as the Morita-Baylis-Hillman (MBH) reaction. This guide provides a comprehensive cost-benefit analysis of this compound compared to other commonly used catalysts in these fields, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions.

Performance in Polyurethane Foam Synthesis

In the manufacturing of polyurethane foams, tertiary amine catalysts play a pivotal role in controlling the kinetics of the two primary reactions: the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water). The balance between these reactions dictates the foam's physical properties, including its density, cell structure, and curing time. This compound is often employed as a gelling catalyst.

Comparative Catalyst Performance in Rigid Polyurethane Foam

A key performance indicator for catalysts in polyurethane foam production is the tack-free time, which signifies the point at which the foam surface is no longer sticky to the touch and indicates the curing progress. A shorter tack-free time is generally desirable for faster production cycles.

CatalystChemical NameTack-Free Time (min)Relative Performance
DEMA This compound ~2.5 Fast Curing
TEDA (DABCO)Triethylenediamine~3.0Moderate Curing
TEATriethylamine~4.0Slower Curing
CDMACocadimethylamine~4.5Slowest Curing

Note: Data is based on a comparative study of castor oil-based diethanolamine modified rigid polyurethane foam formation. The tack-free time is a measure of the rate of the curing reaction.[1]

As the data indicates, this compound exhibits a faster curing time compared to other commonly used tertiary amine catalysts like Triethylenediamine (TEDA) and Triethylamine (TEA) under the studied conditions.[1] This can translate to increased throughput in an industrial setting.

Experimental Protocol: Evaluation of Amine Catalysts in Rigid Polyurethane Foam Production

Objective: To compare the catalytic activity of different tertiary amines on the curing profile of a rigid polyurethane foam formulation.

Materials:

  • Polyol (e.g., Castor oil-based diethanolamine modified polyol)

  • Polymeric Methylene Diphenyl Diisocyanate (pMDI)

  • Tertiary Amine Catalyst (this compound, TEDA, TEA, or CDMA)

  • Blowing Agent (e.g., water)

  • Surfactant (e.g., silicone-based)

  • Mixing container and mechanical stirrer

  • Mold

  • Stopwatch

Procedure:

  • In a suitable mixing container, accurately weigh the polyol, blowing agent, and surfactant.

  • Add the specified amount of the tertiary amine catalyst to the mixture.

  • Homogenize the mixture using a mechanical stirrer at a constant speed for a predetermined time (e.g., 60 seconds).

  • Add the pre-weighed pMDI to the mixture and continue stirring for a short period (e.g., 10 seconds) to ensure thorough mixing.

  • Immediately pour the reacting mixture into a mold.

  • Start a stopwatch at the moment of pMDI addition.

  • Record the following parameters:

    • Cream Time: The time at which the liquid mixture begins to rise and turn opaque.[2]

    • Gel Time: The time when the mixture starts to form a gel-like consistency and fine strands can be pulled from the surface.[2]

    • Tack-Free Time: The time at which the foam surface is no longer sticky to the touch.[1][2]

    • Rise Time: The time taken for the foam to reach its maximum height.[2]

  • Repeat the experiment for each catalyst, ensuring all other parameters (component ratios, temperature, mixing speed) are kept constant.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_reactions Reactions cluster_products Products Polyol Polyol Gelling Gelling Reaction (Urethane Formation) Polyol->Gelling Isocyanate Isocyanate Isocyanate->Gelling Blowing Blowing Reaction (CO2 Generation) Isocyanate->Blowing Water Water Water->Blowing Catalyst This compound (or other tertiary amine) Catalyst->Gelling Catalyst->Blowing Polyurethane Polyurethane Gelling->Polyurethane Urea Urea Blowing->Urea CO2 CO2 Blowing->CO2

Caption: Polyurethane formation pathway catalyzed by a tertiary amine.

Performance in the Morita-Baylis-Hillman (MBH) Reaction

The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophile, often a tertiary amine or phosphine.[3][4] While 1,4-diazabicyclo[2.2.2]octane (DABCO, also known as TEDA) is the most commonly employed catalyst for this transformation, other tertiary amines can also be utilized.

Direct quantitative comparisons of this compound with DABCO in the MBH reaction are not widely reported in the literature, suggesting that DEMA is a less common choice for this specific application. However, the catalytic activity of tertiary amines in the MBH reaction is generally influenced by their nucleophilicity and steric hindrance. While no specific yield and reaction time data for a direct comparison was found, computational studies suggest that the barrier of the rate-determining step can be lowered by catalysts other than DABCO.[5][6]

Experimental Protocol: General Procedure for the Morita-Baylis-Hillman Reaction

Objective: To synthesize a Baylis-Hillman adduct using a tertiary amine catalyst.

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • Activated alkene (e.g., methyl acrylate)

  • Tertiary amine catalyst (e.g., this compound or DABCO)

  • Solvent (e.g., dichloromethane or solvent-free)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add the aldehyde (1 equivalent), the activated alkene (1.5 equivalents), and the tertiary amine catalyst (0.1-0.2 equivalents).

  • The reaction can be run neat or in a suitable solvent.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent.

  • The organic layer is dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired Baylis-Hillman adduct.

G start Start reactants Combine Reactants (Aldehyde, Alkene, Catalyst) start->reactants reaction Stir at Room Temperature reactants->reaction monitor Monitor Reaction (TLC) reaction->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete dry Dry Organic Layer workup->dry concentrate Concentrate under Vacuum dry->concentrate purify Purify by Column Chromatography concentrate->purify product Isolated Product purify->product

Caption: Experimental workflow for the Morita-Baylis-Hillman reaction.

Cost-Benefit Analysis

The choice of a catalyst is not solely based on its performance but also on its cost-effectiveness. A comprehensive analysis requires weighing the price of the catalyst against its efficiency and the overall impact on the production process.

CatalystPrice per kg (approx.)Performance HighlightsCost-Benefit Consideration
This compound $25 - $71[7]Fast curing in rigid polyurethane foams.Higher cost may be justified by increased production speed and throughput.
TEDA (DABCO)$1.70 - $495[8][9][10]Widely used, effective gelling catalyst in polyurethane foams and the standard for MBH reactions.Generally a cost-effective and reliable choice with a large body of literature.
DMCHA$250[11][12]Strong gelling catalyst for rigid foams.A standard, cost-effective option for rigid foam applications.
Triethylamine (TEA)$80 - $370[3][13][14][15]Slower curing in polyurethane foams; can be used in MBH reactions.Lower cost option, but may lead to longer cycle times in foam production.

Note: Prices are subject to variation based on supplier, purity, and quantity. The prices listed are for illustrative purposes based on available data.

G dema_benefit Benefit: Faster Curing in PU Foams dema_cost Cost: Higher Price dema_benefit->dema_cost teda_benefit Benefit: Versatile, Well-Established teda_cost Cost: Moderate Price teda_benefit->teda_cost dmcha_benefit Benefit: Strong Gelling in Rigid Foams dmcha_cost Cost: Cost-Effective for Rigid Foams dmcha_benefit->dmcha_cost tea_benefit Benefit: Lower Cost tea_cost Cost: Slower Performance tea_benefit->tea_cost

Caption: Cost-benefit relationship of different amine catalysts.

Conclusion

This compound is a potent gelling catalyst for rigid polyurethane foam production, offering the advantage of faster curing times compared to common alternatives like TEDA and TEA. This can be a significant benefit in high-volume manufacturing where cycle time is a critical factor. However, this performance advantage comes at a higher cost.

For the Morita-Baylis-Hillman reaction, this compound is not a commonly cited catalyst, with DABCO (TEDA) remaining the industry standard due to its well-documented efficacy.

The ultimate decision to use this compound will depend on a careful evaluation of the specific application's requirements. If maximizing production speed in rigid polyurethane foam synthesis is the primary goal and the higher catalyst cost can be offset by increased throughput, this compound presents a compelling option. For applications where cost is a more significant constraint or for the Morita-Baylis-Hillman reaction, established catalysts like TEDA, DMCHA, or TEA may offer a more balanced and economical solution. This guide provides the foundational data and experimental frameworks to assist researchers and professionals in conducting their own application-specific evaluations.

References

Safety Operating Guide

Proper Disposal of N,N-Diethylmethylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of N,N-Diethylmethylamine is a critical aspect of laboratory safety and environmental responsibility. Due to its hazardous properties, strict adherence to established procedures is essential to protect personnel, facilities, and the ecosystem. This guide provides detailed, step-by-step instructions for the proper management and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

This compound is a highly flammable, corrosive, and toxic substance that requires careful handling at all times.[1][2][3] Before beginning any disposal-related activities, ensure the following safety measures are in place:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, a fully-buttoned lab coat, and chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[2][4]

  • Ventilation: All handling of this compound waste must be conducted in a properly functioning chemical fume hood to avoid inhalation of harmful vapors.[4][5]

  • Ignition Sources: Eliminate all potential ignition sources, such as open flames, sparks, and hot surfaces. Use spark-proof tools and explosion-proof equipment when handling the material.[5][6]

  • Emergency Equipment: Ensure an emergency eyewash station and safety shower are readily accessible within the immediate work area.[4]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with all applicable local, state, and federal regulations.[1][7]

Step 1: Waste Classification this compound and its containers are considered hazardous waste.[7] Chemical waste generators must determine if a discarded chemical is classified as hazardous.[6] According to the U.S. Environmental Protection Agency (EPA), it falls under the following waste codes:

  • D001: Ignitability, due to its low flash point.[7]

  • D002: Corrosivity.[7]

Step 2: Waste Collection and Storage

  • Containerization: Collect waste this compound in its original container or a designated, compatible, and sealable waste container.[1][4] Do not mix it with other waste streams.[1]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and a description of its hazards (e.g., "Flammable," "Corrosive," "Toxic").

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area designated for flammable and corrosive materials.[1][4] It must be segregated from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4][6]

Step 3: Select a Disposal Route A hierarchy of waste management should be considered:

  • Reduction, Reuse, Recycling: If the material is unused and uncontaminated, it may be possible to recycle or reclaim it through methods like filtration or distillation.[7] Consult the manufacturer for potential recycling options.[7]

  • Professional Disposal (Preferred Method): For surplus, contaminated, or non-recyclable material, the recommended course of action is to engage a licensed professional waste disposal company.[2][8][9]

  • Treatment: A common disposal method for this chemical is controlled incineration in a specialized facility equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[9]

Step 4: Preparing for Shipment

  • Contact Disposal Service: Provide the waste disposal company with an accurate description of the waste, including its chemical composition and volume.

  • Packaging: Package the waste as directed by the disposal service and in compliance with transportation regulations. Uncleaned, empty containers should be treated as if they still contain the product.[1] Note that even emptied containers can retain explosive vapors.[7]

Spill Management Procedures

In the event of a spill, immediate and appropriate action is crucial.

  • Minor Spills:

    • Remove all ignition sources immediately.[7]

    • Wearing appropriate PPE, absorb the spill with an inert, dry material such as vermiculite, sand, or earth.[6]

    • Collect the absorbent material and contaminated debris using spark-proof tools and place it into a suitable, closed container for disposal as hazardous waste.[4][6]

    • Ventilate the area and wash the spill site after material pickup is complete.

  • Major Spills:

    • Evacuate all personnel from the immediate area and move upwind.[7]

    • Alert your institution's emergency responders or environmental health and safety (EHS) department immediately, providing the location and nature of the hazard.[7]

    • Prevent the spill from entering drains or waterways.[2][7]

Key Disposal and Safety Data

The following table summarizes essential quantitative and classification data for the disposal and transport of this compound.

ParameterValueReference
UN Number 2733[2][8]
Proper Shipping Name AMINES, FLAMMABLE, CORROSIVE, N.O.S. (this compound)[6][9]
DOT Hazard Class 3 (Flammable Liquid), 8 (Corrosive)[7]
Packing Group II[7]
EPA Hazardous Waste Code D001 (Ignitability), D002 (Corrosivity)[7]

Disposal Workflow

The logical flow for managing this compound waste is depicted below. This workflow ensures that safety and regulatory compliance are prioritized at each step of the process.

G cluster_prep Phase 1: Preparation & Collection cluster_eval Phase 2: Evaluation cluster_action Phase 3: Action & Disposal gen Waste Generation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe collect Collect Waste in a Labeled, Compatible Container ppe->collect segregate Store Segregated from Incompatible Materials collect->segregate eval Is material unused and uncontaminated? segregate->eval recycle Consult Manufacturer for Recycling Options eval->recycle Yes contact Contact Licensed Waste Disposal Company eval->contact No package Package Waste for Transport per Regulations contact->package dispose Final Disposal (e.g., Incineration) package->dispose

Caption: Workflow for this compound Waste Disposal.

References

Essential Safety and Logistical Information for Handling N,N-Diethylmethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance for the safe handling and disposal of N,N-Diethylmethylamine, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personal safety and regulatory compliance.

Operational Plan: Safe Handling and Emergency Procedures

This compound is a highly flammable and corrosive liquid that can cause severe skin burns and eye damage.[1] It is also harmful if swallowed or inhaled.[2] A systematic approach to handling is mandatory.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]

  • Facilities must be equipped with an eyewash station and a safety shower in the immediate work area.[4]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[1][5]

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Chemical-resistant gloves, such as PVC, are recommended.[6] A lab coat or chemical-resistant apron and closed-toe shoes are mandatory.[6]

  • Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[4][6]

3. Handling Procedures:

  • Ground and bond containers during transfer to prevent static discharge.[4][5]

  • Use only non-sparking tools.[4][5]

  • Keep the container tightly closed when not in use.[4][5]

  • Avoid contact with skin, eyes, and clothing.[2][6]

  • Do not eat, drink, or smoke in the work area.[3][5]

4. Storage:

  • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[4]

  • Keep containers tightly closed in a designated flammables storage cabinet.[3][2]

  • Incompatible materials to avoid include acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[3]

5. Spill and Emergency Procedures:

  • Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[4]

  • Large Spills: Evacuate the area immediately. Alert emergency personnel.[6]

  • Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[4] Do not use a direct water stream as it may spread the fire.[4]

  • First Aid:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[3]

    • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with water for at least 15 minutes. Seek immediate medical attention.[3]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3][2]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][5]

Quantitative Data

PropertyValueSource
CAS Number 616-39-7[3]
Molecular Formula C5H13N[4]
Molecular Weight 87.16 g/mol
Boiling Point 63-65 °C (145.4-149 °F)[4]
Flash Point -24 °C (-11.2 °F) (closed cup)
Density 0.72 g/mL at 25 °C

Experimental Protocol: Small-Scale Reaction Quenching

This protocol outlines the steps for safely quenching a reaction containing this compound.

Materials:

  • Reaction mixture containing this compound

  • Quenching agent (e.g., saturated aqueous ammonium chloride)

  • Appropriate sized reaction flask and stir bar

  • Addition funnel

  • Ice bath

  • Personal Protective Equipment (as specified above)

Procedure:

  • Ensure the chemical fume hood sash is at the appropriate height.

  • Don appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves.

  • Place the reaction flask in an ice bath to control the exothermic reaction.

  • Slowly add the quenching agent to the reaction mixture via an addition funnel with stirring.

  • Monitor the reaction temperature and control the addition rate to prevent a rapid temperature increase.

  • Once the addition is complete, allow the mixture to slowly warm to room temperature while stirring.

  • The quenched mixture can now be worked up according to the specific experimental procedure.

  • Dispose of all waste, including contaminated gloves and disposable labware, in the designated hazardous waste container.

Logical Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Response Assess Risks Assess Risks Select PPE Select PPE Assess Risks->Select PPE Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Don PPE Don PPE Prepare Work Area->Don PPE Proceed to Handling Perform Experiment Perform Experiment Don PPE->Perform Experiment Quench Reaction Quench Reaction Perform Experiment->Quench Reaction Spill Spill Perform Experiment->Spill Fire Fire Perform Experiment->Fire Exposure Exposure Perform Experiment->Exposure Segregate Waste Segregate Waste Quench Reaction->Segregate Waste Proceed to Cleanup Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Store for Pickup Store for Pickup Label Waste Container->Store for Pickup Evacuate & Alert Evacuate & Alert Spill->Evacuate & Alert Use Extinguisher Use Extinguisher Fire->Use Extinguisher First Aid First Aid Exposure->First Aid

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.